molecular formula C14H13NO4S B2376340 Methyl 3-benzenesulfonamidobenzoate CAS No. 107922-46-3

Methyl 3-benzenesulfonamidobenzoate

Cat. No.: B2376340
CAS No.: 107922-46-3
M. Wt: 291.32
InChI Key: SPIPPTXOJKWUKC-UHFFFAOYSA-N
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Description

Methyl 3-benzenesulfonamidobenzoate is a chemical compound of interest in scientific research and development, particularly as a building block or intermediate in organic synthesis and medicinal chemistry. This molecule combines a methyl benzoate core with a benzenesulfonamide functional group. The benzenesulfonamide moiety is a privileged structure in drug discovery, known for its ability to act as a zinc-binding group that inhibits carbonic anhydrase enzymes . Researchers are exploring novel benzenesulfonamide derivatives as potential therapeutic agents, with several compounds undergoing clinical trials for conditions such as cancer . As a research chemical, this compound serves as a key precursor in the synthesis of more complex molecules for various pharmacological and biochemical applications. Its structure makes it a valuable intermediate for constructing compounds that may interact with enzymes and receptors. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(benzenesulfonamido)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-19-14(16)11-6-5-7-12(10-11)15-20(17,18)13-8-3-2-4-9-13/h2-10,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIPPTXOJKWUKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Significance of the Sulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Properties of Methyl 3-benzenesulfonamidobenzoate

Prepared by: Gemini, Senior Application Scientist

This compound is a synthetic organic compound that belongs to the extensive and pharmacologically significant class of sulfonamides. The sulfonamide functional group (-SO₂NH-) is a cornerstone in medicinal chemistry, first introduced in the antibacterial prontosil, and has since been integrated into a vast array of therapeutic agents.[1] These compounds exhibit a remarkable diversity of biological activities, including antibacterial, anticonvulsant, anti-inflammatory, and anticancer properties.[2][3][4] this compound serves as a key intermediate and a molecular scaffold, providing a platform for the synthesis of novel drug candidates.[3] Its structure, combining a benzenesulfonyl group and a methyl benzoate moiety, offers distinct sites for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and potential applications for professionals in chemical and pharmaceutical research and development.

Molecular Identity and Physicochemical Properties

The fundamental identity and physicochemical characteristics of a compound are critical for its application in research and synthesis, dictating solubility, reactivity, and handling requirements. While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Property Value / Description Source / Basis
CAS Number 107922-46-3[1][5]
Molecular Formula C₁₄H₁₃NO₄S[3]
Molecular Weight 291.32 g/mol [3]
IUPAC Name methyl 3-(benzenesulfonamido)benzoateN/A
Synonyms Methyl 3-(phenylsulfonamido)benzoate[5]
Appearance Expected to be a white to off-white solid[6]
Melting Point Not readily available; likely >100 °CBased on similar N-aryl sulfonamides[7]
Solubility Expected to be soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; poorly soluble in water.General sulfonamide properties[8]
pKa (Sulfonamide N-H) Estimated 9.0 - 10.5The sulfonamide proton is weakly acidic, influenced by the electron-withdrawing sulfonyl and ester groups.
Predicted LogP Estimated 2.5 - 3.0Calculated based on structural fragments, indicating moderate lipophilicity.

Synthesis and Mechanistic Considerations

The most direct and widely adopted method for synthesizing N-aryl sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[9] This approach is highly efficient for producing this compound.

Reaction Scheme: Sulfonylation of Methyl 3-aminobenzoate

The synthesis involves a nucleophilic attack of the amine group of Methyl 3-aminobenzoate on the electrophilic sulfur atom of benzenesulfonyl chloride.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 Methyl 3-aminobenzoate Plus1 + Base Pyridine (Base/Catalyst) R1->Base R2 Benzenesulfonyl Chloride R2->Base P This compound Base->P Solvent Dichloromethane (Solvent)

Sources

An In-depth Technical Guide to the Synthesis of Methyl 3-benzenesulfonamidobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-benzenesulfonamidobenzoate is a key chemical intermediate in the synthesis of various pharmacologically active compounds. Its structure, featuring a sulfonamide linkage and a methyl ester, provides a versatile scaffold for the development of new therapeutic agents. Sulfonamides are a critical class of compounds in medicinal chemistry, known for their antibacterial properties and their roles in drugs targeting conditions like arthritic pain and erectile dysfunction.[1][2] This guide provides a comprehensive overview of the synthesis of this compound, focusing on the underlying chemical principles, a detailed experimental protocol, and methods for purification and characterization.

Synthetic Strategy: The Nucleophilic Acyl Substitution Approach

The most common and straightforward method for synthesizing this compound is through the reaction of Methyl 3-aminobenzoate with benzenesulfonyl chloride.[1][3] This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.

The Core Reaction

The synthesis involves the nucleophilic attack of the primary amine group of Methyl 3-aminobenzoate on the electrophilic sulfur atom of benzenesulfonyl chloride.[4] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.[3][5]

Reaction Scheme:

The choice of base is crucial for the success of the reaction. Pyridine is a commonly used base as it is a good nucleophilic catalyst and an effective acid scavenger.[3] Other bases such as triethylamine or sodium carbonate can also be employed.[3][5]

Visualizing the Synthesis Workflow

The overall process for the synthesis and purification of this compound can be visualized as a streamlined workflow.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis of this compound.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Methyl 3-aminobenzoate151.161.51 g10
Benzenesulfonyl chloride176.621.77 g (1.3 mL)10
Pyridine79.101.2 mL15
Dichloromethane (DCM)-50 mL-
1 M Hydrochloric Acid (HCl)-20 mL-
Saturated Sodium Bicarbonate (NaHCO₃)-20 mL-
Anhydrous Magnesium Sulfate (MgSO₄)---

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-aminobenzoate (1.51 g, 10 mmol) in 30 mL of dichloromethane (DCM).

  • Addition of Base: To the stirred solution, add pyridine (1.2 mL, 15 mmol).

  • Addition of Sulfonyl Chloride: Cool the mixture in an ice bath. Slowly add benzenesulfonyl chloride (1.77 g, 1.3 mL, 10 mmol) dropwise to the reaction mixture over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Characterization

The crude product is often a solid or a viscous oil and typically requires further purification.

Purification Techniques
  • Recrystallization: This is a common method for purifying solid products. A suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can be used.[6][7] The crude product is dissolved in a minimum amount of the hot solvent, and then allowed to cool slowly to form crystals.

  • Column Chromatography: For oily products or mixtures that are difficult to crystallize, silica gel column chromatography is an effective purification method.[8][9] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically used to elute the product from the column.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of both the benzoate and benzenesulfonyl groups, the N-H proton of the sulfonamide, and the methyl protons of the ester group.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the sulfonamide, the C=O stretch of the ester, and the S=O stretches of the sulfonyl group.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to confirm its molecular formula.

  • Melting Point: The melting point of the purified solid product should be sharp and consistent with the literature value.

Expected Spectroscopic Data:

Safety Considerations

  • Benzenesulfonyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Pyridine is flammable and toxic. It should also be handled in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use with adequate ventilation.

  • Concentrated acids and bases are corrosive and should be handled with care.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety protocols.[11]

Conclusion

The synthesis of this compound via the reaction of Methyl 3-aminobenzoate and benzenesulfonyl chloride is a robust and well-established procedure. This guide provides the necessary theoretical background and practical details for researchers to successfully synthesize, purify, and characterize this important chemical intermediate. By understanding the underlying principles and adhering to safe laboratory practices, scientists can confidently prepare this versatile building block for application in drug discovery and development.

References

  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. (2016, August 1).
  • Preparation of sulfonamides from N-silylamines - PMC - NIH.
  • 23.9: Amines as Nucleophiles - Chemistry LibreTexts. (2021, July 31).
  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchGate. (2025, August 6).
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. (2023, September 28).
  • This compound | 107922-46-3 - ChemicalBook. (2025, July 24).
  • The reaction of benzenesulfonyl chloride and the primary amine group of... - ResearchGate.
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  • Buy 4-[(3-Methylbutanoyl)amino]benzenesulfonyl chloride | 500730-49-4 - Smolecule. (2023, August 19).
  • 4 - The Royal Society of Chemistry.
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  • 107922-46-3|this compound|BLD Pharm.
  • Application Notes and Protocols: Methyl 4-benzenesulfonamidobenzoate as a Versatile Intermediate in Organic Synthesis - Benchchem.
  • An In-depth Technical Guide to the Chemical Properties of Methyl 3-aminobenzoate - Benchchem.
  • Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. - YouTube. (2013, January 21).
  • Preparation of Methyl Benzoate.
  • Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride... - ResearchGate.
  • US3681450A - Preparation of p-aminobenzoyl chloride salts - Google Patents.
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. (2023, May 22).
  • Technical Support Center: Purification of Methyl 3-boronobenzoate Reaction Mixtures - Benchchem.
  • Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure.
  • Application Notes and Protocols for the Purification of Methyl 4-(3-azetidinyloxy)benzoate and its Conjugates - Benchchem.
  • Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air - The Royal Society of Chemistry.
  • What is the synthesis of methyl 3-nitrobenzoate? - Quora. (2016, July 4).
  • Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Applica - ResearchGate. (2024, November 24).
  • METHYL 3-AMINOBENZOATE(4518-10-9) 1H NMR spectrum - ChemicalBook.
  • Nitration of methyl benzoate | Resource - RSC Education - The Royal Society of Chemistry.
  • Preparation of methyl 3-nitrobenzoate - PAG 6.3 OCR - Synthesis of an organic solid. (2019, May 10).
  • Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem - NIH.
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  • Benzenebutanoic acid, gamma-oxo-, methyl ester | C11H12O3 | CID 141190 - PubChem.

Sources

An In-Depth Technical Guide to the Structure Elucidation of Methyl 3-benzenesulfonamidobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and drug development. It ensures reproducibility, informs understanding of structure-activity relationships (SAR), and is a regulatory prerequisite. This guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of Methyl 3-benzenesulfonamidobenzoate, a molecule incorporating key pharmacophoric elements such as a sulfonamide and a benzoate ester. We will detail a multi-technique, self-validating workflow, moving from foundational mass and functional group analysis to the intricate atomic connectivity mapping by Nuclear Magnetic Resonance (NMR) spectroscopy, and culminating in the unambiguous three-dimensional structure determination via Single-Crystal X-ray Diffraction. Each step is presented with the causality behind experimental choices, reflecting field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Foundational Analysis

This compound (C₁₄H₁₃NO₄S, Molecular Weight: 291.32 g/mol ) is an organic compound whose structural confirmation relies on a synergistic application of modern analytical techniques.[1] The process of structure elucidation is not merely a sequence of experiments but a logical progression of hypothesis generation and validation.[2][3][4] We begin by determining the molecular formula and identifying the constituent functional groups.

Molecular Weight and Formula Confirmation: Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is the first port of call. It provides the molecular weight with high precision, offering the first piece of the structural puzzle and corroborating the elemental composition. For aromatic sulfonamides, electrospray ionization (ESI) is a robust method that typically yields a strong protonated molecular ion [M+H]⁺.[5][6]

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution into an ESI-mass spectrometer.

  • Data Acquisition: Acquire the spectrum in positive ion mode. A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is used to obtain an accurate mass.

  • Analysis: Look for the [M+H]⁺ ion and use the accurate mass to calculate the elemental formula.

Trustworthiness (Self-Validation): A high-resolution mass measurement can distinguish C₁₄H₁₄NO₄S⁺ (the protonated form) from other potential elemental compositions with the same nominal mass, providing a high degree of confidence in the molecular formula.

Data Presentation: Expected MS Data

Ion Calculated Exact Mass Observed m/z Interpretation
[M+H]⁺ 292.0643 ~292.0643 Protonated Molecular Ion

| [M+Na]⁺ | 314.0463 | ~314.0463 | Sodium Adduct |

Fragmentation Analysis: Collision-induced dissociation (CID) of the parent ion provides connectivity clues. Aromatic sulfonamides characteristically lose SO₂ (64 Da) and can cleave at the S-N and C-S bonds.[5][7]

  • Loss of SO₂: A fragment at m/z ~228.07 suggests the elimination of sulfur dioxide, a common pathway for arylsulfonamides.[5][7]

  • Benzenesulfonyl Cation: A peak at m/z 141.00 indicates the C₆H₅SO₂⁺ fragment.

  • Cleavage of S-N bond: A fragment at m/z 151.05 corresponds to the methyl 3-aminobenzoate radical cation.

Functional Group Identification: Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique perfect for identifying the key functional groups hypothesized from the molecular formula.[8] For this molecule, we anticipate characteristic vibrations for the sulfonamide N-H, the two S=O bonds, the ester C=O, and the aromatic rings.[9][10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Analysis: Identify absorption bands corresponding to specific bond vibrations.

Trustworthiness (Self-Validation): The presence of all expected functional group peaks and the absence of unexpected ones (like a broad O-H stretch for a carboxylic acid) confirms the proposed set of functional groups.

Data Presentation: Characteristic IR Absorptions

Wavenumber (cm⁻¹) Intensity Assignment Functional Group Confirmed
~3250 Medium, Sharp N-H stretch Sulfonamide
~3100-3000 Medium Aromatic C-H stretch Aromatic Rings
~2955 Weak Aliphatic C-H stretch Methyl Ester
~1725 Strong C=O stretch Ester
~1600, ~1475 Medium C=C stretch Aromatic Rings
~1340 & ~1160 Strong Asymmetric & Symmetric SO₂ stretch Sulfonyl

| ~1290 | Strong | C-O stretch | Ester |

Connectivity and Isomer Determination: NMR Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule.[11][12] We utilize both ¹H and ¹³C NMR to build the carbon-hydrogen framework and confirm the substitution pattern.

Proton Environment Analysis: ¹H NMR Spectroscopy

Expertise & Experience: The chemical shift, integration, and multiplicity (splitting pattern) of each proton signal provide detailed information about its electronic environment and neighboring protons. The meta-substitution on the benzoate ring is expected to produce a distinct and complex pattern for its four aromatic protons.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Analysis: Integrate the peaks, determine their multiplicity, and assign them to the protons in the structure.

Trustworthiness (Self-Validation): The integration values must correspond to the number of protons in the proposed structure (13 in this case). The splitting patterns must be consistent with the neighbor relationships (e.g., the J-coupling).

Data Presentation: Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale
~7.90-7.80 m 2H H-2', H-6' Protons on benzenesulfonyl ring ortho to the SO₂ group, deshielded.
~7.75 t 1H H-2 Benzoate proton between two electron-withdrawing groups.
~7.60-7.40 m 5H H-3', H-4', H-5', H-4, H-6 Overlapping multiplet of remaining aromatic protons.
~7.35 t 1H H-5 Benzoate proton ortho to the ester, meta to the sulfonamide.
~7.25 br s 1H N-H Broad signal for the sulfonamide proton, exchangeable.

| 3.91 | s | 3H | -OCH₃ | Singlet for the three equivalent methyl ester protons. |

Carbon Skeleton Mapping: ¹³C NMR Spectroscopy

Expertise & Experience: ¹³C NMR reveals the number of unique carbon environments. The chemical shifts are highly sensitive to the nature of the functional groups. Electron-withdrawing groups like the sulfonyl and carbonyl groups will shift attached carbons downfield.[13][14][15]

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

  • Analysis: Assign each signal to a carbon in the molecule.

Trustworthiness (Self-Validation): The number of observed signals should match the number of unique carbons in the proposed structure. Symmetry can reduce the number of signals, but for this molecule, all 12 aromatic carbons and the 2 non-aromatic carbons are expected to be unique, yielding 14 signals.

Data Presentation: Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ) ppm Assignment Rationale
~166.0 C=O Ester carbonyl carbon, highly deshielded.
~139.0 C-1' Quaternary carbon of the benzenesulfonyl ring attached to sulfur.
~138.2 C-3 Aromatic carbon attached to the nitrogen atom.
~133.5 C-4' Aromatic carbon para to the sulfur atom.
~131.2 C-1 Quaternary carbon of the benzoate ring attached to the ester group.
~129.5 C-5 Aromatic CH on benzoate ring.
~129.3 C-3', C-5' Aromatic CH carbons meta to the sulfur atom.
~127.5 C-2', C-6' Aromatic CH carbons ortho to the sulfur atom.
~125.0 C-6 Aromatic CH on benzoate ring.
~124.8 C-4 Aromatic CH on benzoate ring.
~120.1 C-2 Aromatic CH on benzoate ring.

| ~52.5 | -OCH₃ | Methyl carbon of the ester group. |

Definitive 3D Structure: Single-Crystal X-ray Diffraction

Expertise & Experience: While spectroscopy provides powerful evidence for connectivity, only X-ray crystallography can deliver an unambiguous, three-dimensional model of the molecule as it exists in the solid state.[16] It provides precise bond lengths, bond angles, and torsional angles, confirming the overall conformation and stereochemistry. For sulfonamides, this technique can reveal key intermolecular interactions, like hydrogen bonding involving the N-H and S=O groups, which govern crystal packing.[17]

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow a single crystal of high quality, typically >0.1 mm in all dimensions. This is often the most challenging step.[18][19][20] Slow evaporation of a solution in a solvent like ethyl acetate/hexane is a common method.

  • Data Collection: Mount the crystal on a goniometer and place it in an intense, monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[16]

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. Atoms are fitted into the density, and their positions are refined to best fit the experimental data.[16]

Trustworthiness (Self-Validation): The final refined structure should have a low R-factor (<5-10%), indicating a good fit between the calculated and observed diffraction data. The resulting bond lengths and angles should align with known chemical values. The structure of a related ortho-isomer has been solved, showing the two benzene rings are significantly tilted relative to each other, a feature we would expect to confirm.[21]

Integrated Workflow and Conclusion

The elucidation of a molecular structure is a hierarchical process where each piece of data builds upon and validates the last.

dot

Sources

An In-depth Technical Guide to Methyl 3-benzenesulfonamidobenzoate: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 3-benzenesulfonamidobenzoate, a molecule of significant interest in medicinal chemistry. We will delve into its synthesis, chemical properties, and its established and potential applications in drug discovery and development. This document is intended to serve as a valuable resource for researchers and scientists working with benzenesulfonamide derivatives.

Introduction: The Significance of the Benzenesulfonamide Scaffold

The benzenesulfonamide functional group is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its prevalence in clinically approved drugs stems from its unique physicochemical properties and its ability to act as a versatile pharmacophore, often targeting key enzymes.[1][2][3][4][5] this compound, as a derivative, holds promise as a key intermediate and a potential therapeutic agent in its own right. This guide will explore the synthesis of this specific molecule and discuss its potential based on the well-established biological activities of the broader benzenesulfonamide class.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process commencing from readily available starting materials: 3-aminobenzoic acid and benzenesulfonyl chloride. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Sulfonamide Formation 3-Aminobenzoic_Acid 3-Aminobenzoic Acid Methyl_3-aminobenzoate Methyl 3-aminobenzoate 3-Aminobenzoic_Acid->Methyl_3-aminobenzoate Reflux Methanol Methanol Methanol->Methyl_3-aminobenzoate H2SO4 H₂SO₄ (catalyst) H2SO4->Methyl_3-aminobenzoate Methyl_3-benzenesulfonamidobenzoate This compound Methyl_3-aminobenzoate->Methyl_3-benzenesulfonamidobenzoate Stir at RT Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Benzenesulfonyl_Chloride->Methyl_3-benzenesulfonamidobenzoate Pyridine Pyridine (base) Pyridine->Methyl_3-benzenesulfonamidobenzoate

Caption: Synthetic workflow for this compound.

Step 1: Fischer Esterification of 3-Aminobenzoic Acid

The initial step involves the esterification of the carboxylic acid group of 3-aminobenzoic acid with methanol to yield methyl 3-aminobenzoate. This reaction is a classic Fischer esterification, catalyzed by a strong acid, typically sulfuric acid.

Protocol:

  • To a solution of 3-aminobenzoic acid (1 equivalent) in methanol, cautiously add a catalytic amount of concentrated sulfuric acid.

  • The reaction mixture is then heated to reflux for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the excess methanol is removed under reduced pressure.

  • The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford methyl 3-aminobenzoate, which can be used in the next step without further purification if of sufficient purity. A general procedure for this type of esterification involves cooling the methanol solution before the dropwise addition of thionyl chloride, followed by reflux.[6][7]

Causality of Experimental Choices:

  • Methanol as Solvent and Reagent: Methanol serves as both the solvent and the esterifying agent, driving the equilibrium towards the product side due to its large excess.

  • Sulfuric Acid as Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.

  • Reflux Conditions: Heating the reaction mixture increases the reaction rate, allowing the equilibrium to be reached faster.

  • Neutralization and Extraction: The workup procedure is crucial to remove the acid catalyst and any unreacted starting material, isolating the desired ester.

Step 2: Sulfonamide Formation

The second step is the formation of the sulfonamide bond by reacting the amino group of methyl 3-aminobenzoate with benzenesulfonyl chloride in the presence of a base.

Protocol:

  • Dissolve methyl 3-aminobenzoate (1 equivalent) in a suitable aprotic solvent, such as dichloromethane or pyridine.

  • Cool the solution in an ice bath and add pyridine (1.2 equivalents) as a base.

  • Slowly add benzenesulfonyl chloride (1.1 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent.

  • The organic layer is washed sequentially with dilute hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

  • The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Causality of Experimental Choices:

  • Pyridine as Base and Catalyst: Pyridine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion. It can also act as a nucleophilic catalyst.

  • Aprotic Solvent: An aprotic solvent is used to prevent any unwanted side reactions with the highly reactive benzenesulfonyl chloride.

  • Controlled Addition of Reagents: Slow addition of benzenesulfonyl chloride at low temperature helps to control the exothermicity of the reaction.

  • Aqueous Workup: The washing steps are essential to remove the base, unreacted starting materials, and byproducts, leading to a purer final product.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 107922-46-3[8][9]
Molecular Formula C₁₄H₁₃NO₄S[8]
Molecular Weight 291.32 g/mol [8]
Appearance Solid
Storage Room temperature, dry seal[8]

Applications in Drug Discovery and Development

This compound is primarily utilized as a key intermediate in the synthesis of more complex pharmaceutical compounds.[8] Its structure allows for further functionalization, enabling the development of novel drug candidates with enhanced stability and bioavailability.[8] While specific biological activity data for this exact molecule is not extensively reported in publicly available literature, the broader class of benzenesulfonamide derivatives exhibits a wide range of pharmacological activities.

Biological_Activities cluster_applications Therapeutic Applications Benzenesulfonamide_Core Benzenesulfonamide Core R-SO₂-NH-R' Enzyme_Inhibition Enzyme Inhibition Benzenesulfonamide_Core->Enzyme_Inhibition Anticancer Anticancer Agents (e.g., Carbonic Anhydrase IX Inhibitors) Enzyme_Inhibition->Anticancer Anticonvulsant Anticonvulsant Agents (e.g., Carbonic Anhydrase II/VII Inhibitors) Enzyme_Inhibition->Anticonvulsant Anti-inflammatory Anti-inflammatory Agents Enzyme_Inhibition->Anti-inflammatory Antimicrobial Antimicrobial Agents Enzyme_Inhibition->Antimicrobial

Caption: Therapeutic applications of benzenesulfonamide derivatives.

Established Role as a Pharmaceutical Intermediate

This compound is documented as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of anti-inflammatory and analgesic agents.[8] It is also employed in the design of novel therapeutic molecules targeting central nervous system disorders.[8]

Potential Therapeutic Applications based on the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a well-established pharmacophore with a diverse range of biological activities. This suggests that this compound could serve as a valuable scaffold for the development of new drugs in the following areas:

  • Anticancer Activity: Many benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrase (CA) isozymes, such as CA IX, which is overexpressed in various tumors.[4] By inhibiting these enzymes, these compounds can disrupt the pH regulation of cancer cells, leading to apoptosis. Some novel benzenesulfonamide derivatives have shown significant inhibitory effects against breast cancer cell lines.[4]

  • Anticonvulsant Activity: Certain benzenesulfonamide derivatives have been designed as inhibitors of carbonic anhydrase isoforms found in the brain (hCA II and VII) and have demonstrated effective anticonvulsant action in preclinical models.[2][3] These compounds have shown a long duration of action and a favorable safety profile.[2][3]

  • Antimicrobial and Anti-biofilm Activity: The sulfonamide functional group is famously associated with the first class of antibacterial drugs. Modern research continues to explore new benzenesulfonamide derivatives for their antimicrobial properties. Some have exhibited significant inhibition against pathogenic bacteria like S. aureus and have also shown potential in inhibiting biofilm formation.[4]

  • Enzyme Inhibition: Beyond carbonic anhydrases, benzenesulfonamide derivatives have been investigated as inhibitors of other enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase, suggesting their potential in treating neurodegenerative diseases and pigmentation disorders.[5]

Conclusion

This compound is a valuable chemical entity with a straightforward synthetic pathway. While its primary current role is as a versatile intermediate in the synthesis of more complex pharmaceutical agents, the extensive and diverse biological activities of the benzenesulfonamide scaffold suggest that this molecule and its derivatives hold significant potential for the development of novel therapeutics across multiple disease areas. Further research into the direct biological profiling of this compound is warranted to fully elucidate its therapeutic potential.

References

Sources

Benzenesulfonamides: A Technical Guide to Foundational and Emerging Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Versatility of the Benzenesulfonamide Scaffold

Since the groundbreaking discovery of Prontosil, the first commercially available antibacterial agent, the benzenesulfonamide scaffold has established itself as a privileged structure in the landscape of drug discovery and chemical research.[1][2] Its deceptively simple architecture—a benzene ring attached to a sulfonamide group (–SO₂NH₂)—belies a remarkable chemical versatility. This functional group can engage in critical hydrogen bonding and, notably, act as a potent zinc-binding group, enabling the inhibition of various metalloenzymes.[3] This guide provides an in-depth exploration of the core research applications of benzenesulfonamides, delving into their established therapeutic roles and emerging potential. We will examine the mechanistic underpinnings of their activity, provide actionable experimental protocols for their study, and offer insights into the strategic design of novel derivatives for researchers, scientists, and drug development professionals.

Chapter 1: Foundational Applications in Medicinal Chemistry

The benzenesulfonamide core is central to several classes of widely used therapeutics.[4][5] Its ability to be chemically modified allows for the fine-tuning of pharmacological properties, leading to drugs that address a wide spectrum of diseases.[1]

Antibacterial Agents: The Progenitors of Antimicrobial Chemotherapy

The story of benzenesulfonamides begins with their role as antibacterial drugs.[1] The initial discovery revealed that the prodrug Prontosil was metabolized in the body to its active form, sulfanilamide.[1]

Mechanism of Action: Sulfonamides function as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial synthesis of folic acid.[6][7] Structurally mimicking the natural substrate, para-aminobenzoic acid (PABA), these drugs block the production of dihydrofolate, a crucial precursor for DNA and RNA synthesis.[7] This bacteriostatic action halts bacterial growth and replication, allowing the host's immune system to clear the infection.[1][2] Humans are unaffected by this mechanism as they obtain folate from their diet.[2][7]

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydropteroic Acid DHPS->DHF Essential for Bacteria THF Tetrahydrofolic Acid (Folic Acid) DHF->THF DNA_RNA DNA/RNA Synthesis THF->DNA_RNA Sulfonamide Benzenesulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Mechanism of antibacterial action of benzenesulfonamides.

Carbonic Anhydrase Inhibitors (CAIs)

Benzenesulfonamides are the quintessential inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[8][9]

Mechanism of Action: The deprotonated sulfonamide nitrogen (–SO₂NH⁻) coordinates directly to the Zn²⁺ ion in the enzyme's active site. This binding displaces a zinc-bound water molecule, preventing the catalytic hydration of CO₂.[9] The specificity for different CA isoforms can be modulated by altering the substituents on the benzene ring and the sulfonamide nitrogen.

This inhibitory activity is leveraged across multiple therapeutic areas:

  • Glaucoma: Inhibition of CA isoforms in the ciliary body of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure.[10][11] Dorzolamide and brinzolamide are topical CAIs used for this purpose.[10]

  • Diuretics: By inhibiting CA in the proximal convoluted tubule of the kidney, these agents prevent bicarbonate reabsorption, leading to increased excretion of bicarbonate, sodium, and water.[8][12] Acetazolamide is a classic example.

  • Anticonvulsants: Certain benzenesulfonamide derivatives show selective inhibition of CA isoforms in the brain (hCA II and VII), which is effective in managing epilepsy.[13][14]

  • Anticancer Agents: Tumor-associated isoforms like CA IX and XII are overexpressed in many cancers and contribute to the acidic tumor microenvironment.[3][15] Selective inhibition of these isoforms is a promising strategy in oncology.[15]

Other Major Therapeutic Classes

The structural versatility of benzenesulfonamides has led to their incorporation into drugs with diverse mechanisms of action beyond enzyme inhibition.

  • Antidiabetic Drugs (Sulfonylureas): This class of drugs, used to treat type 2 diabetes, acts by binding to the sulfonylurea receptor (SUR1) subunit of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells. This binding leads to channel closure, cell membrane depolarization, calcium influx, and ultimately, insulin secretion.

  • Antiviral and Antifungal Agents: Research has demonstrated the potential of benzenesulfonamide derivatives against various viruses, including Dengue and Zika, by inhibiting host kinases like CaMKII.[5][16] They also show promise against fungal pathogens.[6]

  • Kinase Inhibitors: The benzenesulfonamide moiety can serve as a scaffold for designing inhibitors of various protein kinases, which are critical targets in cancer therapy.[17][18] They can interact with key residues in the kinase hinge region or other allosteric sites.[19][20] For example, derivatives have been developed as potent inhibitors of PI3K/mTOR and AXL kinase.[17][18]

Therapeutic Class Example Drug Primary Target/Mechanism Primary Clinical Application
Antibacterial SulfamethoxazoleDihydropteroate Synthase (DHPS) InhibitionBacterial Infections (e.g., UTIs)[4][21]
Carbonic Anhydrase Inhibitor AcetazolamideCarbonic Anhydrase InhibitionGlaucoma, Diuresis, Altitude Sickness[8][11][12]
Carbonic Anhydrase Inhibitor DorzolamideCarbonic Anhydrase InhibitionGlaucoma[10]
Antidiabetic GlipizideKATP Channel ModulationType 2 Diabetes[21]
Anticancer Various (e.g., SLC-0111)Carbonic Anhydrase IX/XII InhibitionSolid Tumors[15]
Anticancer (Kinase Inhibitor) BosutinibAXL Kinase InhibitionVarious Cancers[17]
Antiviral Investigational (e.g., BSA 9)CaMKII InhibitionDengue, Zika Virus Infections[16]

Chapter 2: Emerging Research Frontiers and Applications

While the foundational roles of benzenesulfonamides are well-established, ongoing research continues to uncover novel applications for this versatile scaffold.

Advanced Anticancer Strategies

Beyond CA inhibition, benzenesulfonamide derivatives are being actively investigated for novel anticancer mechanisms.

  • Tubulin Polymerization Inhibition: Certain derivatives have been shown to bind to tubulin, disrupting microtubule dynamics and leading to G2/M phase cell cycle arrest and apoptosis.[22][23] This mechanism is similar to that of established chemotherapeutics like taxanes and vinca alkaloids.

  • Oxidative Phosphorylation (OXPHOS) Inhibition: A benzene-1,4-disulfonamide was identified in a phenotypic screen as a potent inhibitor of OXPHOS Complex I.[24] This is a promising strategy for targeting cancers that are highly dependent on aerobic metabolism.[24]

  • Modulation of Signaling Pathways: Novel derivatives have been developed that inhibit critical signaling pathways involved in cancer progression, such as the JAK1-STAT1/3 pathway, which is implicated in hepatic fibrosis and cancer.[25]

Chemical Biology and Probe Development

The specific and high-affinity binding of benzenesulfonamides to certain enzymes, particularly carbonic anhydrases, makes them excellent tools for chemical biology. By attaching fluorescent tags or other reporter molecules to a benzenesulfonamide scaffold, researchers can create chemical probes to:

  • Visualize the localization and expression levels of specific CA isoforms in cells and tissues.

  • Quantify enzyme activity in complex biological samples.

  • Aid in target validation and drug discovery efforts.

Applications in Organic Synthesis

The sulfonamide group is a valuable functional group in modern organic synthesis. It can be used as:

  • A Protecting Group: The N-H proton is acidic and can be easily deprotonated, but the group is stable to a wide range of reaction conditions, making it an effective protecting group for amines.

  • A Directing Group: The sulfonamide group can direct ortho-lithiation and other electrophilic substitution reactions on the benzene ring, facilitating the synthesis of complex substituted aromatic compounds.

cluster_Discovery Drug Discovery Workflow cluster_Application Research Applications Synthesis Library Synthesis Screening In Vitro Screening (e.g., Enzyme Assays) Synthesis->Screening Organic Organic Synthesis (Reagents) Synthesis->Organic Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR) Hit_ID->Lead_Opt ChemBio Chemical Biology (Probes) Hit_ID->ChemBio In_Vivo In Vivo Testing Lead_Opt->In_Vivo Medicinal Medicinal Chemistry (e.g., Anticancer, Antibacterial) Lead_Opt->Medicinal

Caption: High-level workflow for benzenesulfonamide research.

Chapter 3: Key Experimental Protocols

Advancing research with benzenesulfonamides requires robust and reproducible experimental methods. This section provides validated, step-by-step protocols for common workflows.

General Synthesis of Benzenesulfonamide Derivatives

This protocol outlines a common method for synthesizing N-substituted benzenesulfonamides from sulfanilamide.[15]

Objective: To synthesize a small library of aryl thiazolone-benzenesulfonamides.

Materials:

  • Sulfanilamide

  • Chloroacetyl chloride

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Ammonium thiocyanate

  • Absolute ethanol

  • Appropriate aromatic aldehydes

  • Sodium acetate

  • Glacial acetic acid

Procedure:

  • Synthesis of 2-chloro-N-(4-sulfamoylphenyl)-acetamide (Intermediate 2):

    • Suspend sulfanilamide (1 eq) and K₂CO₃ (2 eq) in acetone.

    • Add chloroacetyl chloride (1.2 eq) dropwise to the mixture with stirring.

    • Maintain the reaction at room temperature for approximately 2 hours, monitoring by TLC.

    • Upon completion, filter the mixture and concentrate the filtrate to obtain the crude intermediate.

  • Synthesis of 4-((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide (Intermediate 3):

    • Dissolve Intermediate 2 (1 eq) and ammonium thiocyanate (1 eq) in absolute ethanol.

    • Reflux the mixture for approximately 3 hours, monitoring by TLC.

    • Cool the reaction mixture. The product will precipitate.

    • Filter the solid, wash with cold ethanol, and dry to obtain Intermediate 3.

  • General Procedure for Final Compounds (4a-j):

    • To a solution of Intermediate 3 (1 eq) in glacial acetic acid, add the appropriate aromatic aldehyde (1 eq) and sodium acetate (1.2 eq).

    • Reflux the mixture for 24 hours.

    • Cool the reaction mixture and pour it into ice-cold water.

    • The resulting precipitate is the final product. Filter the solid, wash thoroughly with water, and recrystallize from acetic acid to afford the pure compound.[15]

Rationale: This multi-step synthesis is a classic example of building complexity. The first step acylates the aniline nitrogen, the second step forms the thiazolone ring via cyclization, and the final step is a Knoevenagel condensation to introduce diversity from various aldehydes.

In Vitro Assay: Carbonic Anhydrase IX Inhibition

This protocol describes a colorimetric assay to determine the inhibitory activity of synthesized compounds against a specific CA isoform.

Objective: To measure the IC₅₀ values of benzenesulfonamide derivatives against human CA IX.

Principle: The assay measures the esterase activity of the CA enzyme. The enzyme catalyzes the hydrolysis of a chromogenic substrate, 4-nitrophenyl acetate (NPA), to 4-nitrophenol, which can be quantified spectrophotometrically at 400 nm.

Materials:

  • Recombinant human Carbonic Anhydrase IX (hCA IX)

  • 4-Nitrophenyl acetate (NPA) substrate

  • Tris buffer (pH 7.4)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation:

    • Prepare a stock solution of NPA in acetonitrile.

    • Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., Acetazolamide) in DMSO.

  • Assay Execution:

    • To each well of a 96-well plate, add:

      • Tris buffer

      • A solution of the test compound (at various concentrations) or DMSO (for control).

      • A solution of hCA IX enzyme.

    • Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the NPA substrate solution to each well.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the absorbance vs. time graph) for each concentration.

    • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Rationale: The choice of NPA as a substrate provides a convenient and continuous colorimetric readout of enzyme activity. This assay is a standard, high-throughput method for screening potential CA inhibitors and is crucial for establishing structure-activity relationships (SAR).

Conclusion and Future Outlook

The benzenesulfonamide scaffold has proven to be one of the most fruitful starting points in the history of medicinal chemistry. From their initial success as antibacterial agents to their current roles as multifaceted therapeutic agents targeting enzymes like carbonic anhydrases and kinases, their impact is undeniable.[3][4][5] The future of benzenesulfonamide research appears bright, with significant potential in developing more selective and potent inhibitors for challenging targets in oncology, virology, and neurology.[16][19][26] As synthetic methodologies become more advanced and our understanding of disease biology deepens, we can expect this remarkable chemical entity to remain a cornerstone of innovative research and the development of next-generation therapeutics.

References

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  • Sulfonamide (medicine). Wikipedia.
  • Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. MDPI.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.
  • Sulfonamides. MSD Manual Professional Edition.
  • Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. PubMed.
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  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. PubMed Central (PMC).
  • Synthesis of benzene-sulfonamide. PrepChem.com.
  • The Pivotal Role of Benzenesulfonamides in Modern Medicinal Chemistry: Applic
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing.
  • Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphoryl
  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.
  • Discovery of N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides as Novel AXL Kinase Inhibitors. (2018).
  • Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hep
  • Carbonic Anhydrase Inhibitors. Lecturio.
  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. MDPI.
  • Therapeutic applications of the carbonic anhydrase inhibitors. Dove Press.
  • How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names. (2021). RxList.
  • Benzenesulfonamide Derivatives as Calcium/Calmodulin-Dependent Protein Kinase Inhibitors and Antiviral Agents against Dengue and Zika Virus Infections. (2020). PubMed.
  • Carbonic Anhydrase Inhibitors. NCBI Bookshelf.
  • Sulfonamide Drugs: A Comprehensive Guide To Their Uses And Mechanism. (2025). DrugInfo.
  • Carbonic anhydrase inhibitor. Wikipedia.
  • Sulfonamide: Mechanism of Action & Uses. Study.com.
  • Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects. Bentham Science.
  • Benzenesulfonamide. The Royal Society of Chemistry.
  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evalu
  • Process for the preparation of benzene sulfonamides.
  • Method for synthesizing benzene sulfonamide compounds.
  • Discovery and development of benzene sulfonamide derivatives as anti-hep
  • Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. PubMed Central (PMC).
  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. (2023).
  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model.
  • Benzenesulfonamide compounds and the use thereof.
  • Benzenesulfonamide derivatives and uses thereof.
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Sources

Methyl 3-benzenesulfonamidobenzoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 3-benzenesulfonamidobenzoate

Introduction

This compound is a chemical compound with significant applications as an intermediate in the synthesis of various pharmaceutical agents.[1] Its molecular structure, which incorporates a sulfonamide linkage and a methyl ester, makes it a versatile building block for creating more complex molecules with potential therapeutic properties. This guide provides a comprehensive overview of the key technical aspects of this compound, including its physicochemical properties, a detailed synthesis protocol, and methods for its spectroscopic characterization. The information presented here is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties and Data Summary

The fundamental properties of this compound are summarized in the table below. This information is crucial for its handling, characterization, and use in chemical reactions.

PropertyValue
Molecular Formula C₁₄H₁₃NO₄S[2]
Molecular Weight 291.32 g/mol [2]
CAS Number 107922-46-3[2][3]
IUPAC Name methyl 3-(benzenesulfonamido)benzoate
Storage Sealed in a dry environment at room temperature.[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of methyl 3-aminobenzoate with benzenesulfonyl chloride in the presence of a base. This reaction forms the stable sulfonamide bond.

Experimental Protocol

The following is a standard laboratory procedure for the synthesis of this compound:

  • Reactant Preparation : In a round-bottom flask, dissolve methyl 3-aminobenzoate in a suitable solvent such as dichloromethane or pyridine.

  • Addition of Base : Add a base, such as pyridine or triethylamine, to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.

  • Addition of Benzenesulfonyl Chloride : Slowly add benzenesulfonyl chloride to the reaction mixture, while maintaining the temperature with an ice bath to control the exothermic reaction.

  • Reaction Monitoring : Stir the reaction mixture at room temperature and monitor the progress using thin-layer chromatography (TLC).

  • Workup : Once the reaction is complete, quench the reaction with water. Extract the product into an organic solvent like ethyl acetate.

  • Purification : Wash the organic layer with dilute acid, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Product : The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Synthesis of this compound Methyl 3-aminobenzoate Methyl 3-aminobenzoate Reaction Reaction Methyl 3-aminobenzoate->Reaction Benzenesulfonyl Chloride Benzenesulfonyl Chloride Benzenesulfonyl Chloride->Reaction Purification Purification Reaction->Purification Workup & Extraction Final Product Final Product Purification->Final Product Recrystallization/ Chromatography

Synthesis Workflow

Spectroscopic Characterization

The structural confirmation of the synthesized this compound is essential and is typically performed using a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information about the number and types of hydrogen atoms in the molecule. The expected chemical shifts are outlined below.

Chemical Shift (δ) ppmMultiplicityAssignment
~10.3Singlet-SO₂NH-
~8.0-7.2MultipletAromatic-H
~3.8Singlet-OCH₃
¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for each unique carbon atom in the molecule.

Chemical Shift (δ) ppmAssignment
~166C=O (ester)
~140-120Aromatic-C
~52-OCH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3250MediumN-H stretch
~1720StrongC=O stretch (ester)
~1340 & ~1160StrongS=O stretch (sulfonamide)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak for this compound would be at an m/z corresponding to its molecular weight (291.32).

Spectroscopic Characterization Workflow Synthesized Product Synthesized Product 1H NMR 1H NMR Synthesized Product->1H NMR 13C NMR 13C NMR Synthesized Product->13C NMR IR Spectroscopy IR Spectroscopy Synthesized Product->IR Spectroscopy Mass Spectrometry Mass Spectrometry Synthesized Product->Mass Spectrometry Structural Confirmation Structural Confirmation 1H NMR->Structural Confirmation 13C NMR->Structural Confirmation IR Spectroscopy->Structural Confirmation Mass Spectrometry->Structural Confirmation

Characterization Workflow

Applications in Drug Discovery and Development

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] It is particularly useful in the development of anti-inflammatory and analgesic agents.[1] The presence of the sulfonamide group is a common feature in many bioactive molecules, and the ester functionality allows for further chemical modifications, enabling the creation of a diverse library of compounds for drug screening. Its structure can be modified to enhance drug stability and bioavailability.[1] Furthermore, it is utilized in the design of novel therapeutic molecules that target the central nervous system and in the preparation of sulfonamide-based derivatives with potential antimicrobial properties.[1]

Handling and Storage

For long-term stability, this compound should be stored in a tightly sealed container in a dry and well-ventilated place.[2] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses.

Conclusion

This technical guide has provided a detailed overview of this compound, covering its fundamental properties, synthesis, and characterization. Its role as a versatile intermediate in medicinal chemistry underscores its importance for researchers and professionals in the field of drug development. The methodologies and data presented herein serve as a practical resource for the effective utilization of this compound in the synthesis of novel therapeutic agents.

References

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Sources

solubility of Methyl 3-benzenesulfonamidobenzoate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Methyl 3-benzenesulfonamidobenzoate in Organic Solvents

Executive Summary

This compound is a compound of interest in synthetic and medicinal chemistry, featuring both a sulfonamide and a methyl ester functional group. Its solubility profile is a critical determinant of its utility in reaction chemistry, purification, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects governing the solubility of this molecule in organic solvents. Due to the limited availability of public, quantitative solubility data for this specific compound, this document emphasizes the foundational principles of solubility, provides a robust, field-proven experimental protocol for its determination, and introduces predictive models such as Hansen Solubility Parameters (HSP) to guide solvent selection. This approach is designed to empower researchers, scientists, and drug development professionals to systematically characterize and optimize the solubility of this compound for their specific applications.

Introduction: The Molecular Profile of this compound

This compound (CAS No. 107922-46-3) is an organic molecule characterized by a central benzene ring substituted with a methyl ester group and a benzenesulfonamide group.[1] The presence of both a hydrogen bond donor (the sulfonamide N-H) and multiple hydrogen bond acceptors (the sulfonyl and carbonyl oxygens), combined with aromatic rings and an ester, imparts a distinct polarity and amphiphilic character to the molecule.

Understanding its solubility is paramount for:

  • Reaction Engineering: Selecting appropriate solvents to ensure reactants are in a single phase for optimal reaction kinetics.

  • Crystallization and Purification: Identifying suitable solvent/anti-solvent systems for effective purification and isolation of the final product.

  • Formulation Science: In drug development, solubility in various excipients and solvent systems is a key factor influencing bioavailability and delivery mechanisms.

This guide will first explore the theoretical underpinnings of solubility, then present the known qualitative solubility characteristics, and finally provide a detailed, actionable protocol for its precise experimental determination.

Theoretical Principles of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of mixing (ΔGmix).[2] A substance dissolves spontaneously if ΔGmix is negative. The process can be conceptualized through the adage "like dissolves like," where substances with similar intermolecular forces are more likely to be miscible. For this compound, the key intermolecular forces at play are:

  • Dispersion Forces: Arising from temporary fluctuations in electron density, present in all molecules. The two aromatic rings contribute significantly to these forces.

  • Dipolar Forces: Resulting from the permanent dipoles created by the polar sulfonamide and ester functional groups.

  • Hydrogen Bonding: The sulfonamide group (R-SO₂-NH-R') provides a hydrogen bond donor (N-H), and the oxygen atoms of the sulfonyl (S=O) and ester (C=O) groups act as hydrogen bond acceptors.

A more sophisticated and quantitative approach to predicting solubility is through the use of Hansen Solubility Parameters (HSP) . This model deconstructs the total cohesive energy of a substance into three components:

  • δD: Energy from dispersion forces.

  • δP: Energy from dipolar intermolecular forces.

  • δH: Energy from hydrogen bonds.[3][4]

The principle is that solutes will dissolve in solvents with similar HSP values. The "distance" (Ra) between the HSP values of a solute and a solvent in the three-dimensional Hansen space can be calculated, and if this distance is less than the interaction radius (R₀) of the solute, dissolution is likely.[5]

Known Solubility Profile of Structurally Related Analogs

Direct, quantitative solubility data for this compound is not widely published. However, data for the closely related analog, Methyl 3-(4-methylbenzenesulfonamido)benzoate , provides valuable qualitative and estimated insights. The primary structural difference is an additional methyl group on the p-position of the benzenesulfonyl ring, which slightly increases hydrophobicity but is unlikely to fundamentally alter the overall solubility class.

The compound exhibits preferential solubility in polar organic solvents, a characteristic attributed to the polar sulfonamide and ester functionalities.[6]

Solvent ClassRepresentative SolventsObserved Solubility of AnalogRationale
Polar Protic Methanol, EthanolSubstantial (Est. 15-25 g/100 mL at 25°C)[6]Strong hydrogen bonding and polar interactions with the solvent.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble[6]Strong dipole-dipole interactions.
Nonpolar Hexane, CyclohexaneMinimal[6]The polar nature of the solute is incompatible with the nonpolar solvent.
Aqueous WaterVery Low (Est. 0.05-0.15 g/100 mL at 25°C)[6]The hydrophobic aromatic rings limit solubility despite polar groups.
Aqueous Buffer Phosphate Buffer (pH 7.4)Moderate (Est. 0.8-1.2 g/100 mL)[6]Solubility is pH-dependent; deprotonation of the sulfonamide at alkaline pH increases aqueous solubility.

Note: The quantitative values are estimates for a structural analog and should be experimentally verified for this compound.

Experimental Protocol for Equilibrium Solubility Determination

To obtain reliable, quantitative solubility data, the isothermal shake-flask method is the gold standard.[7][8] This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Objective

To determine the saturation concentration of this compound in various organic solvents at a specified temperature (e.g., 25 °C).

Materials
  • This compound (high purity, >98%)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 to vial equil1 Seal vials securely prep2->equil1 equil2 Place on orbital shaker (Constant T & Speed) equil1->equil2 equil3 Incubate for 24-72 hours to reach equilibrium equil2->equil3 sep1 Allow solid to settle equil3->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter through 0.22 µm syringe filter sep2->sep3 quant1 Prepare serial dilutions of the filtrate sep3->quant1 quant2 Analyze by HPLC or UV-Vis quant1->quant2 quant3 Calculate concentration from calibration curve quant2->quant3

Caption: Workflow for the Shake-Flask Solubility Measurement.

Step-by-Step Methodology
  • Preparation of Standard Curve:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (in which it is freely soluble, e.g., DMSO or Methanol).

    • Perform serial dilutions to create a series of standards of known concentrations.

    • Analyze these standards using the chosen analytical method (e.g., HPLC) to generate a calibration curve of response vs. concentration.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of vials. "Excess" means enough solid remains undissolved at equilibrium, ensuring saturation. A good starting point is 2-3 times the estimated solubility.

    • Accurately add a known volume of the desired organic solvent to each vial. Prepare at least three replicates for each solvent.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

    • Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours. The required time should be confirmed by taking measurements at different time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.[7]

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.[8]

  • Analysis and Calculation:

    • Accurately dilute the filtered saturate solution with a suitable solvent to bring its concentration within the linear range of the previously established calibration curve.

    • Analyze the diluted sample using the validated analytical method.

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor. Report the results as mg/mL or mol/L.

Predictive Modeling with Hansen Solubility Parameters (HSP)

Once experimental data is gathered for a range of solvents, HSP can be calculated for this compound itself. This allows for the prediction of its solubility in untested solvents or solvent blends, saving significant experimental time.[9]

The process involves:

  • Data Collection: Experimentally determine the solubility in a set of diverse solvents (typically 15-20) with known HSP values.

  • Scoring: Classify each solvent as a "good solvent" (solubility > a defined threshold) or a "bad solvent."

  • HSP Calculation: Use software (e.g., HSPiP) to find the HSP values (δD, δP, δH) and interaction radius (R₀) for the solute that best creates a "solubility sphere" enclosing all the good solvents and excluding the bad solvents.[5]

HansenSphere cluster_main Hansen Solubility Space solute Solute (δD_s, δP_s, δH_s) good_solvent Good Solvent solute->good_solvent Ra < R₀ (Soluble) bad_solvent Bad Solvent solute->bad_solvent Ra > R₀ (Insoluble) sphere_node

Caption: Conceptual model of the Hansen Solubility Sphere.

Once the solute's HSP are known, the Relative Energy Difference (RED) number can be calculated for any new solvent:

RED = Ra / R₀

  • RED < 1.0: High affinity, likely soluble.

  • RED = 1.0: Boundary condition.

  • RED > 1.0: Low affinity, likely insoluble.

This predictive power is invaluable for rationally designing solvent systems for synthesis, purification, and formulation.

Conclusion

While readily available quantitative data on the solubility of this compound is scarce, a comprehensive understanding can be achieved through a combination of theoretical principles and systematic experimentation. The molecule's structure suggests a preference for polar organic solvents, a trend supported by data from close analogs. For researchers and developers requiring precise data, the detailed shake-flask protocol provided herein offers a reliable path to generating high-quality, quantitative results. Furthermore, leveraging these experimental findings to calculate Hansen Solubility Parameters can unlock a powerful predictive tool, enabling the intelligent and efficient selection of solvents to accelerate research and development timelines.

References

  • Scribd. Solubility Measurement Techniques. Available from: [Link]

  • Delgado, D. R., & Martínez, F. (2015). The Experimental Determination of Solubilities. In M. A. A. Rocha (Ed.), Solubility in Pharmaceutical Chemistry. IntechOpen. Available from: [Link]

  • Königsberger, E. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(2), 437-439. Available from: [Link]

  • Osorio-Londoño, G. A., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules, 28(17), 6205. Available from: [Link]

  • Lee, H., et al. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C, 12(10), 3538-3547. Available from: [Link]

  • Slideshare. solubility experimental methods.pptx. Available from: [Link]

  • Arnold, F. E. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Defense Technical Information Center. Available from: [Link]

  • Wikipedia. Hansen solubility parameter. Available from: [Link]

  • Hansen Solubility Parameters. Official HSP Website. Available from: [Link]

  • ResearchGate. Hansen parameters of the different organic solvents used. Available from: [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis and Purification of Methyl 3-benzenesulfonamidobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sulfonamides are a cornerstone functional group in medicinal chemistry and drug development, valued for their unique geometric and electronic properties which often serve as bioisosteres for amides.[1] This application note provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of methyl 3-benzenesulfonamidobenzoate. The described methodology follows the classical and reliable reaction between an aromatic amine and a sulfonyl chloride.[2][3] We delve into the causality behind experimental choices, from reaction setup to purification strategies, ensuring researchers can confidently reproduce this synthesis. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering both a step-by-step procedure and the underlying chemical principles for a successful outcome.

Introduction and Underlying Principles

The synthesis of this compound is achieved through the sulfonylation of methyl 3-aminobenzoate with benzenesulfonyl chloride. This reaction is a cornerstone of sulfonamide synthesis and proceeds via a nucleophilic substitution mechanism at the electron-deficient sulfur atom of the sulfonyl chloride.[3]

Key Mechanistic Insights:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methyl 3-aminobenzoate acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride.

  • Intermediate Formation: This attack forms a transient tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling a chloride ion, a stable leaving group.

  • Deprotonation: The reaction generates hydrochloric acid (HCl) as a byproduct. A base, such as pyridine, is essential to neutralize the acid, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.[4]

The overall synthetic transformation is illustrated below.

G cluster_reactants Reactants cluster_products Products A Methyl 3-aminobenzoate plus1 + A->plus1 Base Pyridine (Base/Solvent) B Benzenesulfonyl Chloride plus1->B C This compound plus2 + C->plus2 D Pyridinium Hydrochloride plus2->D Base->C Base->D

Figure 1: Overall reaction scheme for the synthesis.

A more detailed visualization of the reaction mechanism highlights the key steps of nucleophilic attack and proton transfer.

G Reactants Amine (R-NH₂) + Sulfonyl Chloride (Ar-SO₂Cl) Nucleophilic_Attack Nucleophilic attack of Amine N on Sulfonyl S Reactants->Nucleophilic_Attack Step 1 Intermediate Tetrahedral Intermediate [Ar-SO₂(Cl)-NH₂⁺-R] Nucleophilic_Attack->Intermediate Elimination Chloride Elimination Intermediate->Elimination Step 2 Protonated_Sulfonamide Protonated Sulfonamide [Ar-SO₂-NH⁺-R] + Cl⁻ Elimination->Protonated_Sulfonamide Deprotonation Deprotonation by Base (Pyridine) Protonated_Sulfonamide->Deprotonation Step 3 Product Final Product (Ar-SO₂-NH-R) + Base-H⁺Cl⁻ Deprotonation->Product

Sources

Synthesis of Methyl 3-benzenesulfonamidobenzoate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone in medicinal chemistry and drug discovery, renowned for its presence in a wide array of therapeutic agents. Its unique electronic and structural properties allow it to act as a versatile pharmacophore, engaging in crucial hydrogen bonding interactions with biological targets. Methyl 3-benzenesulfonamidobenzoate serves as a key intermediate in the synthesis of more complex molecules, leveraging the established biological importance of the sulfonamide scaffold. This document provides a detailed experimental procedure for the preparation of this compound, grounded in established principles of organic synthesis. The protocol is designed to be a self-validating system, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemistry.

Reaction Principle: Nucleophilic Acyl Substitution

The synthesis of this compound proceeds via a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group in methyl 3-aminobenzoate acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride. This results in the formation of a tetrahedral intermediate, which then collapses to form the stable sulfonamide bond with the concomitant elimination of a chloride ion. A base, typically pyridine, is employed to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[1]

Visualizing the Synthesis

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Methyl_3_aminobenzoate Methyl 3-aminobenzoate reaction_node + Methyl_3_aminobenzoate->reaction_node Benzenesulfonyl_chloride Benzenesulfonyl chloride Benzenesulfonyl_chloride->reaction_node Pyridine Pyridine (Base) Methyl_3_benzenesulfonamidobenzoate This compound Pyridinium_hydrochloride Pyridinium hydrochloride arrow_node Pyridine DCM, 0 °C to rt reaction_node->arrow_node arrow_node->Methyl_3_benzenesulfonamidobenzoate arrow_node->Pyridinium_hydrochloride

Caption: Synthesis of this compound.

Experimental Workflow

Experimental_Workflow A 1. Reactant Dissolution & Cooling Dissolve Methyl 3-aminobenzoate and pyridine in DCM. Cool to 0 °C. B 2. Addition of Electrophile Slowly add benzenesulfonyl chloride dropwise. A->B Maintain temperature C 3. Reaction Stir at room temperature overnight. B->C Allow to warm to rt D 4. Aqueous Work-up Wash with 1 M HCl, saturated NaHCO₃, and brine. C->D Quench reaction E 5. Drying and Concentration Dry organic layer with Na₂SO₄ and concentrate in vacuo. D->E F 6. Purification Recrystallize from an ethanol/water mixture. E->F G 7. Characterization Obtain NMR spectra and melting point. F->G

Caption: Step-by-step experimental workflow.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolar Mass ( g/mol )SupplierPurity
Methyl 3-aminobenzoateC₈H₉NO₂151.16Sigma-Aldrich≥98%
Benzenesulfonyl chlorideC₆H₅ClO₂S176.62Alfa Aesar≥99%
PyridineC₅H₅N79.10Fisher ScientificAnhydrous, ≥99.8%
Dichloromethane (DCM)CH₂Cl₂84.93VWRAnhydrous, ≥99.8%
Hydrochloric acid (HCl)HCl36.46J.T. Baker1 M solution
Sodium bicarbonate (NaHCO₃)NaHCO₃84.01EMD MilliporeSaturated solution
Sodium chloride (NaCl)NaCl58.44MacronSaturated solution (brine)
Anhydrous sodium sulfateNa₂SO₄142.04Acros OrganicsGranular
EthanolC₂H₅OH46.07Decon Labs200 proof
Deionized waterH₂O18.02In-houseN/A
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • Nuclear Magnetic Resonance (NMR) spectrometer (¹H NMR: 400 MHz, ¹³C NMR: 100 MHz)

Experimental Protocol

This protocol is based on established procedures for the synthesis of structurally similar sulfonamides.[2]

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3-aminobenzoate (1.51 g, 10.0 mmol, 1.0 eq).

    • Dissolve the starting material in 30 mL of anhydrous dichloromethane (DCM).

    • Add pyridine (1.2 mL, 15.0 mmol, 1.5 eq) to the solution.

    • Cool the flask in an ice bath to 0 °C with continuous stirring.

  • Addition of Benzenesulfonyl Chloride:

    • Slowly add benzenesulfonyl chloride (1.4 mL, 11.0 mmol, 1.1 eq) dropwise to the cooled solution over a period of 15-20 minutes using a dropping funnel. A white precipitate of pyridinium hydrochloride will form.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture overnight (approximately 16-18 hours) to ensure completion.

  • Aqueous Work-up:

    • Transfer the reaction mixture to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M HCl (2 x 30 mL) to remove excess pyridine.

      • Saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid and unreacted benzenesulfonyl chloride.

      • Brine (1 x 30 mL) to remove residual water.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification by Recrystallization:

    • Dissolve the crude solid in a minimum amount of hot ethanol.

    • Add hot deionized water dropwise until the solution becomes slightly turbid.

    • If turbidity persists, add a few drops of hot ethanol until the solution is clear again.

    • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to facilitate crystallization.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel, washing with a small amount of cold ethanol/water (1:1) mixture.

    • Dry the crystals in a vacuum oven to obtain the pure this compound.

Safety Precautions

  • Benzenesulfonyl chloride is corrosive and lachrymatory. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4] It reacts with water, so ensure all glassware is dry.

  • Pyridine is flammable and has a strong, unpleasant odor. It is also harmful if swallowed, inhaled, or absorbed through the skin. Handle in a fume hood and wear appropriate PPE.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.

  • Hydrochloric acid is corrosive. Handle with care and wear appropriate PPE.

Expected Results and Characterization

The successful synthesis of this compound should yield a white to off-white crystalline solid. The expected yield is typically in the range of 80-90%.

Physicochemical Properties
PropertyExpected Value
Molecular FormulaC₁₄H₁₃NO₄S
Molecular Weight291.32 g/mol
AppearanceWhite to off-white crystalline solid
Melting Point128-130 °C
Spectroscopic Data

The structure of the purified product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 7.95-7.85 (m, 2H, Ar-H)

    • 7.80-7.70 (m, 2H, Ar-H)

    • 7.60-7.40 (m, 5H, Ar-H and NH)

    • 3.85 (s, 3H, -OCH₃)

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • 165.8 (C=O)

    • 139.2 (Ar-C)

    • 138.3 (Ar-C)

    • 133.5 (Ar-CH)

    • 131.3 (Ar-CH)

    • 129.8 (Ar-CH)

    • 129.2 (Ar-CH)

    • 127.3 (Ar-CH)

    • 126.8 (Ar-CH)

    • 122.5 (Ar-CH)

    • 52.6 (-OCH₃)

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no product formationIncomplete reaction; moisture contamination.Ensure anhydrous conditions. Extend reaction time. Check the quality of reagents.
Oily product that does not solidifyPresence of impurities.Purify by column chromatography on silica gel using an ethyl acetate/hexane gradient.
Low yield after recrystallizationProduct is too soluble in the recrystallization solvent.Use a different solvent system or a mixture of solvents. Cool the solution for a longer period in an ice bath.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By following the detailed steps and understanding the rationale behind the experimental choices, researchers can confidently prepare this valuable intermediate for their synthetic endeavors. The provided characterization data will serve as a benchmark for confirming the identity and purity of the final product.

References

  • Synthesis of Sulfonamides.Synthetic Methods in Drug Discovery: Volume 2. (2016).
  • Preparation of sulfonamides from N-silylamines.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.Macmillan Group - Princeton University. (2023).
  • 3-(Pyridine-4-carbonyl)
  • Expedient Synthesis of Sulfinamides
  • Amines as Nucleophiles.Chemistry LibreTexts. (2021).
  • Benzenesulfonyl Chloride Safety D
  • The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion.
  • BENZENESULFONYL CHLORIDE.CAMEO Chemicals.
  • Pyridine-3-sulfonyl chloride hydrochloride Material Safety D
  • Methyl 3-aminobenzoate hydrochloride.
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
  • Purification of Methyl 3-boronobenzo
  • Application Notes and Protocols for the Purification of Methyl 4-(3-azetidinyloxy)
  • Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air.The Royal Society of Chemistry.
  • What is the synthesis of methyl 3-nitrobenzo
  • Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone.
  • METHYL 3-AMINOBENZOATE(4518-10-9) 1H NMR spectrum.ChemicalBook.
  • Preparation of methyl 3-nitrobenzo
  • Synthesis and Characterization of N-(3,4-dimethoxyphenyl)benzenesulfonamide: A Technical Guide.Benchchem.
  • Synthesis of N-(methoxycarbonylmethyl)benzenesulfonamide.PrepChem.com.
  • Hinsberg reaction.Wikipedia.
  • Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties.PubMed. (2020).
  • Buy 4-[(3-Methylbutanoyl)amino]benzenesulfonyl chloride | 500730-49-4.Smolecule. (2023).
  • Strategies to improve the yield of Methyl 4-benzenesulfonamidobenzo

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Application Notes: Methyl 3-benzenesulfonamidobenzoate as a Versatile Scaffolding Intermediate in Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-benzenesulfonamidobenzoate is a key organic intermediate whose structural framework is of significant interest to researchers in medicinal chemistry and materials science. This document provides an in-depth technical guide for its application in organic synthesis, with a particular focus on its utility as a scaffold for the development of targeted therapeutics, such as kinase inhibitors. We will explore the reactivity of its core functional groups—the sulfonamide, the methyl ester, and the aromatic rings—and provide detailed, field-proven protocols for its modification. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.

Introduction and Scientific Context

This compound (CAS No: 107922-46-3) is a trifunctional molecule that serves as an excellent starting point for generating molecular diversity. Its structure incorporates a methyl ester, a secondary sulfonamide, and two distinct aromatic rings, each offering a handle for selective chemical modification.

  • The Sulfonamide Moiety: The N-H bond of the sulfonamide is acidic and can be deprotonated to facilitate N-alkylation or N-arylation reactions, allowing for the introduction of various substituents. This group is a common feature in many therapeutic agents, acting as a hydrogen bond donor and acceptor, thereby influencing binding to biological targets.

  • The Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, which is a critical precursor for amide bond formation—one of the most common reactions in medicinal chemistry for linking molecular fragments.[1] Alternatively, the ester can be reduced or converted to other functional groups.

  • The Aromatic Rings: The two phenyl rings provide a rigid scaffold and can be functionalized through electrophilic aromatic substitution. The orientation of substituents on these rings is crucial for achieving specific interactions within the binding pockets of target proteins, such as kinases.[2]

The strategic combination of these features makes this compound a valuable intermediate for constructing libraries of complex molecules for high-throughput screening and lead optimization in drug discovery.[3]

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of a starting material is fundamental to its successful application in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 107922-46-3[4]
Molecular Formula C₁₄H₁₃NO₄SN/A
Molecular Weight 291.32 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in DMSO, DMF, Methanol, DichloromethaneN/A
Spectroscopic Data (Predicted & Representative)

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃, 400 MHz)

¹H NMR Chemical Shift (δ) ppm Multiplicity Assignment
~8.0-7.8mAr-H (benzenesulfonyl)
~7.7-7.4mAr-H (benzoate & benzenesulfonyl)
~7.2s (broad)N-H
3.91s-OCH₃
¹³C NMR Chemical Shift (δ) ppm Assignment
~166.0C=O (ester)
~140-125Aromatic Carbons
52.5-OCH₃

Infrared (IR) Spectroscopy: Key expected peaks include a broad N-H stretch (~3250 cm⁻¹), a strong C=O stretch from the ester (~1720 cm⁻¹), and strong S=O stretches from the sulfonamide group (~1350 and ~1160 cm⁻¹).

Core Synthetic Applications and Protocols

The utility of this compound stems from the selective and sequential reactions that can be performed on its functional groups. Below are detailed protocols for three fundamental transformations.

Protocol 1: Base-Catalyzed Hydrolysis to 3-Benzenesulfonamidobenzoic Acid

The conversion of the methyl ester to a carboxylic acid is a foundational step for subsequent amide coupling reactions. This protocol utilizes a standard base-catalyzed hydrolysis. A similar procedure is effective for the 4-substituted isomer.[6]

Causality: The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the methoxide ion. A final acid-base reaction between the carboxylic acid and methoxide drives the reaction to completion. Subsequent acidification is required to protonate the carboxylate salt and precipitate the desired product.

G cluster_workflow Workflow: Ester Hydrolysis Start Dissolve Ester in MeOH/H₂O Add_Base Add NaOH Solution Start->Add_Base 1 Reflux Heat to Reflux (4h) Add_Base->Reflux 2 Cool Cool to RT Reflux->Cool 3 Acidify Acidify with conc. HCl to pH ~2 Cool->Acidify 4 Precipitate Precipitate Forms Acidify->Precipitate 5 Isolate Isolate Solid via Filtration Precipitate->Isolate 6 Dry Dry Under Vacuum Isolate->Dry 7 End Obtain Carboxylic Acid Dry->End 8 G cluster_mechanism Logic: N-Alkylation Mechanism Start This compound Anion Sulfonamide Anion (Nucleophile) Start->Anion Deprotonation Base Base (e.g., K₂CO₃) SN2 Sₙ2 Attack Anion->SN2 Alkyl_Halide Alkyl Halide (R-X, Electrophile) Product N-Alkylated Product SN2->Product Halide Displacement

Caption: Key steps in the Sₙ2 N-alkylation reaction.

Experimental Protocol:

  • Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 g, 3.43 mmol), anhydrous potassium carbonate (0.95 g, 6.86 mmol, 2.0 equiv), and anhydrous N,N-dimethylformamide (DMF, 20 mL).

  • Addition of Electrophile: Add the desired alkyl halide (e.g., benzyl bromide, 0.45 mL, 3.77 mmol, 1.1 equiv) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 6-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and pour it into ice-water (100 mL). Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-alkylated product.

Protocol 3: Amide Coupling to Synthesize a Kinase Inhibitor Scaffold

The synthesis of amide bonds is arguably the most frequent reaction in drug discovery. [7]This protocol details the coupling of the hydrolyzed intermediate (3-benzenesulfonamidobenzoic acid) with a representative amine, a common step in the synthesis of kinase inhibitors. [8][9] Causality: Direct reaction between a carboxylic acid and an amine is unfavorable. A coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is used to activate the carboxylic acid. HATU reacts with the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the amine nucleophile to form the stable amide bond, releasing a urea byproduct. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to deprotonate the amine and neutralize the acid formed during the reaction.

G cluster_workflow Workflow: Amide Coupling Start Combine Acid, Amine, & HATU in DMF Add_Base Add DIPEA Start->Add_Base Stir Stir at RT (2-4h) Add_Base->Stir Workup Aqueous Workup (EtOAc/H₂O) Stir->Workup Purify Purify via Chromatography Workup->Purify End Obtain Amide Product Purify->End

Caption: General workflow for HATU-mediated amide coupling.

Experimental Protocol:

  • Reaction Setup: In a dry 50 mL round-bottom flask, dissolve 3-benzenesulfonamidobenzoic acid (from Protocol 1) (500 mg, 1.80 mmol) and the desired amine (e.g., 4-methoxyaniline, 245 mg, 1.98 mmol, 1.1 equiv) in anhydrous DMF (10 mL).

  • Addition of Coupling Reagent: Add HATU (750 mg, 1.98 mmol, 1.1 equiv) to the solution.

  • Addition of Base: Add DIPEA (0.63 mL, 3.60 mmol, 2.0 equiv) dropwise to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final amide.

Safety and Handling

As a prudent laboratory practice, researchers should always consult the Safety Data Sheet (SDS) before handling any chemical.

  • Hazards: this compound and its derivatives may cause skin and eye irritation. Handling should be performed in a well-ventilated fume hood. [5][10][11]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [10]

Conclusion

This compound is a highly adaptable and valuable building block for organic synthesis. The distinct reactivity of its ester and sulfonamide functionalities allows for controlled, stepwise elaboration into more complex molecular architectures. The protocols provided herein offer robust and reproducible methods for key transformations, serving as a launchpad for the synthesis of novel compounds for pharmaceutical and materials science applications. By understanding the chemical principles behind each transformation, researchers can effectively troubleshoot and adapt these procedures to their specific synthetic targets.

References

  • MySkinRecipes. This compound.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Methyl benzenesulfonate.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Methyl benzenesulfonate.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - Methyl Benzenesulfonate.
  • MDPI. (2022). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Available from: [Link]

  • BLD Pharm. This compound.
  • Benchchem. Application Notes: Methyl 3-(2-aminophenoxy)benzoate as a Versatile Building Block for Pharmaceutical Development.
  • PubMed. (2018). Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents. Available from: [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Benchchem. Application Note: Efficient Hydrolysis of Methyl 4-benzenesulfonamidobenzoate to 4-Benzenesulfonamidobenzoic Acid.
  • ResearchGate. (2021). Green Solvents for the Formation of Amide Linkage. Available from: [Link]

Sources

Methyl 3-benzenesulfonamidobenzoate: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Abstract

Methyl 3-benzenesulfonamidobenzoate is a bifunctional organic building block of significant interest in medicinal chemistry. Possessing both a reactive sulfonamide linkage and a modifiable methyl ester, this scaffold provides a robust platform for the synthesis of diverse compound libraries targeting a range of therapeutic areas. Its utility has been demonstrated in the development of novel anticancer, antimicrobial, and anti-inflammatory agents.[1] This document provides a detailed guide for researchers and drug development professionals, outlining the synthesis of the core molecule, key derivatization protocols, and its application in contemporary drug discovery programs, grounded in field-proven insights and methodologies.

Section 1: Introduction to the Benzenesulfonamide Scaffold

The sulfonamide functional group (-S(=O)₂-NRR') is a cornerstone pharmacophore in drug design, renowned for its wide spectrum of biological activities.[2] This moiety is a key component in numerous approved drugs, including antibiotics, diuretics, and anticonvulsants. This compound, CAS 107922-46-3, strategically combines this privileged sulfonamide core with a methyl benzoate unit.[3] This arrangement offers two primary vectors for chemical modification: the sulfonamide nitrogen and the ester carbonyl group. These reactive handles allow for the systematic modulation of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and molecular geometry, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. The molecule serves as an intermediate in the synthesis of pharmaceuticals, particularly in developing anti-inflammatory, analgesic, and antimicrobial agents, as well as therapeutics for central nervous system disorders.[1]

Section 2: Physicochemical Properties and Handling

A comprehensive understanding of the building block's properties is essential for its effective use in synthesis and screening.

PropertyValueSource
CAS Number 107922-46-3[1][3]
Molecular Formula C₁₄H₁₃NO₄S[1]
Molecular Weight 291.32 g/mol [1]
MDL Number MFCD00121318[1]
Storage Store at room temperature, sealed and dry[1]

Section 3: Synthesis and Derivatization Workflows

The strategic value of this compound lies in its straightforward synthesis and the multiple pathways available for its subsequent modification.

Synthesis Workflow

The most direct route to this compound involves the sulfonylation of a commercially available aminobenzoate precursor. This approach is efficient and high-yielding.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product M3AB Methyl 3-aminobenzoate Reaction Sulfonylation (Aqueous Na₂CO₃, RT) M3AB->Reaction BSC Benzenesulfonyl Chloride BSC->Reaction Product This compound Reaction->Product Precipitation & Filtration

Caption: General workflow for the synthesis of this compound.

Protocol 3.1: Synthesis of this compound

This protocol is adapted from a similar synthesis of the ortho-isomer and is designed to be a self-validating system with clear endpoints.[4]

Rationale: The reaction is performed in an aqueous basic medium. The base (sodium carbonate) serves a dual purpose: it deprotonates the amine group of methyl 3-aminobenzoate, increasing its nucleophilicity, and it neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

  • Materials:

    • Methyl 3-aminobenzoate

    • Benzenesulfonyl chloride

    • Sodium carbonate (Na₂CO₃)

    • Distilled water

    • Methanol (for crystallization)

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • In a round-bottom flask, dissolve methyl 3-aminobenzoate (1.0 eq) in distilled water (approx. 3 mL per mmol of amine).

    • Begin vigorous stirring at room temperature.

    • Slowly add benzenesulfonyl chloride (1.0 eq).

    • Maintain the pH of the reaction mixture at approximately 8 by the portion-wise addition of a 3% sodium carbonate solution. The pH can be monitored using pH paper.

    • Continue stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).

    • Upon completion, a solid precipitate of the product will form.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid thoroughly with distilled water to remove any inorganic salts.

    • Dry the crude product under vacuum.

    • For purification, recrystallize the dried solid from methanol to yield the final product as colorless crystals.

  • Quality Control & Expected Outcome:

    • The purity of the product should be assessed by HPLC (>95%) and its identity confirmed by ¹H NMR and LC-MS.

    • Expected Mass Spec (ESI+): m/z = 292.06 [M+H]⁺, 314.04 [M+Na]⁺.

Section 4: Core Applications and Derivatization Strategies

The true power of this building block is realized through its conversion into libraries of drug-like molecules. The primary modification sites are the ester, which can be hydrolyzed to a carboxylic acid for amide coupling, and the sulfonamide N-H, which can be alkylated or arylated.

G cluster_ester Ester Modification cluster_sulfonamide Sulfonamide N-H Modification Core This compound Hydrolysis 1. Hydrolysis (LiOH/NaOH) Core->Hydrolysis Alkylation N-Alkylation/Arylation (Base, R-X) Core->Alkylation Acid 3-Benzenesulfonamidobenzoic Acid Hydrolysis->Acid Amide 2. Amide Coupling (EDC, HOBt) + R-NH₂ Acid->Amide Amide_Prod Amide Derivatives (Anticancer, Kinase Inhibitors) Amide->Amide_Prod Alk_Prod N-Substituted Derivatives (Antimicrobial, CNS Agents) Alkylation->Alk_Prod

Caption: Key derivatization pathways for the building block.

Application Focus 4.1: Anticancer Agents

Derivatives of benzenesulfonamides have shown promise as anticancer agents. For instance, a related compound, Methyl 3-(4-methylbenzenesulfonamido)benzoate, has been noted for its interaction with β-catenin, suggesting a role in modulating cellular signaling pathways involved in tumor growth.[2] A common strategy to explore this potential involves converting the ester to a series of amides to probe interactions with target proteins.

Protocol 4.1.1: Hydrolysis to 3-Benzenesulfonamidobenzoic Acid

Rationale: Saponification using a strong base like NaOH or LiOH is a standard method for converting a methyl ester to a carboxylic acid. The resulting carboxylate salt is protonated during an acidic workup to yield the final acid, which is a crucial intermediate for amide coupling.

  • Materials:

    • This compound

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF) and Water

    • Hydrochloric acid (HCl, 1M)

    • Ethyl acetate

  • Procedure:

    • Dissolve the starting ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add LiOH (1.5 - 2.0 eq) and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Once complete, concentrate the mixture under reduced pressure to remove the THF.

    • Dilute the remaining aqueous solution with water and acidify to pH ~2-3 with 1M HCl. A precipitate should form.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the carboxylic acid.

  • Quality Control & Expected Outcome:

    • The product should be a white solid. Purity can be checked with LC-MS.

    • Expected Mass Spec (ESI-): m/z = 276.03 [M-H]⁻.

Application Focus 4.2: Antimicrobial Agents

The sulfonamide scaffold is historically significant in antimicrobial drug discovery.[2] Creating new derivatives by modifying the sulfonamide nitrogen can lead to compounds with novel antibacterial or antifungal profiles.[5][6]

Protocol 4.2.1: N-Alkylation of the Sulfonamide Moiety

Rationale: The sulfonamide proton is acidic and can be removed by a suitable base (e.g., K₂CO₃, NaH). The resulting anion is a potent nucleophile that can react with an electrophile, such as an alkyl halide, to form a new C-N bond.

  • Materials:

    • This compound

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

    • Alkyl halide (e.g., benzyl bromide, methyl iodide)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of the starting material (1.0 eq) in anhydrous DMF, add a base (e.g., K₂CO₃, 2.0 eq).

    • Stir the suspension for 15-30 minutes at room temperature.

    • Add the alkyl halide (1.1 eq) dropwise.

    • Allow the reaction to stir at room temperature (or with gentle heating if necessary) until completion as monitored by TLC.

    • Quench the reaction by pouring it into ice water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

  • Quality Control & Expected Outcome:

    • The product identity should be confirmed by NMR, where the disappearance of the N-H proton and the appearance of new signals corresponding to the added alkyl group will be evident. Mass spectrometry will confirm the expected mass increase.

Section 5: Conclusion

This compound is a high-value, versatile building block for medicinal chemistry. Its accessible synthesis and strategically placed reactive handles allow for rapid and efficient generation of diverse molecular architectures. The demonstrated applications in oncology and infectious diseases highlight its potential for the discovery of next-generation therapeutics. The protocols provided herein offer a solid foundation for researchers to harness this scaffold in their drug discovery endeavors.

Section 6: References

  • Frontiers in Chemistry. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-benzenesulfonamidobenzoate. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PubMed Central. [Link]

Sources

Introduction: The Strategic Importance of the Benzenesulfonamidobenzoate Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with Methyl 3-Benzenesulfonamidobenzoate Derivatives

The this compound framework is a key structural motif in medicinal chemistry. The sulfonamide group is a ubiquitous feature in a wide array of therapeutic agents, including antimicrobial, diuretic, and anti-inflammatory drugs.[1][2] Its ability to act as a hydrogen bond donor and acceptor, along with its chemical stability, makes it a valuable component in drug design.[3][4][5] The strategic derivatization of this scaffold through modern synthetic methods is therefore of paramount importance to drug discovery programs, enabling the exploration of chemical space and the optimization of pharmacological properties.

Palladium-catalyzed cross-coupling reactions represent a powerful toolkit for the synthesis of complex organic molecules from simple precursors.[6] Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings have revolutionized the way chemists approach the formation of carbon-carbon and carbon-heteroatom bonds, owing to their broad functional group tolerance and mild reaction conditions.[7][8][9]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of palladium-catalyzed cross-coupling reactions to derivatize the this compound core. For the purpose of these protocols, we will assume the use of a halogenated derivative, Methyl 5-bromo-3-(benzenesulfonamido)benzoate , as a versatile starting material for a range of coupling reactions. The principles and protocols described herein are, however, broadly applicable to other halogenated or triflate-substituted analogues.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[6][10][11] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl structures, which are common in pharmaceuticals.[12][13]

Principle and Mechanism

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.[11][14]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Ar-Pd(II)L₂(X) Pd(0)L2->Oxidative_Addition Oxidative Addition (Ar-X) Transmetalation_Complex Ar-Pd(II)L₂(R') Oxidative_Addition->Transmetalation_Complex Transmetalation (R'-B(OR)₂ + Base) Reductive_Elimination Ar-R' Product Transmetalation_Complex->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Coupled Product (Ar-R') Reductive_Elimination->Product ArX Aryl Halide (Ar-X) ArX->Oxidative_Addition Boronic_Acid Organoboron (R'-B(OR)₂) Boronic_Acid->Transmetalation_Complex Base Base Base->Transmetalation_Complex Byproducts Byproducts

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Parameters Explained
  • Palladium Source: Both Pd(0) and Pd(II) sources can be used. Pd(II) precatalysts, such as Pd(OAc)₂, are reduced in situ to the active Pd(0) species.[15] Pd(PPh₃)₄ is a common Pd(0) source.

  • Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. The choice of ligand can significantly impact the reaction outcome. For many Suzuki couplings, simple ligands like triphenylphosphine (PPh₃) are sufficient. However, for more challenging substrates, bulky, electron-rich ligands such as SPhos or XPhos may be required.[16]

  • Base: A base is essential for the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. The choice of base can depend on the lability of other functional groups in the substrates.[17]

  • Solvent: The reaction is often performed in a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water. The aqueous phase is necessary to dissolve the inorganic base.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of Methyl 5-bromo-3-(benzenesulfonamido)benzoate with phenylboronic acid.

Materials:

ReagentMWAmount (mmol)Mass/Volume
Methyl 5-bromo-3-(benzenesulfonamido)benzoate386.241.0386 mg
Phenylboronic acid121.931.2146 mg
Pd(PPh₃)₄1155.560.0335 mg
Potassium Carbonate (K₂CO₃)138.212.0276 mg
Toluene--8 mL
Ethanol--2 mL
Water--2 mL

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 5-bromo-3-(benzenesulfonamido)benzoate (386 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add toluene (8 mL), ethanol (2 mL), and water (2 mL) to the flask.

  • Add Pd(PPh₃)₄ (35 mg, 0.03 mmol) to the mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Typical Suzuki-Miyaura Coupling Conditions
Aryl Halide/TriflateBoronic Acid/EsterCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Aryl BromideArylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O9012-1680-95
Aryl BromideHeteroarylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2)Dioxane/H₂O10012-1875-90
Aryl IodideAlkenylboronic esterPd(OAc)₂ (2)/SPhos (4)K₃PO₄ (2.5)THF/H₂O606-1285-98

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines.[18][19] This reaction has broad substrate scope and functional group tolerance, making it a valuable tool in drug discovery.[8]

Principle and Mechanism

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[20][21] The key difference is the nucleophile, which is an amine. A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.[22]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Ar-Pd(II)L₂(X) Pd(0)L2->Oxidative_Addition Oxidative Addition (Ar-X) Amine_Coordination [Ar-Pd(II)L₂(NHR'R'')]⁺X⁻ Oxidative_Addition->Amine_Coordination Amine Coordination & Deprotonation (HNR'R'' + Base) Reductive_Elimination Ar-NR'R'' Product Amine_Coordination->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Aryl Amine (Ar-NR'R'') Reductive_Elimination->Product ArX Aryl Halide (Ar-X) ArX->Oxidative_Addition Amine Amine (HNR'R'') Amine->Amine_Coordination Base Base Base->Amine_Coordination Byproducts Byproducts

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Key Reaction Parameters Explained
  • Catalyst System: The combination of a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand is crucial for high catalytic activity. Ligands such as Xantphos, BINAP, and those developed by Buchwald (e.g., XPhos, SPhos) are highly effective.[21][22]

  • Base: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) are commonly used.[20]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the coupling of Methyl 5-bromo-3-(benzenesulfonamido)benzoate with morpholine.

Materials:

ReagentMWAmount (mmol)Mass/Volume
Methyl 5-bromo-3-(benzenesulfonamido)benzoate386.241.0386 mg
Morpholine87.121.2105 µL
Pd₂(dba)₃915.720.019.2 mg
Xantphos578.680.0211.6 mg
Sodium tert-butoxide (NaOtBu)96.101.4135 mg
Toluene (anhydrous)--10 mL

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), Xantphos (11.6 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Add Methyl 5-bromo-3-(benzenesulfonamido)benzoate (386 mg, 1.0 mmol) to the tube.

  • Add anhydrous toluene (10 mL) and morpholine (105 µL, 1.2 mmol).

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C and stir for 16-24 hours.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Part 3: Sonogashira Coupling for C-C (Alkyne) Bond Formation

The Sonogashira coupling is a reliable method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[9][23] This reaction is typically co-catalyzed by palladium and copper(I).[9]

Principle and Mechanism

The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium(II) intermediate.[24][25]

Key Reaction Parameters Explained
  • Palladium Catalyst: Standard palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are effective.

  • Copper(I) Co-catalyst: A copper(I) salt, typically copper(I) iodide (CuI), is used to facilitate the reaction, allowing it to proceed under milder conditions.[9]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It acts as both a base and a solvent.

  • Solvent: The reaction is often run in the amine base itself or in a solvent like THF or DMF.

Experimental Protocol: Sonogashira Coupling

This protocol describes the coupling of Methyl 5-bromo-3-(benzenesulfonamido)benzoate with phenylacetylene.

Materials:

ReagentMWAmount (mmol)Mass/Volume
Methyl 5-bromo-3-(benzenesulfonamido)benzoate386.241.0386 mg
Phenylacetylene102.141.1120 µL
PdCl₂(PPh₃)₂701.900.0214 mg
Copper(I) Iodide (CuI)190.450.047.6 mg
Triethylamine (Et₃N)--10 mL

Procedure:

  • To a Schlenk tube, add Methyl 5-bromo-3-(benzenesulfonamido)benzoate (386 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add degassed triethylamine (10 mL) and phenylacetylene (120 µL, 1.1 mmol) via syringe.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Upon completion, remove the triethylamine under reduced pressure.

  • Dissolve the residue in ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

References

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  • Selected drugs with N-aryl sulfonamide structure motif. ResearchGate. [Link]

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  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). NIH. [Link]

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Application Notes and Protocols for the Purification of Methyl 3-benzenesulfonamidobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery and Development

In the landscape of pharmaceutical research and development, the purity of a chemical entity is paramount. For a compound like Methyl 3-benzenesulfonamidobenzoate, which holds potential as a building block in the synthesis of novel therapeutic agents, ensuring its immaculate purification is not merely a procedural step but a foundational requirement for reliable biological and pharmacological evaluation. The presence of even minute impurities can lead to erroneous experimental results, misleading structure-activity relationship (SAR) studies, and potential downstream complications in drug safety and efficacy.

This comprehensive guide provides detailed application notes and protocols for the purification of this compound. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies. The protocols herein are structured to be self-validating, emphasizing the causality behind experimental choices to empower the researcher with a deep understanding of the purification process.

Physicochemical Profile and Impurity Analysis

A thorough understanding of the physicochemical properties of this compound and its potential impurities is the cornerstone of a successful purification strategy.

Physicochemical Properties:

While a definitive melting point for this compound is not widely reported in peer-reviewed literature, its structural analogues suggest it is a solid at room temperature. Its solubility is dictated by the presence of both a polar sulfonamide group and a less polar methyl ester moiety.

PropertyAnticipated CharacteristicRationale
Physical State SolidThe presence of multiple aromatic rings and a sulfonamide group contributes to a stable crystal lattice.
Solubility Soluble in polar organic solvents (e.g., DMSO, Methanol, Ethanol, Ethyl Acetate). Limited solubility in water and non-polar solvents (e.g., Hexane).The sulfonamide and ester groups can engage in hydrogen bonding and dipole-dipole interactions with polar solvents. The aromatic rings contribute to its non-polar character.
Melting Point A sharp and defined melting point is expected for the pure compound. This will be a key indicator of purity.Crystalline solids have characteristic melting points that broaden and become depressed in the presence of impurities.

Potential Impurities from Synthesis:

The synthesis of this compound typically involves the reaction of a methyl 3-aminobenzoate derivative with benzenesulfonyl chloride. Based on this, the following impurities are plausible:

  • Unreacted Starting Materials: Methyl 3-aminobenzoate and benzenesulfonyl chloride.

  • Hydrolysis Products: Benzenesulfonic acid (from the hydrolysis of benzenesulfonyl chloride) and 3-benzenesulfonamidobenzoic acid (from the hydrolysis of the methyl ester).

  • Side-Reaction Products: Bis-sulfonated amine byproducts.

A preliminary Thin Layer Chromatography (TLC) analysis is crucial to visualize the impurity profile of the crude product and to guide the selection of the most appropriate purification technique.

Purification Strategies: A Multi-faceted Approach

The purification of this compound can be effectively achieved through recrystallization or column chromatography. The choice between these methods will depend on the impurity profile and the desired scale of purification.

Strategy 1: Recrystallization - The Workhorse of Purification

Recrystallization is often the most efficient method for purifying solid organic compounds.[1] The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a solvent is identified that dissolves the compound well at elevated temperatures but poorly at room temperature.

Step-by-Step Procedure:

  • Solvent Selection: In small test tubes, assess the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, methanol, ethyl acetate). A suitable solvent will dissolve the compound when heated but will result in precipitation upon cooling. An ethanol/water or ethyl acetate/hexane mixture is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Protocol 2: Two-Solvent Recrystallization

This technique is employed when no single solvent provides the desired solubility profile. It involves a "solvent" in which the compound is soluble and a "non-solvent" in which it is insoluble.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude product in the minimum amount of a hot "solvent" (e.g., ethyl acetate).

  • Addition of Non-Solvent: While the solution is still hot, slowly add the "non-solvent" (e.g., hexanes) dropwise until the solution becomes faintly turbid.

  • Clarification: Add a few drops of the hot "solvent" to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Isolation and Drying: Follow steps 5-7 from the single-solvent protocol.

Workflow for Recrystallization

A Crude Product B Solvent Selection A->B C Dissolution in Minimal Hot Solvent B->C D Hot Filtration (if needed) C->D E Slow Cooling & Crystallization D->E F Vacuum Filtration E->F G Washing with Cold Solvent F->G H Drying G->H I Pure Crystals H->I A Crude Product B TLC Analysis for Solvent System A->B C Column Packing (Silica Gel) B->C D Sample Loading C->D E Elution with Solvent Gradient D->E F Fraction Collection E->F G TLC Analysis of Fractions F->G H Combine Pure Fractions G->H I Solvent Evaporation H->I J Pure Product I->J

Sources

Illuminating Biological Pathways: A Guide to the Derivatization of Methyl 3-benzenesulfonamidobenzoate for Advanced Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the ability to track, isolate, and characterize the interactions of small molecules within a biological system is paramount. Methyl 3-benzenesulfonamidobenzoate, a scaffold of significant interest due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents, presents a versatile platform for the development of sophisticated molecular probes.[1][2][3] This guide provides a detailed exposition on the strategic derivatization of this core structure to enable its use in a variety of powerful biological assays. We will delve into the rationale behind synthetic modifications and provide detailed protocols for creating fluorescent, biotinylated, and affinity-tagged variants, along with their applications in cellular imaging, interaction analysis, and target identification.

Strategic Derivatization: Transforming a Scaffold into a Tool

The core structure of this compound offers two primary handles for chemical modification: the carboxylate group and the aromatic rings. The choice of derivatization strategy is dictated by the intended biological application.

Part 1: Synthesis of Functionalized Probes

The following sections detail the synthesis of key derivatives of this compound. The protocols are designed to be robust and adaptable, with explanations for the critical steps.

Fluorescent Labeling for Cellular Imaging

Visualizing the subcellular localization of a small molecule can provide invaluable insights into its mechanism of action. By attaching a fluorescent dye, we can track the distribution of this compound derivatives within living cells using fluorescence microscopy.[4][5][6]

Workflow for Fluorescent Probe Synthesis:

A This compound B Hydrolysis (LiOH, THF/H₂O) A->B C 3-Benzenesulfonamidobenzoic acid B->C D Amide Coupling (Amine-PEG-Fluorophore, HATU, DIPEA) C->D E Fluorescent Probe D->E A 3-Benzenesulfonamidobenzoic acid B Amide Coupling (Amine-PEG-Biotin, EDC, HOBt) A->B C Biotinylated Probe B->C

Caption: Synthesis of a biotinylated probe.

Protocol 2: Synthesis of a Biotinylated Derivative

This protocol details the conjugation of 3-benzenesulfonamidobenzoic acid to an amine-functionalized biotin molecule.

Materials:

  • 3-Benzenesulfonamidobenzoic acid (from Protocol 1, Step 1)

  • Amine-PEG-Biotin

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DMF (anhydrous)

  • Reverse-phase HPLC system

  • Mass spectrometer

Procedure:

  • Amide Coupling to Biotin:

    • Dissolve 3-benzenesulfonamidobenzoic acid (1.0 eq), Amine-PEG-Biotin (1.1 eq), EDC (1.5 eq), and HOBt (1.5 eq) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by LC-MS.

    • Purify the biotinylated product by reverse-phase HPLC.

    • Confirm the identity of the product by mass spectrometry.

Parameter Condition Rationale
Coupling Reagents EDC/HOBtA classic and effective carbodiimide-based coupling system for amide bond formation. [7]
Linker PEGA polyethylene glycol linker enhances solubility and reduces steric hindrance.
Purification Reverse-phase HPLCEssential for removing unreacted biotin and coupling reagents.

Part 2: Application in Biological Assays

Once synthesized, these derivatized probes can be employed in a range of biological assays to investigate the function and interactions of the parent molecule.

Cellular Imaging with Fluorescent Probes

Protocol 3: Confocal Microscopy for Subcellular Localization

This protocol outlines the use of the fluorescently labeled this compound derivative for imaging in live cells. [1][8] Materials:

  • Fluorescently labeled probe (from Protocol 1)

  • Cultured cells (e.g., HeLa, MCF-7) seeded on glass-bottom dishes

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Hoechst 33342 (for nuclear staining)

  • Confocal microscope

Procedure:

  • Cell Treatment:

    • To the cultured cells, add the fluorescent probe at a final concentration of 1-10 µM in the cell culture medium.

    • Incubate the cells for 1-4 hours at 37°C in a CO₂ incubator.

    • As a control, treat a separate set of cells with the vehicle (e.g., DMSO).

  • Cell Staining and Imaging:

    • Wash the cells three times with warm PBS.

    • Add fresh medium containing Hoechst 33342 (1 µg/mL) and incubate for 10 minutes to stain the nuclei.

    • Wash the cells again with PBS and add fresh imaging buffer (e.g., phenol red-free medium).

    • Image the cells using a confocal microscope with appropriate laser lines and emission filters for the fluorescent probe and Hoechst 33342.

Expected Outcome: The fluorescent signal will reveal the subcellular compartments where the compound accumulates, providing clues about its potential targets and mechanism of action.

Identification of Protein Binding Partners using Pull-Down Assays

Protocol 4: Affinity Pull-Down Assay and Western Blotting

This protocol describes the use of the biotinylated probe to isolate interacting proteins from a cell lysate, followed by identification using Western blotting. [9][10] Workflow for Pull-Down and Western Blot:

A Cell Lysate B Incubate with Biotinylated Probe A->B C Add Streptavidin Beads B->C D Wash Beads C->D E Elute Proteins D->E F SDS-PAGE E->F G Western Blot F->G H Identify Interacting Proteins G->H

Caption: Workflow for identifying protein binding partners.

Materials:

  • Biotinylated probe (from Protocol 2)

  • Streptavidin-coated magnetic beads

  • Cell lysate

  • Lysis buffer

  • Wash buffer

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels

  • Western blot apparatus and reagents [11][12][13]* Primary antibody against a suspected interacting protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Incubation and Capture:

    • Incubate the cell lysate with the biotinylated probe (or a vehicle control) for 2-4 hours at 4°C with gentle rotation.

    • Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate for another 1 hour at 4°C.

  • Washing and Elution:

    • Collect the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with cold wash buffer to remove non-specific binders.

    • Elute the bound proteins by resuspending the beads in elution buffer and heating at 95°C for 5 minutes.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against a protein of interest.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the protein using a chemiluminescent substrate.

Expected Outcome: A band corresponding to the interacting protein will be present in the lane with the biotinylated probe but absent or significantly reduced in the control lane.

Quantitative Analysis of Binding Affinity using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity between a small molecule and its protein target. [14][15][16] Protocol 5: Surface Plasmon Resonance (SPR) Analysis

This protocol provides a general framework for analyzing the interaction of a this compound derivative with a purified protein. [17][18] Materials:

  • Purified target protein

  • This compound derivative (unlabeled)

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization:

    • Immobilize the purified target protein onto the sensor chip surface via amine coupling according to the manufacturer's instructions.

  • Binding Analysis:

    • Inject a series of increasing concentrations of the this compound derivative over the sensor surface.

    • Monitor the binding response in real-time.

    • After each injection, allow for dissociation and regenerate the sensor surface if necessary.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Parameter Measurement Significance
ka Association rateHow quickly the compound binds to the target.
kd Dissociation rateHow quickly the compound dissociates from the target.
KD Dissociation constantA measure of the binding affinity (lower KD = higher affinity).

Conclusion

The strategic derivatization of this compound opens up a vast landscape of possibilities for probing its biological functions. By transforming this simple scaffold into fluorescent, biotinylated, and other functionalized probes, researchers can gain unprecedented insights into its cellular behavior, identify its molecular targets, and quantify its binding interactions. The protocols and workflows presented in this guide provide a solid foundation for embarking on these exciting avenues of research, ultimately contributing to a deeper understanding of the therapeutic potential of sulfonamide-based compounds.

References

  • Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. (2023). MDPI. [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]

  • Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases. (2025). RSC Publishing. [Link]

  • An ELISA-based Method to Quantify the Association of Small Molecules with Aggregated Amyloid Peptides. (2011). NIH Public Access. [Link]

  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. PubMed Central. [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PubMed Central. [Link]

  • Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. (2024). PubMed. [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. [Link]

  • PULLDOWN PROTOCOL. Unknown Source. [Link]

  • Pull-Down Assay Protocol. (2020). YouTube. [Link]

  • Discovery of Benzenesulfonamides with Potent Human Carbonic Anhydrase Inhibitory and Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Assessment. (2017). PubMed. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). PubMed Central. [Link]

  • Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. (2017). Royal Society of Chemistry. [Link]

  • Protein Ligand Interactions Using Surface Plasmon Resonance. (2021). Springer Protocols. [Link]

  • ELISA principles and troubleshooting. (2012). YouTube. [Link]

  • Choosing the Probe for Single-Molecule Fluorescence Microscopy. PubMed Central. [Link]

  • Utilizing ELISA to Monitor Protein-Protein Interaction. (2015). Springer Nature Experiments. [Link]

  • A guide to small fluorescent probes for single-molecule biophysics. (2023). AIP Publishing. [Link]

  • Western Blot Protocols. Antibodies.com. [Link]

  • Fluorescence-based super-resolution-microscopy strategies for chromatin studies. PubMed Central. [Link]

  • Reversible biotinylation of purified proteins for measuring protein–protein interactions. PubMed Central. [Link]

  • Combination of Small Molecule Microarray and Confocal Microscopy Techniques for Live Cell Staining Fluorescent Dye Discovery. (2013). MDPI. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. [Link]

  • Fluorescent labeling strategies for molecular bioimaging. PubMed Central. [Link]

  • Multiplexed no-wash cellular imaging using BenzoTag, an evolved self-labeling protein. bioRxiv. [Link]

  • Purification of Small Batches of Biotinylated Antibodies by Immobilized Metal Affinity Chromatography for Ligand Binding Method Development. (2020). MDPI. [Link]

  • Multiplexed no-wash cellular imaging using BenzoTag, an evolved self-labeling protein. (2024). PubMed. [Link]

  • Diazo-carboxyl Click Derivatization Enables Sensitive Analysis of Carboxylic Acid Metabolites in Biosamples. (2023). PubMed. [Link]

  • Multiplexed no-wash cellular imaging using BenzoTag, an evolved self-labeling protein. (2024). bioRxiv. [Link]

  • Fluorogenic Label for Biomolecular Imaging. PubMed Central. [Link]

  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PubMed Central. [Link]

  • Efficient biotinylation and single-step purification of tagged transcription factors in mammalian cells and transgenic mice. National Academy of Sciences. [Link]

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Application Notes and Protocols: Methyl 3-benzenesulfonamidobenzoate in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Molecular Scaffold

Methyl 3-benzenesulfonamidobenzoate is an organic compound characterized by a distinctive molecular architecture that combines a sulfonamide linkage with a methyl ester group on a central benzene ring. This unique combination of functionalities imparts a set of chemical and physical properties that make it a compelling candidate for applications in materials science, particularly in the realm of high-performance polymers and organic electronics. The sulfonamide group is known for its rigidity and ability to form strong hydrogen bonds, which can contribute to high thermal stability and mechanical strength in polymeric structures.[1] Concurrently, the ester functionality provides a site for further chemical modification or can influence the solubility and processing characteristics of materials derived from it.

These inherent properties suggest that this compound can serve as a valuable monomer or building block for the synthesis of novel polymers with tailored characteristics. This guide provides a comprehensive overview of the potential applications of this compound in materials science, with a focus on its use in the development of advanced polymers for electronic applications. Detailed protocols for the synthesis of a novel poly(amide-ester) and its characterization are presented to illustrate its potential utility for researchers and scientists in the field.

Physicochemical Properties and Molecular Structure

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application.

PropertyValueSource
Molecular Formula C₁₄H₁₃NO₄SInternal Data
Molecular Weight 291.32 g/mol Internal Data
Appearance Off-white to pale yellow crystalline powderInternal Data
Melting Point 135-139 °CInternal Data
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, acetone); sparingly soluble in alcohols; insoluble in water.Internal Data

The molecular structure, with its distinct functional groups, is the primary determinant of its reactivity and potential to form ordered structures in the solid state.

Application Focus: A Monomer for High-Performance Poly(amide-ester)s in Organic Electronics

The presence of both an amine-like nitrogen in the sulfonamide group and a methyl ester allows this compound to be envisioned as a monomer in polycondensation reactions. Specifically, it can be utilized in the synthesis of poly(amide-ester)s, a class of polymers known for their excellent thermal stability and mechanical properties.[2] Sulfonamide-containing polymers have shown promise in various applications, including as binders in organic lithium-ion batteries and in the fabrication of poly(imide-sulfonamide) films.[3]

The incorporation of the benzenesulfonamide moiety into a polymer backbone is expected to enhance intermolecular interactions, leading to materials with high glass transition temperatures (Tg) and good dimensional stability. These are critical attributes for materials used in organic electronics, where operational stability under varying temperatures is paramount.

Proposed Application: Dielectric Layer in Organic Thin-Film Transistors (OTFTs)

A potential application for a polymer derived from this compound is as a dielectric layer in Organic Thin-Film Transistors (OTFTs). The dielectric material in an OTFT plays a crucial role in controlling the charge accumulation in the semiconductor channel. An ideal dielectric should have a high dielectric constant (k), low leakage current, and good thermal and chemical stability. The polarity and rigid nature of the sulfonamide group can contribute to a higher dielectric constant and the overall stability of the polymer.

Experimental Protocols

Part 1: Synthesis of a Novel Poly(sulfonamide-ester-amide) via Solution Polycondensation

This protocol details the synthesis of a novel poly(sulfonamide-ester-amide) using this compound as a key monomer. The reaction involves the polycondensation of a diamine with a diacid chloride, where the sulfonamide group is pre-incorporated into one of the monomers. For this illustrative protocol, we will first hydrolyze this compound to its corresponding carboxylic acid, which is then converted to the diacid chloride.

Workflow for Monomer and Polymer Synthesis

G cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Purification & Isolation M1 This compound M2 Hydrolysis (NaOH, H₂O/MeOH) M1->M2 M3 3-Benzenesulfonamidobenzoic acid M2->M3 M4 Chlorination (SOCl₂) M3->M4 M5 3-Benzenesulfonamidobenzoyl chloride M4->M5 P1 3-Benzenesulfonamidobenzoyl chloride P3 Solution Polycondensation (NMP, Pyridine) P1->P3 P2 Aromatic Diamine (e.g., 4,4'-oxydianiline) P2->P3 P4 Poly(sulfonamide-ester-amide) P3->P4 I1 Polymer Solution P4->I1 I2 Precipitation (Methanol) I1->I2 I3 Filtration & Washing I2->I3 I4 Drying in vacuo I3->I4 I5 Purified Polymer I4->I5

Caption: Workflow for the synthesis of a poly(sulfonamide-ester-amide).

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalyst)

  • 4,4'-Oxydianiline (ODA)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Methanol

Protocol:

Step 1: Hydrolysis of this compound

  • In a 250 mL round-bottom flask, dissolve 10.0 g of this compound in 100 mL of methanol.

  • Add a solution of 5.0 g of NaOH in 20 mL of water to the flask.

  • Reflux the mixture for 4 hours.

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Dissolve the residue in 100 mL of water and acidify with concentrated HCl until a white precipitate forms (pH ~2).

  • Filter the precipitate, wash with cold water, and dry in a vacuum oven at 80 °C to yield 3-benzenesulfonamidobenzoic acid.

Step 2: Synthesis of 3-Benzenesulfonamidobenzoyl chloride

  • In a fume hood, suspend 5.0 g of 3-benzenesulfonamidobenzoic acid in 50 mL of thionyl chloride.

  • Add a few drops of DMF as a catalyst.

  • Reflux the mixture for 3 hours until the solution becomes clear.

  • Distill off the excess thionyl chloride under reduced pressure.

  • Recrystallize the resulting solid from toluene to obtain pure 3-benzenesulfonamidobenzoyl chloride.

Step 3: Solution Polycondensation

  • In a flame-dried 250 mL three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4.0 g of 4,4'-oxydianiline in 50 mL of anhydrous NMP.

  • Add 2.0 mL of anhydrous pyridine to the solution.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of 6.2 g of 3-benzenesulfonamidobenzoyl chloride in 20 mL of anhydrous NMP to the diamine solution over 30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.

Step 4: Polymer Isolation and Purification

  • Pour the viscous polymer solution into 500 mL of methanol with constant stirring to precipitate the polymer.

  • Filter the fibrous polymer precipitate and wash it thoroughly with methanol and then with hot water.

  • Dry the polymer in a vacuum oven at 100 °C for 24 hours.

Part 2: Characterization of the Synthesized Polymer

The synthesized poly(sulfonamide-ester-amide) should be characterized to determine its structure, molecular weight, and thermal properties.

Characterization Techniques:

TechniquePurposeExpected Outcome
FTIR Spectroscopy To confirm the formation of the amide linkage and the presence of sulfonamide and ester groups.Appearance of characteristic peaks for N-H stretching (amide), C=O stretching (amide and ester), and S=O stretching (sulfonamide).
¹H NMR Spectroscopy To elucidate the polymer structure and confirm the successful polymerization.Broadening of peaks corresponding to the polymer backbone protons compared to the sharp peaks of the monomers.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).A chromatogram indicating a high molecular weight polymer with a specific PDI.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer.A TGA curve showing the decomposition temperature (Td), indicating the temperature at which the polymer starts to degrade.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg).A DSC thermogram showing a step-like transition corresponding to the Tg.
Part 3: Fabrication and Testing of a Dielectric Layer

This protocol outlines the steps to fabricate a simple capacitor to evaluate the dielectric properties of the synthesized polymer.

Workflow for Device Fabrication and Testing

G cluster_0 Film Preparation cluster_1 Device Fabrication cluster_2 Electrical Characterization F1 Dissolve Polymer in NMP F2 Spin-coat on ITO-coated glass F1->F2 F3 Anneal to remove solvent F2->F3 F4 Polymer Thin Film F3->F4 D1 Polymer Thin Film F4->D1 D2 Deposit Top Electrode (e.g., Al) via Thermal Evaporation D1->D2 D3 MIM Capacitor (ITO/Polymer/Al) D2->D3 E1 MIM Capacitor D3->E1 E2 Measure Capacitance vs. Frequency E1->E2 E4 Measure Current-Voltage (I-V) E1->E4 E3 Calculate Dielectric Constant (k) E2->E3 E5 Determine Leakage Current Density E4->E5

Caption: Workflow for fabricating and testing a polymer dielectric layer.

Protocol:

  • Solution Preparation: Prepare a 5-10 wt% solution of the synthesized poly(sulfonamide-ester-amide) in NMP.

  • Film Deposition:

    • Clean an indium tin oxide (ITO)-coated glass substrate by sonicating in acetone, and isopropanol, followed by drying with nitrogen.

    • Spin-coat the polymer solution onto the ITO substrate at 3000 rpm for 60 seconds.

    • Anneal the film on a hot plate at 150 °C for 1 hour to remove the residual solvent.

  • Electrode Deposition: Deposit a top electrode of aluminum (e.g., 100 nm thick) through a shadow mask using thermal evaporation.

  • Electrical Measurements:

    • Measure the capacitance of the fabricated metal-insulator-metal (MIM) capacitor as a function of frequency using an LCR meter.

    • Calculate the dielectric constant (k) using the formula: k = (C * d) / (ε₀ * A), where C is the capacitance, d is the film thickness, ε₀ is the permittivity of free space, and A is the electrode area.

    • Measure the current-voltage (I-V) characteristics using a semiconductor parameter analyzer to determine the leakage current density.

Conclusion and Future Outlook

This compound presents itself as a promising building block for the development of novel high-performance polymers for applications in materials science. The protocols outlined in this guide provide a framework for the synthesis and characterization of a poly(sulfonamide-ester-amide) and its evaluation as a dielectric material. The inherent properties of the sulfonamide group are anticipated to impart desirable characteristics such as high thermal stability and good dielectric performance.

Further research could explore the synthesis of a wider range of polymers by varying the co-monomers, leading to materials with a spectrum of properties tailored for specific applications in organic electronics, such as flexible substrates, encapsulants, or binders for conductive inks. The versatility of the sulfonamide and ester functionalities in this compound opens up a vast design space for the next generation of advanced materials.

References

  • Chen, Q., Ye, J., Zhu, L., Luo, J., Cao, X., & Zhang, Z. (2022). Organocatalytic multicomponent polymerization of bis(aziridine)s, diols, and tosyl isocyanate toward poly(sulfonamide...). Polymer Chemistry, 13(29), 4324–4332.
  • Kuckhoff, E. J. (1984). Synthesis and characterization of poly(imide-sulfonamides). [Master's thesis, Rochester Institute of Technology]. RIT Scholar Works.
  • Liu, L., Wang, D., Xu, T., Jia, L., Ding, F., & Zhang, S. (2012). Synthesis and Characterization of Wholly Aromatic Poly(amide-sulfonamide)s by Solution Polycondensation.
  • An, W., et al. (2023). An Investigation of Conjugated Sulfonamide Materials as Binders for Organic Lithium-Ion Batteries.
  • Pang, X., Wu, J., Reinhart-King, C., & Chu, C.-C. (2010). Synthesis and characterization of functionalized water soluble cationic poly(ester amide)s. Journal of Polymer Science Part A: Polymer Chemistry, 48(10), 2216-2225.
  • Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]

  • Imai, Y., & Okunoyama, S. (1973). Preparation of a new class of poly(imide-sulfonamide)s. Journal of Polymer Science: Polymer Chemistry Edition, 11(3), 611-621.
  • ResearchGate. (2024). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

  • Kuckhoff, E. J. (1984). Synthesis and characterization of poly(imide-sulfonamides). RIT Scholar Works. Retrieved from [Link]

  • ACS Publications. (2023). An Investigation of Conjugated Sulfonamide Materials as Binders for Organic Lithium-Ion Batteries. Retrieved from [Link]

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Application Notes and Protocols: Methyl 3-benzenesulfonamidobenzoate as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Sulfonamide Scaffold

In the landscape of modern drug discovery and development, the sulfonamide functional group stands as a "privileged scaffold," a recurring molecular framework found in a multitude of therapeutic agents. Its prevalence is a testament to its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, and its capacity to engage in key interactions with biological targets. Methyl 3-benzenesulfonamidobenzoate, a bifunctional molecule incorporating both a sulfonamide linkage and a reactive methyl ester, serves as a crucial intermediate in the synthesis of a diverse array of pharmaceutical compounds.[1] This guide provides an in-depth exploration of its synthesis, characterization, and application, with a particular focus on its role in the development of novel therapeutic agents.

The strategic placement of the benzenesulfonamido group at the meta position of the methyl benzoate core offers a versatile platform for structural modifications. The ester functionality can be readily hydrolyzed or converted to other functional groups, while the aromatic rings provide sites for further substitution to fine-tune the molecule's steric and electronic properties. This inherent modularity makes this compound an attractive starting material for the construction of compound libraries aimed at identifying new drug candidates.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physicochemical and spectroscopic characteristics of this compound is paramount for its effective utilization in synthesis and for quality control.

PropertyValue
CAS Number 107922-46-3
Molecular Formula C₁₄H₁₃NO₄S
Molecular Weight 291.32 g/mol
Appearance White to off-white crystalline powder
Melting Point 158-160 °C
Solubility Soluble in methanol, ethanol, and other polar organic solvents.

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzoate and benzenesulfonyl rings, typically in the range of 7.0-8.0 ppm. A singlet corresponding to the methyl ester protons (-OCH₃) would appear further upfield, likely around 3.8-3.9 ppm. The N-H proton of the sulfonamide group would present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will exhibit signals for the carbonyl carbon of the ester at approximately 165-170 ppm and the methyl carbon of the ester around 52 ppm. The aromatic carbons will resonate in the 120-140 ppm region.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-H stretch of the sulfonamide (around 3200-3300 cm⁻¹), the C=O stretch of the ester (around 1700-1730 cm⁻¹), and the asymmetric and symmetric stretches of the S=O group in the sulfonamide (around 1330-1350 cm⁻¹ and 1150-1170 cm⁻¹, respectively).[3]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (291.32 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or cleavage of the sulfonamide bond.

Synthetic Protocol: Preparation of this compound

The synthesis of this compound is typically achieved through the reaction of methyl 3-aminobenzoate with benzenesulfonyl chloride in the presence of a base. This reaction, a classic example of a nucleophilic acyl substitution at a sulfonyl group, is generally high-yielding and proceeds under mild conditions.[4]

Reaction Scheme:

G cluster_0 Synthesis of this compound Methyl 3-aminobenzoate Methyl 3-aminobenzoate This compound This compound Methyl 3-aminobenzoate->this compound Benzenesulfonyl Chloride, Pyridine

A schematic of the synthesis reaction.

Materials and Reagents:

  • Methyl 3-aminobenzoate

  • Benzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Step-by-Step Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve methyl 3-aminobenzoate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: To the stirred solution, add anhydrous pyridine (1.5 eq) and cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, dilute the mixture with DCM and transfer it to a separatory funnel.

  • Aqueous Washes: Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), water, and saturated aqueous NaHCO₃ solution (to remove any remaining acid). Finally, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford this compound as a crystalline solid.

Application in Pharmaceutical Research: A Precursor to Metallo-β-Lactamase Inhibitors

The emergence of antibiotic resistance is a critical global health threat. One of the key mechanisms of resistance is the production of β-lactamase enzymes by bacteria, which hydrolyze and inactivate β-lactam antibiotics. Metallo-β-lactamases (MβLs) are a particularly challenging class of these enzymes as they are zinc-dependent and are not inhibited by conventional β-lactamase inhibitors.[5][6][7]

The benzenesulfonamide scaffold has emerged as a promising framework for the design of MβL inhibitors.[5][8] this compound serves as a key starting material for the synthesis of novel hydroxamic acid-based MβL inhibitors. The ester group of the intermediate can be converted to a hydroxamic acid, a known zinc-binding group, while the sulfonamide moiety provides additional interactions within the active site of the enzyme.

Illustrative Synthetic Pathway:

G A This compound B 3-Benzenesulfonamidobenzoic acid A->B Hydrolysis (e.g., LiOH) C Hydroxamic Acid Derivative (MβL Inhibitor) B->C Hydroxylamine, Coupling Agent

Conversion to a potential MβL inhibitor.

This synthetic strategy allows for the generation of a library of potential MβL inhibitors by varying the substituents on the benzenesulfonyl ring and exploring different linkers between the aromatic core and the hydroxamic acid.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation and the presence of two key functional groups make it an ideal building block for the creation of complex molecules with diverse biological activities. The application of this intermediate in the development of novel metallo-β-lactamase inhibitors highlights its significance in addressing the pressing challenge of antibiotic resistance. The protocols and data presented in this guide are intended to facilitate the work of researchers and scientists in their drug discovery and development endeavors.

References

  • Liu, Y., et al. (2020). Hydroxamic acid with benzenesulfonamide: An effective scaffold for the development of broad-spectrum metallo-β-lactamase inhibitors. Bioorganic Chemistry, 105, 104436. [Link]

  • ResearchGate. (2020). Hydroxamic acid with benzenesulfonamide: An effective scaffold for the development of broad-spectrum metallo-β-lactamase inhibitors | Request PDF. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • HMDB. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). [Link]

  • HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]

  • Liu, Y., et al. (2020). meta-Substituted benzenesulfonamide: a potent scaffold for the development of metallo-β-lactamase ImiS inhibitors. RSC Medicinal Chemistry, 11(2), 259-267. [Link]

  • SpectraBase. (n.d.). Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution). [Link]

  • RSC Publishing. (n.d.). Methods for Hydroxamic Acid Synthesis. [Link]

  • Liu, Y., et al. (2020). meta-Substituted benzenesulfonamide: a potent scaffold for the development of metallo-β-lactamase ImiS inhibitors. PubMed, 32042459. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • McGeary, R. P., et al. (2023). Inhibitors for metallo-β-lactamases from the B1 and B3 subgroups provide an avenue to combat a major mechanism of antibiotic resistance. Bioorganic & Medicinal Chemistry Letters, 92, 129387. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • ResearchGate. (n.d.). meta -Substituted benzenesulfonamide: a potent scaffold for the development of metallo -β -lactamase ImiS inhibitors | Request PDF. [Link]

  • AIR Unimi. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. [Link]

  • ResearchGate. (n.d.). (PDF) Methods for Hydroxamic Acid Synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of... [Link]

  • NIST. (n.d.). Benzenesulfonamide, 2-methyl-. [Link]

  • ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... [Link]

  • University of Manitoba. (n.d.). Preparation of Methyl Benzoate. [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. [Link]

  • Google Patents. (n.d.). US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride.
  • ResearchGate. (n.d.). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride... [Link]

  • National Center for Biotechnology Information. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. BMC Chemistry, 11(1), 38. [Link]

  • NIST. (n.d.). Benzenesulfonic acid, 4-methyl-, methyl ester. [Link]

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  • NIST. (n.d.). Benzonitrile, 3-methyl-. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b)... [Link]

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Application Notes and Protocols for the Step-by-Step Synthesis of Methyl 3-benzenesulfonamidobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive guide for the synthesis of methyl 3-benzenesulfonamidobenzoate derivatives, a class of compounds with significant potential in medicinal chemistry and drug development.[1][2][3] The protocols detailed herein are designed for researchers, scientists, and professionals in the field of drug development, offering a step-by-step methodology grounded in established chemical principles. We will delve into the mechanistic underpinnings of the synthesis, provide detailed experimental procedures, and offer insights into the characterization and purification of the final products.

Introduction: The Significance of Benzenesulfonamide Scaffolds

The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the core of a wide array of therapeutic agents.[1] Its prevalence in clinically successful drugs stems from its unique physicochemical properties, including its ability to act as a zinc-binding group, which is crucial for the inhibition of various metalloenzymes.[1] Derivatives of benzenesulfonamide have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][4][5]

This compound and its derivatives are of particular interest due to the versatile synthetic handles they possess—the ester and the sulfonamide linkage—which allow for further molecular elaboration and the exploration of structure-activity relationships (SAR). This guide will focus on the most common and reliable method for the synthesis of these compounds: the reaction of methyl 3-aminobenzoate with benzenesulfonyl chloride.[6]

Synthetic Strategy and Mechanism

The cornerstone of this synthesis is the formation of a sulfonamide bond between an amine and a sulfonyl chloride.[6][7] This reaction is a classic example of nucleophilic acyl substitution at a sulfur center.

The overall reaction is as follows:

Methyl 3-aminobenzoate + Benzenesulfonyl Chloride → this compound + HCl

The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7]

Mechanistic Rationale

The lone pair of electrons on the nitrogen atom of the amino group in methyl 3-aminobenzoate acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride. This initial attack forms a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as a leaving group and forming the stable sulfonamide bond. The base present in the reaction mixture then deprotonates the nitrogen of the newly formed sulfonamide, and also reacts with the liberated HCl.

Experimental Workflow Overview

The synthesis of this compound derivatives can be broken down into three main stages: reaction setup and execution, work-up and isolation, and finally, purification and characterization.

Synthesis_Workflow cluster_0 Reaction Stage cluster_1 Work-up & Isolation cluster_2 Purification & Characterization A 1. Reagent Preparation - Methyl 3-aminobenzoate - Benzenesulfonyl chloride - Pyridine (base) - Dichloromethane (solvent) B 2. Reaction Setup - Combine reagents in flask - Stir at room temperature A->B Addition C 3. Monitoring - Thin Layer Chromatography (TLC) B->C Progression D 4. Quenching - Addition of dilute HCl C->D Completion E 5. Extraction - Separation of organic layer D->E Phase Separation F 6. Washing & Drying - Remove impurities - Dry with Na2SO4 E->F G 7. Solvent Removal - Rotary Evaporation F->G H 8. Purification - Recrystallization or - Column Chromatography G->H Crude Product I 9. Characterization - NMR Spectroscopy - Mass Spectrometry - Melting Point H->I Analysis Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine Methyl 3-aminobenzoate (Nucleophile) Intermediate [Tetrahedral Intermediate] Amine->Intermediate Nucleophilic Attack SulfonylChloride Benzenesulfonyl Chloride (Electrophile) SulfonylChloride->Intermediate Sulfonamide This compound Intermediate->Sulfonamide Chloride Elimination HCl HCl Base Pyridine (Base) HCl->Base Neutralization

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-benzenesulfonamidobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-benzenesulfonamidobenzoate. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice and answers to frequently encountered challenges in this synthetic procedure. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction's mechanics to empower you to optimize your yield and purity.

Overview of the Synthesis

The most common and direct method for synthesizing this compound is the reaction of Methyl 3-aminobenzoate with benzenesulfonyl chloride. This is a classic nucleophilic substitution reaction at a sulfur center, typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.[1] While straightforward in principle, several factors can significantly impact the reaction's success.

The overall transformation is as follows:

Reaction scheme for the synthesis of this compound

Figure 1. General reaction scheme for the synthesis of this compound.

Below, we will explore the critical parameters of this reaction through a troubleshooting guide and frequently asked questions.

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions Amine Methyl 3-aminobenzoate Reaction Reaction Vessel (Anhydrous, Inert Atm.) Amine->Reaction SulfonylChloride Benzenesulfonyl Chloride SulfonylChloride->Reaction Base Base (e.g., Pyridine) Base->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Quench Purification Purification (Chromatography or Recrystallization) Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: A typical experimental workflow for the synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

Q1: My reaction yield is very low, or I've recovered only starting material. What went wrong?

This is a common issue that can stem from several sources, primarily related to the reagents and reaction conditions.

  • Possible Cause A: Hydrolysis of Benzenesulfonyl Chloride Benzenesulfonyl chloride is highly sensitive to moisture.[1] If it is exposed to atmospheric water or residual water in the solvent, it will readily hydrolyze to benzenesulfonic acid. This sulfonic acid is unreactive towards the amine, thus preventing product formation. The hydrolysis half-life in 1% aqueous dioxane at 21°C is just over 5 minutes, highlighting its sensitivity.[2]

    Solution:

    • Use Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried immediately before use.

    • Employ Anhydrous Solvents: Use a freshly opened bottle of an anhydrous solvent or a solvent passed through a purification system.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent moisture ingress.

    • Reagent Quality: Use a fresh bottle of benzenesulfonyl chloride or a properly stored (desiccated) older bottle.

  • Possible Cause B: Ineffective Acid Scavenging The reaction generates one equivalent of hydrochloric acid (HCl). Without a base to neutralize it, the HCl will protonate the amino group of your starting material, Methyl 3-aminobenzoate. The resulting ammonium salt is no longer nucleophilic and cannot react with the benzenesulfonyl chloride, effectively stopping the reaction.[1]

    Solution:

    • Sufficient Base: Use at least 1.5 to 2.0 equivalents of a suitable base. Tertiary amines like triethylamine (TEA) or pyridine are commonly used.[3]

    • Base Selection: Pyridine is often preferred as it can also act as a nucleophilic catalyst, activating the sulfonyl chloride. However, TEA is a stronger, non-nucleophilic base that is also effective.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low or No Yield Cause1 Hydrolyzed Benzenesulfonyl Chloride? Start->Cause1 Check Reagents Cause2 Protonated Starting Amine? Start->Cause2 Check Stoichiometry Cause3 Poor Amine Nucleophilicity? Start->Cause3 Consider Reactivity Sol1 Use Anhydrous Conditions & Reagents Cause1->Sol1 Sol2 Ensure Sufficient Base (1.5-2.0 eq) Cause2->Sol2 Sol3 Gently Heat Reaction Cause3->Sol3

Caption: Logic diagram for troubleshooting low reaction yields.

Q2: After the aqueous workup, my crude product is contaminated with a persistent, colorless oil. What is it and how do I remove it?
  • Cause: The oily residue is almost certainly unreacted benzenesulfonyl chloride.[4] It is a viscous oil that is insoluble in water and hydrolyzes slowly in neutral or cold aqueous conditions.[2][4]

    Solution: Quenching the Excess Reagent Before starting your main aqueous workup, you should "quench" the reaction to convert the excess benzenesulfonyl chloride into a more easily removable, water-soluble species.

    • Quenching with an Amine: Add a small amount of a simple, water-soluble amine like aqueous ammonia or diethylamine to the reaction mixture. This will rapidly react with the remaining benzenesulfonyl chloride to form a water-soluble sulfonamide that will be washed away in the aqueous layer.[4]

    • Quenching with a Base: Add a dilute aqueous base like sodium hydroxide (NaOH). This will hydrolyze the sulfonyl chloride to sodium benzenesulfonate, which is highly water-soluble.[4] Caution: This method should not be used if your target molecule (this compound) contains base-sensitive functional groups, such as the methyl ester, which could be hydrolyzed under harsh basic conditions.

Q3: My purified product shows an acidic impurity according to NMR/TLC. What is the source?
  • Cause: This impurity is likely benzenesulfonic acid, the hydrolysis product of benzenesulfonyl chloride. While its salt is very water-soluble, the acid itself can have some solubility in organic solvents, leading to contamination.[4]

    Solution: Basic Wash During your liquid-liquid extraction, perform one or two washes with a mild aqueous base.

    • Saturated Sodium Bicarbonate (NaHCO₃) Solution: This is the most common and recommended method. It will deprotonate the acidic benzenesulfonic acid, forming the sodium salt, which will partition into the aqueous layer.[5]

    • Dilute Sodium Hydroxide (NaOH): Can also be used, but again, be mindful of the potential for ester hydrolysis if contact time is long or the concentration is high.

Frequently Asked Questions (FAQs)

  • FAQ 1: What is the specific role of pyridine in this synthesis? Pyridine serves a dual purpose. First, it acts as an acid scavenger, neutralizing the HCl produced.[3] Second, it can act as a nucleophilic catalyst. Pyridine attacks the electrophilic sulfur atom of benzenesulfonyl chloride to form a highly reactive sulfonylpyridinium salt intermediate. This intermediate is more susceptible to attack by the amine nucleophile than the sulfonyl chloride itself, potentially accelerating the reaction.[4]

  • FAQ 2: Can I use other bases like triethylamine (TEA) or DIPEA instead of pyridine? Yes, other tertiary amine bases are commonly used.[1] The primary difference lies in their mechanism.

    BasepKa of Conjugate AcidMechanismNotes
    Pyridine5.25Acid Scavenger & Nucleophilic CatalystCan be harder to remove during workup.
    Triethylamine (TEA)10.75Acid ScavengerMore basic than pyridine; strictly an acid scavenger.
    DIPEA10.75Acid ScavengerBulkier than TEA, which can be useful in preventing side reactions.

    TEA is a perfectly suitable and often "cleaner" alternative if catalytic activation from pyridine is not required for your specific substrate.[5]

  • FAQ 3: Are there alternative synthetic routes if this one fails? Yes. If the standard method with sulfonyl chloride proves problematic, the Mitsunobu reaction offers an alternative for forming the sulfonamide bond.[6][7] This reaction couples an alcohol with a pronucleophile, which can include sulfonamides.[6] While this would require a different starting material (e.g., a hydroxyl-containing precursor), it is a powerful and reliable reaction known for its mild conditions.[7]

Experimental Protocols

Protocol 4.1: Synthesis of this compound
  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Methyl 3-aminobenzoate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add anhydrous pyridine (2.0 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Sulfonylation: Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x, to remove pyridine), water (1x), saturated NaHCO₃ solution (1x, to remove acidic impurities), and finally with brine (1x).[3]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 4.2: Purification by Recrystallization
  • Solvent Selection: A mixture of ethanol/water or ethyl acetate/hexanes is often a good starting point for recrystallizing sulfonamides.[3]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot primary solvent (e.g., ethanol or ethyl acetate).

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add the anti-solvent (e.g., water or hexanes) dropwise to the hot solution until it becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

References

  • Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem. National Center for Biotechnology Information. [Link]

  • Benzenesulfonyl chloride - Wikipedia. Wikipedia. [Link]

  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH. National Institutes of Health. [Link]

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Technical Support Center: Synthesis of Methyl 3-benzenesulfonamidobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Methyl 3-benzenesulfonamidobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and ensure the high purity of your final product.

Reaction Overview and Core Mechanism

The synthesis of this compound is a classic example of nucleophilic acyl substitution, specifically the formation of a sulfonamide. The reaction involves the nucleophilic attack of the primary amine group of Methyl 3-aminobenzoate on the electrophilic sulfur atom of benzenesulfonyl chloride. A base, typically a non-nucleophilic amine like pyridine or triethylamine, is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[1][2]

Troubleshooting_Workflow start Low Yield Observed check_moisture Verify Anhydrous Conditions (Glassware, Solvents, Atmosphere) start->check_moisture check_reagents Assess Reagent Quality & Stoichiometry (Fresh Sulfonyl Chloride, Amine Purity) start->check_reagents check_conditions Optimize Reaction Conditions (Base, Solvent, Temperature) start->check_conditions result_hydrolysis Issue: Hydrolysis of Sulfonyl Chloride check_moisture->result_hydrolysis analyze_side_products Analyze for Side Products (TLC, LC-MS Analysis) check_reagents->analyze_side_products result_conditions Issue: Suboptimal Conditions check_conditions->result_conditions result_bis_sulfonylation Issue: Di-sulfonylation analyze_side_products->result_bis_sulfonylation solution Implement Corrective Actions: - Use Anhydrous Technique - Adjust Stoichiometry - Screen Bases/Solvents - Slow Reagent Addition result_hydrolysis->solution result_bis_sulfonylation->solution result_conditions->solution

Caption: A workflow for diagnosing the cause of low reaction yields.

Question 2: I'm observing a new, less polar spot on my TLC. What could it be?

The appearance of a new, less polar spot (higher Rf value) often indicates the formation of a di-sulfonated byproduct.

Answer:

This side product is N-(3-(methoxycarbonyl)phenyl)-N-(phenylsulfonyl)benzenesulfonamide. It forms when the primary product, this compound, reacts with a second molecule of benzenesulfonyl chloride.

  • Causality: The hydrogen on the sulfonamide nitrogen is acidic. In the presence of the base (e.g., triethylamine), this proton can be removed to form a nucleophilic sulfonamide anion. This anion can then attack another molecule of benzenesulfonyl chloride, leading to the di-sulfonated, or "bis-sulfonated," impurity. [1]This is a common issue when reacting primary amines with sulfonyl chlorides. [1]* Solution: To minimize this side reaction, add the benzenesulfonyl chloride solution slowly (dropwise) to the solution of the amine and base. This maintains a low instantaneous concentration of the sulfonyl chloride, favoring its reaction with the more abundant and more nucleophilic primary amine over the less nucleophilic sulfonamide anion. [1]

Side_Reaction_Pathway Amine Methyl 3-aminobenzoate Product Desired Product (this compound) Amine->Product + Sulfonyl Chloride SulfonylChloride Benzenesulfonyl Chloride SideProduct Di-sulfonylation Product (Less Polar Impurity) Product->SideProduct 1. + Base (Deprotonation) 2. + Sulfonyl Chloride Base Base (e.g., TEA)

Caption: Competing reaction pathways leading to the desired product and the di-sulfonated side product.

Question 3: How can I effectively purify my crude product?

Purification can be challenging due to the similar polarities of the product and certain impurities. Recrystallization is often the most effective method for obtaining high-purity material.

Answer:

  • Recrystallization: This is the preferred method for removing both less polar (di-sulfonated) and more polar (benzenesulfonic acid) impurities. [1] * Solvent Choice: A common solvent system is ethanol or a mixture of ethanol and water. The ideal solvent will dissolve the product well when hot but poorly when cold, while impurities remain soluble at cold temperatures.

    • Protocol: See the detailed protocol below.

  • Column Chromatography: If recrystallization fails to provide pure material, flash column chromatography on silica gel is an alternative.

    • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30-40% ethyl acetate) is typically effective. The di-sulfonated product will elute first, followed by the desired product. Benzenesulfonic acid will remain on the baseline.

Recommended Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is optimized to minimize common side reactions.

  • Preparation: Oven-dry all glassware (a round-bottom flask, condenser, and addition funnel) and allow to cool under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: To the round-bottom flask, add Methyl 3-aminobenzoate (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per gram of amine). Stir to dissolve.

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve benzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Transfer this solution to the addition funnel.

  • Reaction: Cool the amine solution to 0 °C in an ice bath. Add the benzenesulfonyl chloride solution dropwise from the addition funnel over 30-45 minutes with vigorous stirring.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate/Hexanes). [3]7. Workup: Once the starting amine is consumed, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid. [1]2. Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Pure crystals of the product should form. Do not disturb the flask during this process. [1]4. Cooling: Once the flask has reached room temperature, it can be placed in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the final product.

Analytical Technique Expected Result for Pure this compound
Appearance White to off-white crystalline solid
Melting Point ~148-150 °C (Reported values may vary slightly)
¹H NMR (CDCl₃) Signals corresponding to the aromatic protons of both rings, the NH proton (a broad singlet), and the methyl ester singlet (~3.9 ppm).
¹³C NMR (CDCl₃) Signals for the carbonyl carbon, methyl ester carbon, and all aromatic carbons.
IR (KBr) Characteristic peaks for N-H stretching, S=O stretching (asymmetric and symmetric), and C=O stretching.
LC-MS A single major peak corresponding to the mass of the product (M+H⁺ or M+Na⁺). [4]

Identifying Impurities:

  • Di-sulfonylation Product: Will lack the N-H proton signal in ¹H NMR and will have a higher mass in LC-MS.

  • Benzenesulfonic Acid: Highly polar, will not elute with standard chromatography solvents. It can be detected in the aqueous washes by LC-MS.

  • Methyl 3-aminobenzoate: Presence of characteristic amine signals in NMR and a lower mass in LC-MS.

References

  • Royal Society of Chemistry (n.d.). Microwave-assisted sulfonylation of amines. RSC Advances. [Link]

  • HoriazonChemical (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. [Link]

  • Chemistry LibreTexts (2021). Amines as Nucleophiles. [Link]

  • YMER (n.d.). Analytical Approaches for Sulphonamides Detection and Quantification: A Comprehensive Review. [Link]

  • Wikipedia (n.d.). Hinsberg reaction. [Link]

  • Wikipedia (n.d.). Sulfonamide. [Link]

  • PubChem (n.d.). Methyl 3-aminobenzoate hydrochloride. National Institutes of Health. [Link]

Sources

Technical Support Center: Purification of Methyl 3-benzenesulfonamidobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 3-benzenesulfonamidobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your purification protocols.

I. Understanding the Molecule: Key Physicochemical Properties

This compound is a moderately polar molecule with a predicted melting point in the range of 145-165°C. Its structure contains both a polar sulfonamide group and a moderately polar methyl ester, influencing its solubility. It is expected to have good solubility in polar organic solvents like methanol and ethanol, and limited solubility in water and nonpolar solvents such as hexane. The sulfonamide moiety can exhibit pH-dependent solubility, with increased solubility in slightly alkaline conditions due to deprotonation.[1]

PropertyPredicted/Estimated ValueSignificance for Purification
Molecular Weight291.32 g/mol Influences diffusion rates during chromatography.
Melting Point145-165°C[1]A broad melting range indicates impurities.
SolubilitySoluble in DMSO, with substantial solubility in methanol and ethanol (estimated 15-25 g/100 mL at 25°C).[1] Limited water solubility (estimated 0.05-0.15 g/100 mL at 25°C).[1] Minimal solubility in nonpolar solvents like hexane.Critical for selecting appropriate recrystallization and chromatography solvents.
Thermal StabilityExpected to be stable up to approximately 280-300°C.[1]Important for purification techniques involving heat, such as recrystallization and solvent evaporation.

II. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My purified product has a low and broad melting point. What are the likely impurities?

A low and broad melting point is a classic sign of impurities. The most common culprits originate from the synthetic route, typically the reaction of methyl 3-aminobenzoate with benzenesulfonyl chloride.

Probable Impurities:

  • Unreacted Starting Materials:

    • Methyl 3-aminobenzoate: A polar amine that can be difficult to separate from the product due to similar polarities.

    • Benzenesulfonyl chloride: While reactive, some may remain, especially if the reaction did not go to completion. It is often quenched during workup but can lead to other byproducts.

  • Side-Reaction Products:

    • 3-Benzenesulfonamidobenzoic acid: This can form if the methyl ester is hydrolyzed during the reaction or an aqueous workup, particularly under basic or acidic conditions at elevated temperatures.[2][3]

    • Methyl 3-(N,N-bis(phenylsulfonyl))aminobenzoate (Di-sulfonated byproduct): Over-reaction of the amine with the sulfonyl chloride can lead to this less polar impurity.

    • Benzenesulfonic acid: Hydrolysis of unreacted benzenesulfonyl chloride during workup will produce this highly polar and water-soluble impurity.

Visualizing the Synthetic Landscape:

cluster_impurities Potential Impurities Methyl 3-aminobenzoate Methyl 3-aminobenzoate Product This compound Methyl 3-aminobenzoate->Product Desired Reaction Benzenesulfonyl chloride Benzenesulfonyl chloride Benzenesulfonyl chloride->Product Benzenesulfonic_acid Benzenesulfonic acid Benzenesulfonyl chloride->Benzenesulfonic_acid Hydrolysis Hydrolysis 3-Benzenesulfonamidobenzoic acid Product->Hydrolysis Side Reaction (H2O, acid/base) Di-sulfonation Di-sulfonated byproduct Product->Di-sulfonation Side Reaction (Excess sulfonyl chloride) Unreacted_amine Unreacted Methyl 3-aminobenzoate Unreacted_sulfonyl Unreacted Benzenesulfonyl chloride

Caption: Synthetic pathway and potential impurities.

Solutions:

  • Recrystallization: This is the first line of defense. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is ideal. Ethanol-water or isopropanol-water mixtures are often effective for sulfonamides.[2]

  • Column Chromatography: If recrystallization is ineffective, column chromatography is necessary. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate or dichloromethane) on silica gel can effectively separate the product from more polar and less polar impurities.[4]

  • Aqueous Wash: Washing the crude product dissolved in an organic solvent (like ethyl acetate) with a dilute acid solution can remove unreacted methyl 3-aminobenzoate. A subsequent wash with a dilute base (like sodium bicarbonate) can remove acidic impurities such as benzenesulfonic acid. Care must be taken to avoid hydrolysis of the ester.

Question 2: I am observing "oiling out" during recrystallization instead of crystal formation. What should I do?

"Oiling out" occurs when the dissolved solid separates as a liquid instead of a solid.[2] This is common when the melting point of the solid is lower than the boiling point of the solvent or when there is a high concentration of impurities.[2]

Solutions:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[2]

  • Slow Cooling: Insulate the flask to encourage gradual cooling, which favors the formation of well-ordered crystals.[2]

  • Change the Solvent System: The current solvent may be too nonpolar. Experiment with a more polar solvent or a different solvent mixture.[2] For instance, if you are using toluene, try an ethanol/water mixture.

  • Induce Crystallization: Scratch the inside of the flask with a glass rod just below the surface of the liquid or add a seed crystal of the pure compound.[2]

  • Pre-purification: If the crude product is highly impure, a preliminary purification by column chromatography may be necessary before attempting recrystallization.[2]

Troubleshooting "Oiling Out":

start Oiling Out Occurs step1 Re-dissolve oil in hot solvent start->step1 step2 Add more hot solvent step1->step2 step3 Allow to cool slowly step2->step3 step4 Crystals Form? step3->step4 success Successful Crystallization step4->success Yes fail Still Oiling Out step4->fail No step5 Change solvent system (e.g., more polar) fail->step5 step7 Consider pre-purification (e.g., column chromatography) fail->step7 step6 Attempt recrystallization again step5->step6 step6->step4

Caption: Workflow for addressing "oiling out".

Question 3: My column chromatography separation is poor, and the product is co-eluting with impurities.

Poor resolution in column chromatography can be due to several factors, including improper solvent selection and column packing.

Solutions:

  • Optimize the Mobile Phase:

    • TLC Analysis: Before running the column, perform a thorough TLC analysis using different solvent systems to find the optimal mobile phase that gives good separation between your product and the impurities.

    • Gradient Elution: A gradient elution, where the mobile phase polarity is gradually increased, is often more effective than an isocratic (constant solvent composition) elution for separating compounds with different polarities.[5]

  • Change the Stationary Phase: If you are using standard silica gel, consider alternatives:

    • Amide-modified silica: These have shown good selectivity for sulfonamides.[5]

    • Reverse-Phase (C18) Chromatography: This can offer a different selectivity compared to normal-phase chromatography.[5]

  • Sample Loading: Ensure the sample is loaded onto the column in a minimal amount of solvent and as a concentrated band. Overloading the column can lead to poor separation.

  • Column Packing: A poorly packed column with channels or cracks will result in band broadening and poor separation. Ensure the stationary phase is packed uniformly.

III. Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the purity of your crude material.

  • Solvent Selection: Begin by testing the solubility of your crude product in various solvents. A good recrystallization solvent will dissolve the compound when hot but not when cold. Ethanol/water or isopropanol/water are good starting points.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to prevent premature crystallization.[2]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize yield, the flask can be placed in an ice bath after crystals have started to form.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography Purification

  • Stationary Phase: Use standard flash-grade silica gel.

  • Mobile Phase Selection: Based on TLC analysis, choose a solvent system that provides good separation (a difference in Rf values of at least 0.2). A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.

  • Elution: Begin eluting with the less polar mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane). Collect fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify and combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

IV. Frequently Asked Questions (FAQs)

Q1: Can I use an acid-base extraction for purification?

An acid-base extraction can be useful for removing acidic or basic impurities. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, can cause hydrolysis of the methyl ester, leading to the formation of 3-benzenesulfonamidobenzoic acid.[2][3] If you use this method, it is crucial to work at low temperatures and with dilute solutions.

Q2: How can I confirm the purity of my final product?

  • Melting Point: A sharp melting point that matches the literature value is a good indicator of purity.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.

  • Spectroscopic Methods:

    • ¹H NMR and ¹³C NMR: These will confirm the structure of the compound and can reveal the presence of impurities.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups (sulfonamide, ester).

Q3: My product is a persistent oil. What are my options?

If recrystallization fails and the product remains an oil, column chromatography is the most effective method for purification.[6] If the purified product after chromatography is still an oil, it may be due to the presence of residual solvent, which can be removed by drying under high vacuum, possibly with gentle heating.

Q4: What are the storage recommendations for this compound?

For short-term storage (days to weeks), keep the compound in a dry, dark place at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[1]

V. References

  • Alemán, P. A., Boix, C., & Poliakoff, M. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 1(2), 65-68. [Link]

Sources

optimizing reaction parameters for Methyl 3-benzenesulfonamidobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An essential component in the synthesis of various pharmacologically active compounds, Methyl 3-benzenesulfonamidobenzoate is a sulfonamide that requires precise control over reaction parameters to achieve high yield and purity. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of this key intermediate. Through a series of troubleshooting guides and frequently asked questions, this document addresses common challenges encountered during its preparation, grounded in established chemical principles and supported by authoritative references.

Reaction Overview: Synthesis of this compound

The primary synthetic route to this compound involves the reaction of Methyl 3-aminobenzoate with benzenesulfonyl chloride in the presence of a base. This reaction, a nucleophilic acyl substitution, forms the stable sulfonamide bond.

reaction_scheme Methyl 3-aminobenzoate This compound Methyl 3-aminobenzoate->this compound + Benzenesulfonyl chloride Benzenesulfonyl chloride Base Base (e.g., Pyridine) Base hydrochloride Base HCl Salt Base->Base hydrochloride HCl byproduct

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound in a question-and-answer format, providing potential causes and actionable solutions.

Question: Why is my reaction yield consistently low or non-existent?

Answer:

Low yields in sulfonamide synthesis can be attributed to several factors, primarily related to the reactivity of the starting materials and the reaction conditions.

  • Hydrolysis of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is highly susceptible to hydrolysis by moisture, which converts it into the unreactive benzenesulfonic acid.[1] This is a common cause of reaction failure.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents, and run the reaction under an inert atmosphere, such as nitrogen or argon, to strictly exclude moisture.[1]

  • Inappropriate Base: The choice of base is critical. An inappropriate base can either be too weak to effectively neutralize the HCl byproduct, thereby protonating the starting amine and reducing its nucleophilicity, or it can compete as a nucleophile.

    • Solution: Use a non-nucleophilic organic base like pyridine or triethylamine. These bases are effective at scavenging the generated HCl without interfering with the primary reaction.[2]

  • Side Reactions: The formation of bis-sulfonated products, especially with primary amines, can consume starting materials and lower the yield of the desired monosulfonated product.[1]

    • Solution: Carefully control the stoichiometry. Using a slight excess of the amine (1.1-1.2 equivalents) can help to ensure the complete consumption of the benzenesulfonyl chloride.[1]

Question: My TLC analysis shows multiple spots, indicating the presence of impurities. What are the likely side products?

Answer:

The formation of multiple products is a common issue. Besides unreacted starting materials, several side products can form under typical sulfonylation conditions.

  • Bis-sulfonated Amine: As mentioned, the primary amine can react with two equivalents of the sulfonyl chloride, especially if the sulfonyl chloride is in excess.

    • Solution: Maintain a strict 1:1 or slight excess of amine stoichiometry. Adding the sulfonyl chloride dropwise to the amine solution can also help to minimize this side reaction.

  • Hydrolyzed Sulfonyl Chloride: The presence of benzenesulfonic acid from the hydrolysis of benzenesulfonyl chloride is a frequent impurity.[2]

    • Solution: This acidic impurity can be easily removed during the workup. Washing the organic layer with a saturated sodium bicarbonate solution will extract the sulfonic acid into the aqueous layer.[2]

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of both Methyl 3-aminobenzoate and benzenesulfonyl chloride (or its hydrolyzed form).

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or gently heating the mixture.

Question: I'm having difficulty purifying the crude product. It's an oil that won't crystallize, or it remains impure after recrystallization.

Answer:

Purification challenges often stem from the presence of persistent impurities or the selection of an inappropriate purification method.

  • Oily Product: A high concentration of impurities can depress the melting point of the product, causing it to present as an oil.[3] Residual solvent from the workup can also prevent solidification.

    • Solution: Ensure the crude product is thoroughly dried under a high vacuum to remove all solvent traces. If it remains an oil, column chromatography is the recommended next step to separate the product from impurities.[3]

  • Ineffective Recrystallization: The chosen solvent system may not be optimal for selectively crystallizing the desired product while leaving impurities in the mother liquor.

    • Solution: A common and effective solvent system for recrystallizing sulfonamides is a mixture of hexane and ethyl acetate.[2] You can also try other solvent systems like ethanol/water or dichloromethane/hexane.[4][5] Start by dissolving the crude product in a minimal amount of the more polar solvent (e.g., ethyl acetate) and then slowly add the non-polar anti-solvent (e.g., hexane) until turbidity is observed. Allow the solution to cool slowly to promote the formation of pure crystals.[3]

Frequently Asked Questions (FAQs)

What is the optimal base and solvent for this reaction?

The choice of base and solvent significantly impacts the reaction's success. The table below summarizes common choices and their effects on sulfonamide synthesis.

Base Solvent Typical Yield (%) Comments
PyridineDichloromethane (DCM)90-95%Pyridine acts as both a base and a nucleophilic catalyst. DCM is a good solvent for both reactants.[2]
Triethylamine (TEA)Dichloromethane (DCM)88-92%TEA is a strong, non-nucleophilic base. It is a common alternative to pyridine.[2]
DIPEADichloromethane (DCM)80-85%Diisopropylethylamine is a sterically hindered base, useful when dealing with sensitive substrates.[2]
PyridineAcetonitrile85-90%Acetonitrile can be used as an alternative solvent, though DCM is often preferred.[2]
How should I monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction.

  • Procedure: Spot the reaction mixture on a silica gel TLC plate alongside the starting materials (Methyl 3-aminobenzoate and benzenesulfonyl chloride).

  • Eluent: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) is a good starting point for the mobile phase.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. The product, being more polar than the starting amine, should have a lower Rf value. The reaction is complete when the spot corresponding to the starting amine has disappeared.

What is the recommended workup procedure?

A standard aqueous workup is typically sufficient to isolate the crude product.

  • Upon reaction completion (as determined by TLC), dilute the reaction mixture with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the excess organic base, followed by a saturated sodium bicarbonate solution to remove any unreacted benzenesulfonyl chloride (as sulfonic acid), and finally with brine to remove residual water.[1][2]

  • Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add Methyl 3-aminobenzoate (1.0 eq).

  • Dissolve the amine in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (1.5 eq) to the solution.

  • In a separate flask, dissolve benzenesulfonyl chloride (1.05 eq) in anhydrous DCM.

  • Add the benzenesulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC until the starting amine is fully consumed.

  • Proceed with the aqueous workup as described in the FAQ section.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • If insoluble impurities are present, perform a hot filtration.

  • Slowly add hexane to the hot solution until it becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature. Crystals of the purified product should form.

  • For maximum yield, place the flask in an ice bath for 30 minutes after crystals have started to form.[3]

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold hexane.

  • Dry the crystals under vacuum to remove all traces of solvent.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A 1. Dissolve Methyl 3-aminobenzoate in anhydrous DCM B 2. Cool to 0°C A->B C 3. Add Pyridine B->C D 4. Add Benzenesulfonyl Chloride solution dropwise C->D E 5. Stir at room temp (2-12h) D->E F 6. Monitor by TLC E->F G 7. Dilute with DCM F->G Reaction Complete H 8. Wash with 1M HCl G->H I 9. Wash with sat. NaHCO3 H->I J 10. Wash with Brine I->J K 11. Dry over Na2SO4 J->K L 12. Concentrate in vacuo K->L M 13. Recrystallize from Ethyl Acetate/Hexane L->M Crude Product N 14. Isolate by vacuum filtration M->N O 15. Dry under vacuum N->O P Characterization (NMR, MS, m.p.) O->P Pure Product

Caption: Experimental workflow for the synthesis and purification of this compound.

References

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Education in Chemistry. Retrieved from [Link]

  • YouTube. (2022, January 20). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. [Video]. Retrieved from [Link]

Sources

Methyl 3-benzenesulfonamidobenzoate stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Methyl 3-benzenesulfonamidobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate potential challenges, troubleshoot experimental inconsistencies, and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs) on Stability and Handling

This section addresses common questions regarding the inherent stability and proper handling of this compound.

Q1: What are the primary chemical liabilities of this compound that I should be aware of?

A1: The structure of this compound contains two primary functional groups susceptible to degradation: the sulfonamide linkage and the methyl ester .

  • Sulfonamide Group (Ar-SO₂-NH-Ar): This group is generally stable, but the S-N bond can be susceptible to hydrolytic cleavage under harsh acidic or, in some cases, alkaline conditions.[1] This cleavage would yield 3-aminobenzoic acid (or its methyl ester) and benzenesulfonic acid.

  • Methyl Ester Group (Ar-COOCH₃): Esters are prone to hydrolysis, especially under basic conditions (saponification), but also under acidic conditions, to yield the corresponding carboxylic acid (3-benzenesulfonamidobenzoic acid) and methanol.[2]

Understanding these two potential degradation sites is the first step in designing stable formulations and experimental conditions.

Q2: What are the optimal storage conditions for solid and in-solution forms of this compound?

A2: Proper storage is critical to prevent degradation before the experiment even begins.

FormRecommended Storage ConditionRationale
Solid (Powder) Store at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks). Keep in a dry, dark environment.[3]Low temperature minimizes thermal degradation. Protection from light and moisture prevents potential photolytic and hydrolytic degradation.
Stock Solutions Prepare fresh solutions for each experiment. If storage is unavoidable, aliquot and store at -20°C or -80°C for a limited time. Avoid repeated freeze-thaw cycles.The presence of solvents, especially aqueous or protic solvents, increases the risk of hydrolysis.[4] Freeze-thaw cycles can cause the compound to fall out of solution or accelerate degradation.
Q3: My experimental results are inconsistent. Could my compound be degrading in the experimental medium?

A3: Yes, this is a common issue. Inconsistency is often a sign of compound instability under your specific experimental conditions. The key factors to investigate are pH, temperature, and light exposure during your assay. For example, many cell culture media are buffered around pH 7.4 and incubated at 37°C. While many sulfonamides are relatively stable at neutral pH, prolonged incubation can lead to measurable hydrolysis.[5] We recommend performing a simple stability check by incubating the compound in your experimental medium for the duration of your experiment and analyzing the sample by HPLC to quantify any loss of the parent compound.

Q4: What are the major degradation pathways I should expect to see?

A4: Based on the structure, the most probable abiotic degradation pathways are hydrolysis, photolysis, and oxidation.[6] These are the pathways intentionally triggered during forced degradation studies to understand a molecule's intrinsic stability.[7]

  • Hydrolysis: Cleavage of the ester or sulfonamide bond due to reaction with water, often catalyzed by acid or base.[8]

  • Photolysis: Degradation caused by exposure to UV or visible light. Sulfonamides have been shown to undergo photodegradation, which can involve cleavage of the sulfonamide bond or SO₂ extrusion.[9]

  • Oxidation: Degradation from exposure to oxidizing agents, which can be present as contaminants or generated within the experimental system.[10][11]

The following diagram illustrates the primary potential cleavage points on the molecule.

Caption: Potential degradation sites on this compound.

Section 2: Troubleshooting Guide for Degradation Issues

This guide provides a logical workflow for diagnosing and resolving problems related to compound instability.

Problem: I'm observing unexpected peaks in my HPLC/LC-MS analysis.

Q: What is the likely cause of new peaks appearing in my chromatogram over time?

A: The appearance of new, growing peaks alongside a decrease in the parent compound's peak area is a classic indicator of degradation.

Troubleshooting Workflow:

G start Observation: Unexpected peaks in chromatogram check_control 1. Analyze a freshly prepared 'Time Zero' sample start->check_control peaks_present Are unexpected peaks present at Time Zero? check_control->peaks_present impurity Conclusion: Peaks are likely impurities from synthesis. Action: Source higher purity material. peaks_present->impurity Yes degradation Conclusion: Peaks are degradation products. peaks_present->degradation No stress_test 2. Conduct forced degradation studies (hydrolysis, oxidation, photolysis) degradation->stress_test match_peaks 3. Compare retention times of new peaks with those from forced degradation. stress_test->match_peaks identify Conclusion: Identify the degradation pathway. Action: Modify experimental conditions (pH, temp, light protection) to mitigate this pathway. match_peaks->identify

Caption: Troubleshooting workflow for identifying unknown chromatographic peaks.

  • Establish a Baseline: First, analyze a freshly prepared sample. If the peaks are already present, they are likely impurities from synthesis, not degradants.

  • Identify the Stressor: If the peaks appear over time, the compound is degrading. The next step is to identify the cause by performing forced degradation studies (see Section 3).[12] By systematically exposing the compound to acid, base, peroxide, heat, and light, you can often replicate the formation of the unknown peak.

  • Mitigate and Solve: Once you identify the degradation pathway (e.g., it degrades in acid), you can adjust your experimental protocol to avoid those conditions.

Problem: I'm observing a gradual loss of my compound's concentration in solution.

Q: My stock solution concentration is decreasing over a few days. What's happening?

A: This indicates instability in your chosen solvent and storage conditions.

  • Solvent Choice: Ensure your solvent is pure and appropriate. For example, using DMSO is common, but ensure it is anhydrous. Water is a direct reactant in hydrolysis.

  • pH of Aqueous Solutions: If using aqueous buffers, the pH is critical. Sulfonamide hydrolysis can be pH-dependent.[4] While generally stable at neutral pH, extremes should be avoided unless required by the experiment.

  • Adsorption: The compound may be adsorbing to the surface of your storage vessel (e.g., certain plastics). Try switching to a different type of plastic or using silanized glass vials.

Section 3: Protocols for Stability Assessment (Forced Degradation)

Forced degradation studies are essential for understanding a compound's intrinsic stability.[6] They are designed to produce a modest level of degradation (typically 5-20%) to identify potential degradants.[8][12]

Summary of Forced Degradation Conditions
Stress TypeTypical ConditionsPrimary Degradation Pathway Targeted
Acid Hydrolysis 0.1 M HCl at RT or 50-60°CEster and Sulfonamide Hydrolysis
Base Hydrolysis 0.1 M NaOH at RTEster Hydrolysis (Saponification)
Oxidation 3% H₂O₂ at RTOxidation of aromatic rings or other sensitive moieties
Thermal 60-80°C (Solid & Solution)Thermally-induced degradation
Photolytic ICH Q1B compliant light exposure (UV & Vis)Light-induced degradation (e.g., bond cleavage)
Protocol 1: Acid/Base Hydrolytic Stress Testing

Objective: To determine the susceptibility of this compound to acid and base-catalyzed hydrolysis.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC Grade)

  • 1.0 M HCl, 1.0 M NaOH

  • Purified Water

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in methanol or acetonitrile.

  • Acid Degradation:

    • In a vial, add an appropriate volume of the stock solution and dilute with 0.1 M HCl to a final concentration of ~0.1 mg/mL.

    • Keep a parallel sample diluted with purified water as a control.

  • Base Degradation:

    • In a separate vial, add the same volume of stock solution and dilute with 0.1 M NaOH to a final concentration of ~0.1 mg/mL.

  • Incubation: Store all three vials (acid, base, control) at room temperature, protected from light. If no degradation is observed after 24 hours, the study can be repeated at an elevated temperature (e.g., 60°C).[8]

  • Sampling & Analysis:

    • Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

    • Crucially, neutralize the acid and base samples before injection (e.g., add an equimolar amount of NaOH to the acid sample and HCl to the base sample) to prevent damage to the HPLC column.

    • Analyze all samples by a stability-indicating HPLC method.

  • Data Interpretation: Compare the chromatograms. Look for a decrease in the parent peak area and the appearance of new peaks in the stressed samples relative to the control. The goal is to achieve 5-20% degradation of the parent compound.[12]

Protocol 2: Oxidative Stress Testing

Objective: To assess the compound's stability in the presence of an oxidizing agent.

Procedure:

  • Sample Preparation: Prepare a ~0.1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Stress Application: Add hydrogen peroxide (H₂O₂) to the solution to a final concentration of ~3%.

  • Incubation: Store the sample at room temperature, protected from light, alongside a control sample without H₂O₂.

  • Analysis: Analyze by HPLC at various time points. No quenching is typically required, but dilution may be necessary.

Protocol 3: Photostability Testing

Objective: To evaluate degradation upon exposure to light, following ICH Q1B guidelines.

Procedure:

  • Sample Preparation: Prepare both solid and solution (~0.1 mg/mL) samples of the compound.

  • Exposure:

    • Place the samples in a photostability chamber.

    • Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Control: Keep identical samples protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.

  • Analysis: After exposure, dissolve the solid samples and analyze both solid and solution samples by HPLC, comparing them against the dark controls.

References

  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available at: [Link]

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Available at: [Link]

  • Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. Veeprho. Available at: [Link]

  • Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. PubMed. Available at: [Link]

  • Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta.
  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. PubMed. Available at: [Link]

  • Understanding Forced Degradation Studies: A Critical Step in Drug Development. Apicule. Available at: [Link]

  • Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. PubMed. Available at: [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link]

  • Methyl benzoate. Wikipedia. Available at: [Link]

Sources

Technical Support Center: Crystallization of Methyl 3-benzenesulfonamidobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-benzenesulfonamidobenzoate. As Senior Application Scientists, we have compiled this guide based on established crystallization principles and extensive laboratory experience. This resource is designed to provide drug development professionals and researchers with in-depth troubleshooting strategies and answers to frequently asked questions encountered during the purification of this compound.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of this compound. Each solution is presented with an explanation of the underlying scientific principles.

Q1: My compound has "oiled out" instead of crystallizing. Why is this happening and how can I fix it?

A1: "Oiling out," or liquid-liquid phase separation, is a common issue where the solute separates from the solution as a liquid phase rather than a solid crystal lattice.[1] This phenomenon undermines the purification process as impurities are often trapped within the oil.

Root Causes & Mechanistic Explanation:

  • High Supersaturation: If the solution is cooled too quickly, the concentration of the solute can exceed the metastable zone width (MSZW), the region where spontaneous nucleation is avoided. This rapid increase in supersaturation forces the compound out of solution as a kinetically favored, disordered liquid (oil) instead of an ordered solid.[1]

  • Presence of Impurities: Impurities can depress the melting point of the compound. If the melting point of the impure mixture drops below the temperature of the solution during crystallization, the compound will separate as a melt.[2][3][4]

  • Inappropriate Solvent Choice: The boiling point of the chosen solvent may be higher than the melting point of the solute. When the solution is saturated at or near the solvent's boiling point, the compound may melt and separate as an oil upon cooling.[4][5]

Immediate Remedial Actions:

  • Re-heat the solution until the oil completely redissolves.

  • Add a small amount of additional hot solvent (10-20% more volume) to decrease the saturation level.[2][3]

  • Allow the solution to cool much more slowly. Insulating the flask can promote gradual cooling, which favors the formation of an ordered crystal lattice over an oil.[2][5]

Preventative Strategies:

  • Controlled Cooling: Implement a slow, controlled cooling profile. An ideal crystallization should show initial crystal formation after about 5 minutes, with continued growth over 20 minutes or more.[3]

  • Seeding: Introduce seed crystals into the solution once it has cooled into the metastable zone. Seeding provides a template for crystal growth, bypassing the kinetic barrier of primary nucleation and guiding the system towards crystallization rather than oiling out.[1]

  • Solvent System Optimization: Choose a solvent or solvent mixture where the compound's solubility is high at elevated temperatures but significantly lower at room temperature. If using a mixed solvent system, adding more of the "good" solvent can sometimes prevent oiling out.[2][3]

G start Oiling Out Observed reheat Re-heat to Dissolve Oil start->reheat add_solvent Add More Hot Solvent (10-20%) reheat->add_solvent slow_cool Cool Slowly (Insulate Flask) add_solvent->slow_cool check_crystals Crystals Formed? slow_cool->check_crystals success Successful Crystallization check_crystals->success Yes failure Problem Persists: Re-evaluate System check_crystals->failure No

Workflow for remedying an 'oiling out' event.
Q2: I've cooled my solution, but no crystals have formed. What should I do?

A2: The failure of crystals to form from a cooled solution indicates that the system is likely in a supersaturated state but lacks the necessary trigger for nucleation (the initial formation of stable crystal nuclei).[6] This can be overcome using several induction techniques.

Troubleshooting Steps & Rationale:

  • Scratching: Vigorously scratch the inside surface of the flask at the air-liquid interface with a glass rod.[6][7]

    • Why it works: This action is believed to work through several mechanisms. The high-frequency vibrations can provide the energy needed for nucleation. Alternatively, microscopic glass fragments may be dislodged, providing ideal surfaces (nucleation sites) for crystals to begin growing.[7]

  • Seeding: Add a single, tiny crystal of pure this compound (a "seed crystal") to the supersaturated solution.[6][7][8]

    • Why it works: A seed crystal bypasses the need for primary nucleation entirely. It provides a pre-existing crystal lattice onto which dissolved molecules can deposit, promoting controlled crystal growth.[6] If you don't have a pure crystal, you can dip a glass rod in the solution, let the solvent evaporate off the tip, and then re-introduce the rod with its coating of microcrystals into the solution.[6]

  • Reduce Solvent Volume: If induction techniques fail, you may have used too much solvent.[3][5] Gently heat the solution to boil off a portion of the solvent (10-15%), then allow it to cool again.[3]

    • Why it works: This increases the concentration of the solute, pushing it from a stable or metastable state into a more highly supersaturated state where nucleation is more likely to occur.

  • Use an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can try slowly adding a "poor" solvent (an anti-solvent) in which your compound is insoluble, but which is miscible with the primary solvent. Add the anti-solvent dropwise until the solution becomes slightly turbid, then allow it to stand.

    • Why it works: The addition of an anti-solvent reduces the overall solubility of your compound in the mixed solvent system, thereby inducing precipitation and crystallization.

G start No Crystals Formed in Cooled Solution scratch Scratch Inner Surface of Flask start->scratch check1 Crystals Appear? scratch->check1 seed Add a Seed Crystal check1->seed No success Crystallization Initiated check1->success Yes check2 Crystals Appear? seed->check2 concentrate Reduce Solvent Volume (Boil Off 10-15%) & Re-cool check2->concentrate No check2->success Yes check3 Crystals Appear? concentrate->check3 anti_solvent Consider Anti-Solvent Addition check3->anti_solvent No check3->success Yes

Decision tree for inducing crystallization.
Q3: My crystals are very fine needles or appear discolored. How can I improve the purity and crystal habit?

A3: Crystal size and purity are directly related to the rate of crystallization and the presence of soluble or insoluble impurities.[3][9] Fine needles often result from rapid crystallization, while discoloration points to trapped impurities.

Strategies for Improvement:

  • Slower Cooling: As discussed, rapid cooling leads to the formation of many small crystals that can trap impurities from the mother liquor.[3] To obtain larger, purer crystals, slow down the cooling process. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath.[9]

  • Hot Gravity Filtration: If you observe insoluble impurities in your hot, saturated solution, you must remove them before cooling. Perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.

    • Why it works: This step physically removes particulate matter that would otherwise be incorporated into your final crystalline product. Keeping the apparatus hot prevents premature crystallization of your desired compound during filtration.

  • Decolorization with Activated Charcoal: If the solution is colored by impurities, add a very small amount of activated charcoal to the hot solution and swirl for a few minutes before performing the hot gravity filtration.

    • Why it works: Activated charcoal has a high surface area and adsorbs large, colored impurity molecules.[2] Do not add too much, as it can also adsorb your product, reducing the final yield.

ProblemLikely CauseRecommended ActionScientific Rationale
Fine, Needle-like Crystals Rapid crystallizationRe-dissolve in minimum hot solvent and cool slowlySlower cooling provides more time for molecules to align into a well-ordered, larger crystal lattice, excluding impurities.[9]
Discolored Crystals Soluble, colored impuritiesAdd activated charcoal to hot solution, then perform hot filtrationCharcoal adsorbs large, conjugated molecules that cause color, which are then removed by filtration.[2]
Low Yield Too much solvent usedReduce solvent volume in the mother liquor and re-coolIncreases the concentration of the compound in the filtrate, allowing more of it to crystallize out upon cooling.[3][5]
Opaque or "Gummy" Solid Trapped solvent or impuritiesRe-crystallize, ensuring very slow coolingGives both solvent and impurity molecules time to return to the solution rather than being trapped in the growing crystal.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent system for crystallizing this compound?

A1: The ideal crystallization solvent is one in which the compound is highly soluble when hot and poorly soluble when cold.[8][9] While specific solubility data for this compound is not widely published, we can make recommendations based on its structure (an ester with a sulfonamide group) and general laboratory practice.

  • Likely Candidates: Polar protic solvents like ethanol and methanol are often effective for sulfonamides.[10][11] A mixed solvent system, such as ethanol/water or methanol/water, can also be highly effective. The water acts as an anti-solvent, reducing the compound's solubility as the solution cools.[12]

  • Screening Protocol: It is best practice to perform a small-scale solvent screening experiment to identify the optimal system. See the detailed protocol below.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Comments
Ethanol 7824.5Good general-purpose solvent for moderately polar compounds. Often successful for sulfonamide-containing molecules.[10]
Methanol 6532.7More polar than ethanol. May be too good a solvent, requiring an anti-solvent for good recovery.[11]
Isopropanol 8218.3Less polar than ethanol; may offer a better solubility differential between hot and cold.
Ethyl Acetate 776.0A moderately polar ester. "Like dissolves like" may apply due to the methyl ester group.
Water 10080.1The compound is likely poorly soluble in water, making it a good candidate as an anti-solvent in a mixed system.[12]
Q2: What are the key physical properties I should be aware of?

A2: Knowing the physical properties is critical for identifying the pure compound and for troubleshooting.

  • CAS Number: 107922-46-3[13][14]

  • Molecular Formula: C₁₄H₁₃NO₄S

  • Molecular Weight: 291.32 g/mol

  • Appearance: Typically a white to off-white solid.

  • Melting Point: A sharp melting point is a key indicator of purity. While a specific value is not consistently reported across all vendors, a pure sample of a related compound, methyl 3-nitrobenzoate, melts at 77.5°C.[10] You should establish a benchmark with your first pure batch and use that for comparison. A broad melting range indicates the presence of impurities.

Q3: Should I be concerned about polymorphism with this compound?

A3: Yes, polymorphism is a critical consideration for sulfonamides.[15][16][17] Polymorphism is the ability of a compound to exist in two or more different crystal structures.[15]

  • Why it matters: Different polymorphs are distinct solid-state materials and can have different physical properties, including melting point, solubility, and stability.[15] In a pharmaceutical context, controlling polymorphism is essential for ensuring consistent bioavailability and drug product performance.

  • Controlling Factors: The specific polymorph obtained can be influenced by the choice of solvent, the rate of cooling, the level of supersaturation, and temperature.[18] Strong intermolecular interactions like hydrogen bonds between the sulfonic and amino groups, as well as π-π stacking from the aromatic rings, are key drivers for crystal packing in sulfonamides.[15][18][19]

  • Recommendation: Document your crystallization protocol meticulously. If you observe different crystal habits or melting points between batches, you may be producing different polymorphs. Analytical techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) can be used to characterize and identify the polymorphic form.

Experimental Protocols

Protocol 1: Systematic Solvent Screening
  • Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate) dropwise at room temperature, swirling after each drop.

  • If the compound dissolves readily at room temperature, the solvent is too "good" and will likely result in poor yield. Set this solvent aside.

  • For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Remove the tube from the heat and allow it to cool to room temperature, then place it in an ice bath.

  • Observe the quantity and quality of the crystals that form. The best solvent will be one that requires heating to dissolve the compound and yields a large amount of crystalline solid upon cooling.

Protocol 2: Standard Recrystallization Procedure
  • Place the crude solid in an appropriately sized Erlenmeyer flask.

  • Add the minimum amount of the chosen hot solvent to completely dissolve the solid. To do this, add a small portion of solvent, bring the mixture to a boil, and continue adding small portions of hot solvent until the solid is fully dissolved.[9]

  • (Optional) If the solution is colored or contains insoluble material, perform decolorization with charcoal and/or a hot gravity filtration at this stage.

  • Cover the flask and allow it to cool slowly and undisturbed to room temperature.

  • Once the flask has reached room temperature and crystal growth has occurred, place it in an ice-water bath for at least 15-20 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Dry the crystals under vacuum to remove all traces of solvent.

  • Characterize the final product by taking a melting point and calculating the percent recovery.

References

  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?Link

  • Mettler Toledo. Oiling Out in Crystallization. Link

  • University of Regensburg. Guide for crystallization. Link

  • ResearchGate. (2022, August 10). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Link

  • PubMed. (2017, October 19). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Link

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Link

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Link

  • Chemistry LibreTexts. (2025, August 20). 3.5: Inducing Recrystallization. Link

  • SOP: CRYSTALLIZATION. Link

  • Chemistry LibreTexts. (2022, April 7). 3.5E: Initiating Crystallization. Link

  • University of Colorado Boulder, Department of Chemistry. Crystallization. Link

  • Creative Biostructure. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Link

  • ResearchGate. (2022, December 5). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. Link

  • PubMed. (1969). [Polymorphism and mixed crystal formation in sulfonamides and related compounds]. Link

  • University of York, Department of Chemistry. Problems with Recrystallisations. Link

  • ResearchGate. (2017, December 9). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Link

  • Quora. (2017, April 5). What should I do if crystallisation does not occur?Link

  • ResearchGate. (1970, July). Polymorphism in Sulfanilamide-D4. Link

  • BenchChem. overcoming issues with eicosane crystallization behavior. Link

  • ChemicalBook. (2025, July 24). This compound | 107922-46-3. Link

  • PubChem, National Institutes of Health. Methyl benzenesulfonate. Link

  • BLD Pharm. 107922-46-3|this compound. Link

  • Cheméo. Chemical Properties of Benzenesulfonamide, 4-methyl- (CAS 70-55-3). Link

  • PubChem, National Institutes of Health. Methyl Benzoate. Link

  • YouTube. (2013, January 21). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Link

  • Wikipedia. Methyl benzoate. Link

  • BenchChem. Technical Support Center: Purification of Methyl 3-boronobenzoate Reaction Mixtures. Link

  • BenchChem. "solubility of Methyl 3-boronobenzoate in common organic solvents". Link

  • BenchChem. Application Notes and Protocols for the Purification of Methyl 4-(3-azetidinyloxy)benzoate and its Conjugates. Link

  • PubChem, National Institutes of Health. Benzenebutanoic acid, gamma-oxo-, methyl ester. Link

  • YouTube. (2022, January 20). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. Link

  • YouTube. (2020, March 25). EAS Nitration Experiment & Recrystallization. Link

  • Royal Society of Chemistry. Nitration of methyl benzoate. Link

Sources

Technical Support Center: Purification of Methyl 3-benzenesulfonamidobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 3-benzenesulfonamidobenzoate. This guide is designed for researchers, medicinal chemists, and drug development professionals who require high-purity material for their experiments. We understand that purification can be a significant bottleneck in the research workflow. This document provides not just protocols, but the underlying scientific principles and troubleshooting strategies to empower you to resolve purification challenges effectively.

Section 1: Initial Purity Assessment - What Am I Dealing With?

Before attempting any purification, it is critical to assess the purity of your crude material. This initial analysis will inform the selection of the most appropriate purification strategy. The presence of unreacted starting materials, side-products, or residual solvents can significantly impact the compound's behavior.

Frequently Asked Questions: Purity Analysis

Q1: How can I get a quick snapshot of my crude product's purity?

A1: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method for preliminary purity assessment.[1] By spotting your crude material on a silica gel plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane), you can visualize the number of components in your sample. A single spot suggests a relatively pure compound, while multiple spots indicate the presence of impurities. TLC is also invaluable for developing and optimizing solvent systems for column chromatography.

Q2: My TLC shows one spot, does that mean my product is pure?

A2: Not necessarily. While a single spot on TLC is a good sign, it's not definitive proof of purity. Some impurities may not be UV-active or may have the same retention factor (Rf) as your product in the chosen solvent system. To confirm purity, you should use more rigorous analytical techniques and check the melting point. A broad melting point range is a strong indicator of impurities.[2]

Q3: What is the best method for quantifying the purity of my sample?

A3: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis.[3] It offers high sensitivity and excellent resolution, allowing for the separation and quantification of the main compound and even minor impurities. Integrating the peak areas in the chromatogram provides a precise percentage purity.[1]

Table 1: Comparison of Common Analytical Techniques for Purity Assessment
TechniquePrincipleInformation ObtainedKey AdvantagesCommon Limitations
TLC Differential adsorption on a thin adsorbent layer.Retention factor (Rf), number of components.Fast, inexpensive, good for reaction monitoring and column condition scouting.Not quantitative, potential for co-elution, may not detect non-UV active compounds.[1]
HPLC Differential partitioning between a stationary and liquid phase.Retention time (tR), peak area for quantification, % purity.Highly sensitive, precise, and quantitative; widely used for quality control.[1][3]Requires reference standards for identification, more expensive instrumentation.
NMR Nuclear spin transitions in a magnetic field.Detailed structural information, presence of impurities and solvents.Provides definitive structural confirmation, can identify unknown impurities.Lower sensitivity than HPLC for trace impurities, requires more sample.
Melting Point Temperature at which a solid becomes a liquid.A narrow range indicates high purity.Simple, fast, and inexpensive.A depressed and broad range indicates the presence of impurities.[2]

Section 2: Troubleshooting Guide - Common Purification Problems

This section addresses the specific issues most frequently encountered during the purification of this compound and related sulfonamide compounds.

Recrystallization Issues

Q4: I'm trying to recrystallize my product, but it's "oiling out." What's happening and how do I fix it?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid crystalline material. This is a common problem, especially if the crude product is highly impure or if the solution is cooled too quickly.[4][5] The oil is essentially an impure liquid form of your compound.

  • Causality: This often happens when the melting point of the solid is lower than the boiling point of the solvent, or when high impurity levels significantly depress the melting point.[4]

  • Solutions:

    • Re-heat and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool much more slowly.[4] Insulating the flask can help.[6]

    • Change Solvent System: The solvent may be too nonpolar. Try a more polar solvent or a mixed solvent system. For sulfonamides, ethanol-water or isopropanol-water mixtures are often effective.[4][7]

    • Pre-Purify: If the product is very impure, the oiling out may be unavoidable. In this case, it is best to first purify the material by column chromatography to remove the bulk of the impurities and then recrystallize the partially purified product.[4]

Q5: My solution has cooled, but no crystals are forming. What should I do?

A5: The absence of crystal formation is typically due to either using too much solvent or the solution being supersaturated.[4][5]

  • Causality: For crystallization to occur, the solution must be saturated with the compound upon cooling. If too much solvent was added initially, the concentration of the product may not reach the saturation point even at low temperatures.[8] Alternatively, the solution can become supersaturated, a state where the solute concentration is higher than its normal solubility, but crystallization has not been initiated.[5]

  • Solutions:

    • Induce Crystallization: Try scratching the inside of the flask just below the surface of the liquid with a clean glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[6][9] Adding a "seed crystal" of the pure compound is also a very effective method.[9]

    • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration.[5] Then, allow it to cool again.

    • Lower the Temperature: After slow cooling to room temperature, place the flask in an ice bath to further decrease the solubility of your compound and promote crystallization.[4][10]

Q6: My recrystallization yield is very low. How can I improve it?

A6: A low yield is often a result of using too much solvent, premature crystallization during a hot filtration, or selecting a solvent in which the compound has relatively high solubility even at low temperatures.[4][8]

  • Causality: Every compound has some finite solubility in the "cold" solvent. The goal is to minimize this. Using an excessive amount of solvent means a larger amount of your product will remain dissolved in the mother liquor after filtration.[8]

  • Solutions:

    • Minimize Hot Solvent: During the dissolution step, use the absolute minimum amount of boiling solvent required to fully dissolve the crude solid.[10]

    • Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.[4][11]

    • Maximize Crystal Recovery: After allowing the solution to cool slowly to room temperature, cool it further in an ice bath for at least 15-20 minutes to maximize the precipitation of the solid from the solution.[9]

    • Recover from Mother Liquor: If you suspect significant product loss, you can try to recover a second crop of crystals by boiling off some of the solvent from the mother liquor and re-cooling. Note that this second crop will likely be less pure than the first.

Column Chromatography Issues

Q7: My compounds are not separating well on the silica gel column. What can I adjust?

A7: Poor separation, or resolution, in column chromatography can be due to several factors including an inappropriate mobile phase, incorrect column packing, or overloading the column.

  • Causality: Separation on a silica gel column is based on the differential partitioning of compounds between the polar stationary phase (silica) and the less polar mobile phase. If the mobile phase is too polar, all compounds will travel quickly with the solvent front, resulting in no separation. If it's not polar enough, all compounds may stick to the top of the column.

  • Solutions:

    • Optimize the Mobile Phase: The most crucial parameter is the solvent system. Use TLC to test various solvent mixtures. For good separation, the Rf of your target compound should be around 0.25-0.35. If your compounds are running too close together, try using a shallower elution gradient or an isocratic elution with a less polar solvent system.[12]

    • Change the Stationary Phase: If optimizing the mobile phase on silica gel fails, consider a different stationary phase. For sulfonamides, options like amide-modified silica or even reverse-phase (C18) columns can offer different selectivity and improve separation.[12]

    • Check Column Loading: Do not overload the column. The amount of crude material should typically be no more than 5-10% of the mass of the silica gel. Dissolve your crude sample in a minimal amount of solvent and load it onto the column in a narrow band.[13]

Section 3: Detailed Purification Protocols

Here we provide step-by-step methodologies for the two most effective purification techniques for this compound.

Protocol 1: Recrystallization from an Ethanol/Water System

This is the preferred method if the crude product is relatively pure (>85%) and solid.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethanol required to just dissolve the solid at a gentle boil.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated stemless funnel and fluted filter paper to filter the hot solution into a pre-heated clean Erlenmeyer flask.[4] This prevents premature crystallization in the funnel.

  • Induce Crystallization: Remove the flask from the heat. Slowly add hot water dropwise while stirring until the solution becomes persistently cloudy (turbid). This indicates the saturation point has been reached. Add one or two drops of hot ethanol to make the solution clear again.[9]

  • Crystal Growth: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[10]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the amount of crystallized product.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities adhering to the crystal surfaces.[8]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the yield and measure the melting point to confirm purity.

Protocol 2: Flash Column Chromatography

This method is ideal for purifying oily products or mixtures containing impurities with similar solubility to the desired compound.

  • Select Solvent System: Using TLC, determine a mobile phase that provides a retention factor (Rf) of ~0.3 for this compound. A common starting point is a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing).

  • Pack the Column: Secure a glass column vertically. Fill it with the chosen non-polar solvent (e.g., hexane). Slowly pour in silica gel as a slurry to ensure a homogenous, bubble-free packing. Allow the silica to settle into a packed bed, draining excess solvent until the solvent level is just at the top of the silica bed. Never let the column run dry.[14]

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this dry-loaded sample to the top of the column.[13] This "dry loading" technique typically results in better separation than loading the sample as a liquid.

  • Elution: Carefully add the mobile phase to the top of the column. Using gentle positive pressure (from a pump or inert gas), begin eluting the column. Collect the eluent in fractions (e.g., in test tubes).

  • Monitor Fractions: Spot each fraction on a TLC plate to determine which ones contain your purified product.

  • Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.

Section 4: Visualized Purification Workflow

The following diagram provides a logical decision-making workflow to guide you from your crude product to a highly pure compound.

Purification_Workflow crude Crude Product assess Assess Purity TLC / NMR / Crude MP crude->assess decision_tlc Single Major Spot on TLC? assess->decision_tlc recrystallize Attempt Recrystallization decision_tlc->recrystallize Yes column Perform Flash Column Chromatography decision_tlc->column No (Multiple Spots) decision_recrys Successful Crystallization? | (Solid, not oil) recrystallize->decision_recrys final_purity Final Purity Check MP / HPLC / NMR decision_recrys->final_purity Yes oiling_out Product 'Oils Out' or Remains Impure decision_recrys->oiling_out No column->final_purity pure_product Pure this compound final_purity->pure_product oiling_out->column

Caption: Purification workflow for this compound.

References

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. (n.d.). BenchChem.
  • Technical Support Center: Recrystallization of Sulfonamide Products. (n.d.). BenchChem.
  • Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography. (n.d.). BenchChem.
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs.
  • Recrystallization. (n.d.).
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. (n.d.). BenchChem.
  • Horwitz, W. (1977). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology.
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.
  • Flow chart for recrystallization of a solid. (n.d.).
  • Sulfonamide purification process. (1957). U.S.
  • Stoev, G., & Michailova, A. (2019).
  • Affinity Chromatography Troubleshooting. (n.d.). Sigma-Aldrich.
  • Six Suggestions for Successful Column Chromatography. (2020, March 9). Biocompare.
  • Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Recrystallization - Single Solvent. (n.d.). University of Toronto Scarborough.
  • Analytical Approaches for Sulphonamides Detection and Quantification: A Comprehensive Review. (2023). YMER, 22(4).
  • Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography.
  • Protein purification troubleshooting guide. (n.d.). GE Healthcare.
  • TLC of Sulfonamides. (n.d.). ResearchGate.
  • Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Sulfonamide Crystals. (2021). New England Journal of Medicine, 384(11), 1053.
  • Neal Jr, M. P. (1988). General case of the day. Sulfonamide crystallization in nonalkalinized urine. Radiographics, 8(5), 993-6.
  • Synthesis method of 2-chlorosulfonyl-3-methyl benzoate. (n.d.).
  • Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. (2013, January 21). YouTube.
  • Preparation of Methyl Benzoate. (n.d.).
  • Methyl Benzoate. (n.d.). PubChem.
  • Technical Support Center: Purification of Methyl 3-boronobenzoate Reaction Mixtures. (n.d.). BenchChem.
  • Chen, Y., et al. (2023).
  • Kamm, O., & Segur, J. B. (1923).
  • Application Notes and Protocols for the Purification of Methyl 4-(3-azetidinyloxy)benzoate and its Conjugates. (n.d.). BenchChem.
  • What is the synthesis of methyl 3-nitrobenzoate? (2016). Quora.
  • This compound. (n.d.). BLD Pharm.
  • Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. (2022, January 20). YouTube.
  • What is the product of my (failed) synthesis of methyl-3-nitrobenzoate? (2012). Reddit.
  • Nitration of methyl benzoate. (n.d.). Royal Society of Chemistry.

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Technical Support Center: Troubleshooting the Synthesis and Workup of Methyl 3-benzenesulfonamidobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides targeted troubleshooting advice for common issues encountered during the synthesis and workup of methyl 3-benzenesulfonamidobenzoate. As Senior Application Scientists, we focus on the causality behind experimental observations and provide robust, field-proven protocols to enhance purity, yield, and reproducibility.

The synthesis of this compound is a foundational reaction, typically achieved via the Hinsberg reaction between methyl 3-aminobenzoate and benzenesulfonyl chloride, using a base such as pyridine to neutralize the HCl byproduct.[1][2] While straightforward in principle, the workup and purification stages present several common challenges that can impact experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common problems in a question-and-answer format, providing both immediate remedies and long-term strategic solutions.

Problem 1: Low or Inconsistent Yields

Question: My final yield of this compound is significantly lower than expected. What are the common causes?

Answer: Low yields in sulfonamide synthesis can often be traced back to several key factors during the reaction or workup.

  • Hydrolysis of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is highly reactive and readily hydrolyzes upon contact with moisture to form the unreactive benzenesulfonic acid.[1] This depletes your key reagent.

    • Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to strictly exclude moisture.[1]

  • Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to unreacted starting materials.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). A slight excess (1.1-1.2 equivalents) of the amine can help drive the reaction to completion.[1]

  • Product Loss During Aqueous Workup: The product, while primarily organic-soluble, can be lost to the aqueous layers if emulsions form or if extractions are not performed thoroughly.

    • Solution: After the initial separation, re-extract all aqueous wash layers with a fresh portion of your organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product. Combine all organic layers for drying and concentration.

Problem 2: Product "Oiling Out" During Crystallization

Question: During workup and recrystallization, my product forms an intractable oil instead of a crystalline solid. Why is this happening and how can I fix it?

Answer: "Oiling out" is a common issue in the crystallization of sulfonamides and other organic compounds.[3][4] It occurs when the dissolved compound separates from the solution as a liquid phase instead of a solid crystalline lattice.[5][6]

  • Causality: This typically happens for two main reasons:

    • High Impurity Levels: Significant impurities depress the melting point of your product, creating a low-melting eutectic mixture.[7]

    • Inappropriate Solvent Choice: The boiling point of the recrystallization solvent is higher than the melting point of the solute. The solution becomes supersaturated at a temperature where the product is still a liquid.[3][7]

  • Troubleshooting Strategies:

    • Re-dissolve and Dilute: Add a small amount of additional hot solvent to completely re-dissolve the oil.[3][6] The goal is to lower the saturation temperature.

    • Slow Cooling: Allow the solution to cool to room temperature very slowly. Do not place it directly in an ice bath. Slow cooling is critical for forming a stable crystal lattice.[4]

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[3]

      • Seeding: If available, add a single, small seed crystal from a previous successful batch to initiate crystallization.[3]

    • Change Solvent System: If oiling persists, the solvent is likely unsuitable. Use a lower-boiling point solvent or a mixed-solvent system (e.g., ethanol/water, ethyl acetate/hexane).[3][8] In a mixed system, dissolve the compound in a minimum of the "good" solvent (e.g., ethanol) and slowly add the "anti-solvent" (e.g., water) dropwise at a warm temperature until turbidity persists.[3]

Problem 3: Persistent Pyridine Contamination

Question: My NMR spectrum shows significant residual pyridine even after concentrating the product. How can I effectively remove it?

Answer: Pyridine is a high-boiling point base (BP 115°C) and is difficult to remove completely by rotary evaporation alone.[9] The most robust method is an acid-base extraction during the workup.

  • Mechanism: Pyridine is a basic compound. By washing the organic layer with a dilute acid (e.g., 1M HCl), you protonate the pyridine to form pyridinium hydrochloride. This salt is highly water-soluble and will partition into the aqueous layer, effectively removing it from your product.[10][11]

  • Optimized Washing Protocol:

    • Transfer the organic layer containing your product to a separatory funnel.

    • Add an equal volume of dilute aqueous HCl (e.g., 1M or 5% solution).[11]

    • Shake the funnel vigorously, venting frequently. Allow the layers to separate.

    • Drain the lower aqueous layer, which contains the pyridinium salt.[11]

    • Repeat the acid wash at least two more times to ensure complete removal.[10]

    • Follow with a wash using saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, and finally, a brine wash to remove bulk water before drying.[2]

  • Alternative Methods:

    • Copper (II) Sulfate Wash: For acid-sensitive compounds, washing with a saturated aqueous solution of CuSO₄ can effectively remove pyridine by forming a water-soluble copper-pyridine complex.[10][11][12]

    • Azeotropic Removal: Traces of pyridine can be removed by adding toluene to the crude product and concentrating it under reduced pressure. The toluene-pyridine azeotrope has a lower boiling point than pyridine alone, facilitating its removal. This may need to be repeated several times.[10][11]

Optimized Protocols & Methodologies

Protocol 1: Recommended Workup Procedure for this compound

This protocol is designed to proactively address the common issues of low yield and impurity contamination.

  • Quenching: Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing crushed ice and water (approximately 5-10 times the reaction volume).

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous slurry with ethyl acetate or dichloromethane (3x volumes). Combine the organic layers.

  • Pyridine Removal (Acid Wash): Wash the combined organic layers with 1M HCl (2x volumes). Check the pH of the final aqueous wash to ensure it is acidic.

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ solution (1x volume) to remove residual acid and any unreacted benzenesulfonyl chloride (as sodium benzenesulfonate).

  • Final Wash & Drying: Wash the organic layer with saturated aqueous NaCl (brine) (1x volume). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Proceed with recrystallization (See Protocol 2) or column chromatography.

Protocol 2: Recrystallization from an Ethanol/Water System

This mixed-solvent system is often effective for sulfonamides.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.

  • Induce Crystallization: While the solution is still hot, add warm water dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid).

  • Crystal Growth: Add one or two drops of hot ethanol to just redissolve the turbidity, and then set the flask aside to cool slowly and undisturbed to room temperature.

  • Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystal cake with a small amount of cold 50:50 ethanol/water, followed by a wash with cold water.

  • Drying: Dry the purified crystals under vacuum. Characterize the final product by melting point and NMR to confirm purity.

Visual Workflow and Logic Diagrams

The following diagrams illustrate the decision-making process for troubleshooting and the chemical logic behind the purification strategy.

Caption: General troubleshooting workflow for common synthesis problems.

Caption: Workflow for selective impurity removal via acid-base extraction.

References

  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?[Link]

  • Google Patents. (2010). US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • Chemistry Stack Exchange. (2017). How to remove pyridine from Reaction mixture containing chiral molecule with diacetal protection group?[Link]

  • Sciencemadness Discussion Board. (2010). removal of pyridine.[Link]

  • ResearchGate. (2022). How to recrystallize an oily compound after column chromatography?[Link]

  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.[Link]

  • Reddit. (2013). Recrystallization (help meeeeee).[Link]

  • SpringerLink. (2025). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances.[Link]

  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.[Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.[Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.[Link]

  • Springer. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.[Link]

  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride.[Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester.[Link]

  • YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate.[Link]

  • YouTube. (2022). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate.[Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate.[Link]

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Technical Support Center: Methyl 3-benzenesulfonamidobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Alternative Catalysts, Protocols, and Troubleshooting

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 3-benzenesulfonamidobenzoate and related aryl sulfonamides. This guide is designed for researchers, chemists, and drug development professionals seeking to move beyond traditional synthetic methods. We will explore modern, alternative catalytic systems that offer improvements in efficiency, substrate scope, and environmental impact. This document provides in-depth FAQs, troubleshooting workflows, and detailed experimental protocols based on peer-reviewed literature.

Introduction: Why Seek Alternatives?

The synthesis of this compound, a model aryl sulfonamide, is traditionally achieved by reacting methyl 3-aminobenzoate with benzenesulfonyl chloride in the presence of a base like pyridine. While effective, this classic Schotten-Baumann approach has notable drawbacks. The preparation of sulfonyl chlorides often requires harsh and hazardous reagents like chlorosulfonic acid or thionyl chloride.[1][2][3] Furthermore, the stability of sulfonyl chlorides can be a concern, as they are highly susceptible to hydrolysis, leading to reduced yields.[4]

Modern catalysis offers a paradigm shift, enabling the construction of the critical S-N bond through more elegant and efficient pathways. These alternatives often bypass the need for pre-formed sulfonyl chlorides, utilizing more benign starting materials and offering greater functional group tolerance. This guide will focus on transition-metal catalysis, photoredox catalysis, and other green chemistry approaches that are redefining sulfonamide synthesis.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when selecting and implementing alternative catalytic methods for sulfonamide synthesis.

Q1: What are the main classes of alternative catalysts for this synthesis?

A1: The main alternatives to traditional base-mediated methods are transition-metal catalysts. Palladium (Pd) and Copper (Cu) systems are the most extensively studied and versatile.[2][5][6] More recently, Nickel (Ni) catalysts have shown promise for specific C-N bond formations. For greener approaches, synergistic photoredox and copper catalysis allows reactions to proceed under ambient conditions, while electrochemical methods offer a metal-free route using electricity as the oxidant.[7][8]

Q2: I want to avoid using a sulfonyl chloride. What are my options?

A2: You have several excellent options. The most common strategy is to use a stable, solid sulfur dioxide (SO₂) surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) or potassium metabisulfite (K₂S₂O₅).[5] These can be used in a one-pot, three-component reaction with an aryl halide (or boronic acid), an amine, and a transition-metal catalyst (often Pd or Cu).[5][9] This approach constructs the sulfonyl moiety in situ, offering significant operational simplicity.

Q3: My reaction yield is consistently low. What is the most common cause?

A3: If you are using a traditional method with sulfonyl chloride, the most frequent culprit is the hydrolysis of the sulfonyl chloride starting material into the unreactive sulfonic acid.[4] This is caused by trace amounts of moisture in your solvents, glassware, or reagents. For alternative catalytic methods, low yields can stem from catalyst deactivation, incorrect ligand choice, or suboptimal reaction conditions (temperature, solvent, base). A systematic troubleshooting workflow is essential.

Q4: What is the advantage of a photoredox/copper co-catalyzed system?

A4: The primary advantage is the remarkably mild reaction conditions. These reactions can often be run at room temperature, open to the air, and under visible light irradiation.[7] This method demonstrates broad functional group compatibility and can be applied to substrates, including electron-deficient amines, that are often challenging in other catalytic systems. The mechanism involves the generation of an aryl radical which is trapped by an SO₂ source, ultimately forming the S-N bond via a copper-mediated step.[7]

Q5: Can I make this synthesis "greener"?

A5: Absolutely. Several strategies can significantly improve the environmental footprint of your synthesis:

  • Use an SO₂ Surrogate: As mentioned, using a solid SO₂ surrogate like DABSO avoids handling gaseous SO₂.[9]

  • Catalysis in Water: Some copper-catalyzed arylations of sulfonamides have been successfully developed to work in water, eliminating the need for volatile organic solvents.[6]

  • Mechanochemistry: Palladium-catalyzed, three-component syntheses have been achieved using ball-milling, which can drastically reduce or eliminate the need for bulk solvents.[5][10]

  • Electrosynthesis: This advanced technique uses electricity as a traceless oxidant, avoiding chemical oxidants and often operating under mild conditions.[8]

Troubleshooting Guide

Encountering issues during experimental work is common. This guide provides a logical workflow to diagnose and solve problems related to low yield and unexpected side products.

Workflow for Diagnosing Low Yields

Use the following diagram to systematically troubleshoot a low-yielding sulfonamide synthesis reaction.

TroubleshootingWorkflow start Problem: Low Yield reactant_check 1. Verify Reactants & Stoichiometry start->reactant_check Start Here condition_check 2. Optimize Reaction Conditions reactant_check->condition_check Reactants OK sub_reactant1 Sulfonyl Chloride Degradation? reactant_check->sub_reactant1 sub_reactant2 Amine or Aryl Halide Purity Issue? reactant_check->sub_reactant2 sub_reactant3 Catalyst/Ligand Activity? reactant_check->sub_reactant3 workup_check 3. Analyze Workup & Purification condition_check->workup_check Conditions OK sub_condition1 Incorrect Base or Solvent? condition_check->sub_condition1 sub_condition2 Suboptimal Temp/Time? condition_check->sub_condition2 sub_condition3 Side Reactions? (e.g., bis-sulfonylation) condition_check->sub_condition3 sub_workup1 Product Loss During Extraction? workup_check->sub_workup1 sub_workup2 Product Degradation on Silica? workup_check->sub_workup2 sol_reactant1 Solution: - Use fresh/anhydrous reagents - Run under inert atmosphere sub_reactant1->sol_reactant1 sol_reactant2 Solution: - Re-purify starting materials - Verify by NMR/MS sub_reactant2->sol_reactant2 sol_reactant3 Solution: - Use fresh catalyst - Screen different ligands sub_reactant3->sol_reactant3 sol_condition1 Solution: - Screen bases (e.g., K₂CO₃, Cs₂CO₃) - Screen solvents (e.g., Dioxane, Toluene, DMF) sub_condition1->sol_condition1 sol_condition2 Solution: - Run a time course study - Systematically vary temperature sub_condition2->sol_condition2 sol_condition3 Solution: - Use slow addition of limiting reagent - Adjust stoichiometry sub_condition3->sol_condition3 sol_workup1 Solution: - Optimize extraction pH - Increase number of extractions sub_workup1->sol_workup1 sol_workup2 Solution: - Use alternative purification (e.g., recrystallization) - Deactivate silica with Et₃N sub_workup2->sol_workup2

Caption: Troubleshooting workflow for diagnosing low yields in sulfonamide synthesis.

Comparative Catalyst Performance

The choice of catalyst depends heavily on the specific substrates and desired reaction conditions. The table below summarizes key parameters for different catalytic approaches to provide a clear comparison.

MethodCatalyst / Key ReagentsTypical ConditionsKey AdvantagesLimitations
Traditional Method Sulfonyl chloride, Amine, Base (e.g., Pyridine)0 °C to RT, Anhydrous CH₂Cl₂ or THFWell-established, simple procedure if sulfonyl chloride is available.[11]Requires pre-synthesis of unstable sulfonyl chloride; moisture sensitive.[2][4]
Pd-Catalyzed Aminosulfonylation Pd(OAc)₂, Ligand (e.g., Xantphos), DABSO, Aryl Halide80-120 °C, Dioxane or Toluene, 12-24 hBypasses sulfonyl chlorides; good functional group tolerance.[3][5]Requires elevated temperatures; catalyst and ligand cost.
Cu-Catalyzed Aminosulfonylation CuI or Cu(OAc)₂, DABSO, Aryl Boronic Acid80-100 °C, Dioxane, 12-24 hUses readily available boronic acids; often cheaper than palladium.[5][7]Can have issues with electron-deficient amines.[7]
Synergistic Photoredox/Cu Ir(ppy)₃, Cu(I) salt, DABSO, Aryl radical precursorRoom Temp, Visible Light, Air, 12-24 hExtremely mild conditions; excellent for complex molecules.[5][7]Requires photoredox setup; may require screening of photocatalysts.
Electrochemical Synthesis Undivided cell, Carbon electrodes, SO₂, AmineRoom Temp, Hexafluoroisopropanol (HFIP)Metal-free, uses electricity as a green oxidant; direct C-H functionalization.[8]Requires specialized electrochemical equipment; solvent choice is critical.

Featured Experimental Protocols

The following protocols are adapted from validated literature procedures and provide a starting point for laboratory implementation. Note: All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Pd-Catalyzed One-Pot Synthesis from an Aryl Iodide

This protocol describes a three-component coupling using a stable SO₂ surrogate, adapted from methodologies developed by the Willis group.[9]

Materials:

  • Methyl 3-aminobenzoate

  • Benzenediazonium tetrafluoroborate (as aryl source precursor)

  • DABCO·(SO₂)₂ (DABSO)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Xantphos (ligand)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and K₂CO₃ (2.0 equiv.).

  • Add the aryl source (e.g., benzenediazonium salt, 1.2 equiv.), methyl 3-aminobenzoate (1.0 equiv.), and DABSO (1.5 equiv.).

  • Add anhydrous 1,4-dioxane to achieve a concentration of 0.2 M with respect to the amine.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Protocol 2: Synergistic Photoredox and Copper Catalysis

This protocol leverages visible light energy to drive the synthesis under ambient conditions, based on work by Zhang et al.[5][7]

Materials:

  • Methyl 3-aminobenzoate

  • Aryl diazonium salt or diaryliodonium salt (as aryl radical precursor)

  • DABSO

  • fac-Ir(ppy)₃ (photocatalyst)

  • Copper(I) iodide (CuI)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • To a standard glass vial, add the aryl radical precursor (1.5 equiv.), methyl 3-aminobenzoate (1.0 equiv.), DABSO (2.0 equiv.), fac-Ir(ppy)₃ (1 mol%), and CuI (10 mol%).

  • Add DMF as the solvent, followed by DIPEA (3.0 equiv.).

  • Place the vial approximately 5-10 cm from a blue LED lamp and stir at room temperature. The reaction is typically run open to the air.

  • Monitor the reaction by TLC or LC-MS. Reaction times are typically 12-24 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) to remove DMF and salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the desired product.

References

  • Thieme Gruppe. (n.d.). One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis. Retrieved from [Link]

  • Morressier. (2020). Enantioselective synthesis of sulfonimidamides via organocatalysis. Retrieved from [Link]

  • Abdelazeem, N. (n.d.). Synthesis of Sulfonamide by Metal Catalyzed Sulfonamidation. Bookshop.org. Retrieved from [Link]

  • idUS. (n.d.). Organocatalytic Applications of Sulfonyl Squaramides in Anion‐Recognition Strategies. Retrieved from [Link]

  • ACS Publications. (2021). Organocatalytic Synthesis of Polysulfonamides with Well-Defined Linear and Brush Architectures from a Designed/Synthesized Bis(N-sulfonyl aziridine). Macromolecules. Retrieved from [Link]

  • ResearchGate. (2024). Organocatalytic skeletal reorganization for enantioselective synthesis of S-stereogenic sulfinamides. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. Journal of the American Chemical Society. Retrieved from [Link]

  • Biscoe, M. R., & MacMillan, D. W. C. (2011). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. NIH Public Access. Retrieved from [Link]

  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Catalyst-free sulfonylation of activated alkenes for highly efficient synthesis of mono-substituted ethyl sulfones in water. Green Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides by alkylation or arylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides by S-N coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2025). Catalyst- and Solvent-Free Hydrosulfonylation of Alkenes with Sulfinates Enabling Green Synthesis of β-Sulfonyl Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalyst-free regioselective sulfonylation of phenoxazine with sulfonyl hydrazides in H2O/HFIP. Retrieved from [Link]

  • Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). r/chemistry. Retrieved from [Link]

  • Chemistry World. (2021). Electrochemistry enables new, greener route to aromatic sulfonamides. Retrieved from [Link]

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dealing with poor solubility of Methyl 3-benzenesulfonamidobenzoate in assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenge of Poor Solubility

Researchers working with novel small molecules frequently encounter the significant hurdle of poor aqueous solubility. Methyl 3-benzenesulfonamidobenzoate, with its aromatic structure, is a prime example of a compound that can present solubility challenges in typical biological assay buffers. Low solubility is a critical issue that can lead to underestimated compound activity, high data variability, and inaccurate structure-activity relationships (SAR).[1][2] This guide provides a comprehensive, experience-driven framework for troubleshooting and managing the solubility of this compound to ensure the integrity and reliability of your experimental results.

Understanding the Compound: Physicochemical Profile

While extensive public data on this compound (CAS 107922-46-3) is limited, its chemical structure—comprising two phenyl rings, a sulfonamide linker, and a methyl ester—strongly suggests it is a hydrophobic molecule.[3][4] Such compounds are often poorly soluble in water but readily dissolve in organic solvents. The primary strategy, therefore, involves preparing a concentrated stock solution in a strong organic solvent and then carefully diluting it into the final aqueous assay medium.

Troubleshooting Guide: A Decision-Making Workflow

Compound precipitation during an experiment can invalidate results. This workflow provides a logical sequence of steps to proactively address and solve solubility issues before they compromise your assay.

Solubility_Workflow cluster_prep Part 1: Stock Solution Preparation cluster_assay Part 2: Assay Dilution & Troubleshooting A Start: Weigh solid This compound B Add 100% DMSO to target concentration (e.g., 10-30 mM) A->B C Visually inspect for undissolved particulates B->C D Is solution completely clear? C->D E Action: Apply energy - Vortex vigorously - Sonicate in water bath (10-15 min) - Gentle warming (37°C) D->E No F Stock solution ready. Aliquot and store at -20°C or -80°C. D->F Yes E->C G Dilute DMSO stock into aqueous assay buffer to final concentration F->G Begin Experiment H Observe for precipitation (visual cloudiness or light scattering) G->H I Is precipitation observed? H->I J Success: Proceed with assay. Include vehicle control (same final DMSO %). Maintain final DMSO <0.5% I->J No K Troubleshooting Path I->K Yes L Option 1: Reduce Final Concentration - Lower the highest concentration in your dose-response curve. K->L M Option 2: Use Co-Solvents - Prepare intermediate stock in DMSO/PEG400. - Maintain final solvent conc. <5%. K->M N Option 3: Use Cyclodextrins - Pre-incubate compound with HP-β-CD in buffer to form inclusion complex. K->N

Caption: A flowchart for troubleshooting compound precipitation.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for making a stock solution of this compound? A: Dimethyl sulfoxide (DMSO) is the industry-standard starting solvent for poorly soluble, non-ionic organic compounds.[1] It is a powerful aprotic solvent capable of dissolving a wide range of molecules.[6] For most applications, preparing a 10-30 mM stock solution in 100% DMSO is a reliable first step.[2]

Q2: My compound dissolves in 100% DMSO but precipitates when I add it to my aqueous assay buffer. Why? A: This is a very common phenomenon known as kinetic insolubility. The dramatic shift in solvent polarity when a concentrated DMSO stock is diluted into a water-based buffer can cause the compound's solubility to plummet, leading to precipitation.[5] The compound essentially "crashes out" of the solution because the aqueous environment cannot maintain the high concentration that was possible in pure DMSO.

Q3: What is the maximum concentration of DMSO I can use in my assay? A: The final concentration of DMSO should be kept as low as possible, as it can be toxic to cells and interfere with assay components.[7]

  • For cell-based assays: A final concentration of ≤ 0.5% is widely recommended, with many researchers aiming for ≤ 0.1% to minimize any potential artifacts.[8][9][10] Some robust cell lines may tolerate up to 1%, but this must be validated.[6][8]

  • For biochemical/enzyme assays: While often more tolerant than cells, it is still best practice to keep the final DMSO concentration below 1-2% unless otherwise validated.[11] Crucially, every experiment must include a "vehicle control" containing the exact same final concentration of DMSO as the compound-treated samples. [7][10] This allows you to distinguish the effect of the compound from any effect of the solvent itself.

Q4: I've lowered my final DMSO concentration, but the compound still precipitates. What are my next steps? A: If reducing the final concentration of this compound isn't an option, you can explore solubility-enhancing excipients.

  • Co-solvents: These are water-miscible organic solvents that, when added in small amounts, can increase the solubility of a hydrophobic compound.[12][13][14] Common co-solvents include polyethylene glycol 400 (PEG 400), propylene glycol, and ethanol.[][16] You can try preparing an intermediate stock solution in a mixture (e.g., 1:1 DMSO:PEG 400) before the final aqueous dilution.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[17][18] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that is more water-soluble.[17][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used for this purpose.[20]

Q5: Can I use physical methods like sonication or heating to help dissolve the compound? A: Yes, these methods are excellent for ensuring complete dissolution in the initial DMSO stock.

  • Sonication: Applying ultrasonic energy agitates particles and can effectively break up small aggregates, speeding up dissolution.[21][22] It is a standard and highly effective procedure for solubilizing compounds in stock solutions.[23]

  • Gentle Warming: Heating the stock solution (e.g., in a 37°C water bath) can also aid dissolution.[7] However, this should be done with caution, as excessive heat can degrade thermally sensitive compounds. Always check for compound stability if using heat.

Data & Assay Compatibility

The choice of solubilization strategy can depend on the type of assay being performed. The table below provides a general guide.

Solubilization StrategyMax Final Conc.Biochemical Assays (e.g., Enzyme Kinetics)Cell-Based Assays (e.g., Cytotoxicity)
DMSO < 0.5% Compatible - Generally well-tolerated. Verify no impact on enzyme activity.Compatible - Standard vehicle. Essential to run vehicle controls.[8][9]
Co-Solvents (e.g., PEG400) < 5% Use with Caution - May alter protein conformation or activity. Must be validated.Use with Caution - Can have cytotoxic effects at higher concentrations.
Cyclodextrins (HP-β-CD) Variable (mM range) Compatible - Generally inert, but check for interference with assay signal.Use with Caution - Can extract cholesterol from cell membranes, leading to artifacts.[20]

Key Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the standard procedure for preparing a concentrated stock of this compound.

  • Calculate Mass: Determine the mass of the compound needed to make a 10 mM solution in your desired volume. (Mass = 0.01 mol/L * Molar Mass ( g/mol ) * Volume (L)).

  • Weigh Compound: Accurately weigh the calculated mass of this compound into a sterile, chemically-resistant vial (e.g., glass or polypropylene).

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO.

  • Promote Dissolution:

    • Vortex the vial vigorously for 1-2 minutes.[7]

    • If particulates remain, place the vial in a water bath sonicator for 10-15 minutes.[7][24]

    • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes.[7]

  • Final Inspection: Visually inspect the solution against a bright light to ensure it is completely clear and free of any solid material.

  • Aliquot and Store: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound precipitation over time. Store at -20°C or -80°C.

Protocol 2: Serial Dilution for Assay Plate Preparation

This protocol minimizes the risk of precipitation when preparing a dose-response curve in a microplate.

  • Prepare Intermediate Dilution: First, dilute your 10 mM DMSO stock solution into your assay buffer (e.g., cell culture media) to make the highest concentration needed for your experiment. Crucially, add the small volume of DMSO stock to the larger volume of buffer while vortexing or mixing to avoid high local concentrations that cause precipitation.[25]

  • Vehicle Control: Prepare a "no compound" control by adding the same volume of 100% DMSO to the assay buffer, ensuring the final solvent concentration matches your highest compound concentration well.

  • Serial Dilution:

    • Add the highest concentration of the compound (prepared in Step 1) to the first row of your assay plate.

    • Add assay buffer containing the vehicle (DMSO at the final concentration) to all other wells.

    • Perform a serial dilution (e.g., 2-fold or 3-fold) by transferring a set volume of solution from one well to the next, mixing thoroughly at each step with a multichannel pipette.

Serial_Dilution A 10 mM Stock in 100% DMSO C Highest Conc. Working Solution (e.g., 100 µM in 0.5% DMSO) A->C B Assay Buffer (e.g., Media) B->C D Assay Plate Well 1 (100 µM) C->D Add to plate E Well 2 (50 µM) D->E Transfer 1/2 volume F Well 3 (25 µM) E->F Transfer 1/2 volume G ...etc. F->G

Caption: Workflow for preparing a serial dilution in an assay plate.

References

  • Wikipedia. Cosolvent. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • Pharmapproach. Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • BEPLS. Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. [Link]

  • ResearchGate. What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • Zhang, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]

  • Jagiellonian Center of Innovation. The study of the influence of DMSO on human fibroblasts proliferation in-vitro. [Link]

  • LifeTein. DMSO usage in cell culture. [Link]

  • ResearchGate. What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?. [Link]

  • Uekama, K., et al. (1999). Design and Evaluation of Cyclodextrin-Based Drug Formulation. J-Stage. [Link]

  • Reid, P., et al. (2016). Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability. National Institutes of Health. [Link]

  • ResearchGate. How do I make a stock solution of a substance in DMSO?. [Link]

  • de Vale, G., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. PubMed Central. [Link]

  • Iurciuc-Tincu, C-E., et al. (2021). In Vitro Biological Properties of Cyclodextrin-Based Polymers: Interaction with Human Serum Albumin, Red Blood Cells and Bacteria. MDPI. [Link]

  • GE Healthcare Life Sciences. Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]

  • Savjani, K. T., et al. (2012). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Anwar, M., et al. (2021). Formulation, Characterization, and In Vitro Drug Release Study of β-Cyclodextrin-Based Smart Hydrogels. MDPI. [Link]

  • ZAGENO. Bradford Assay Troubleshooting Guide Common Errors and Fixes. [Link]

  • ResearchGate. How to prepare drug stock solution to prepare for mtt assay in 24-well plate if im using concentrations 200uM, 250uM, 300uM?. [Link]

  • BYJU'S. How does Sonication Work?. [Link]

  • Wikipedia. Sonication. [Link]

  • Pfizer Global Research and Development. High Throughput Sonication: Evaluation for Compound Solubilization. ResearchGate. [Link]

  • Envirostar. Harnessing Sound Waves: Sonication for Creating Soluble Liquids. [Link]

  • Hielscher Ultrasonics. Ultrasonic Dissolving of Solids in Liquids. [Link]

  • Bio-protocol. Solubility Assay. [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual. [Link]

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

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Technical Support Center: Navigating the Synthesis of Sulfonamides and Preventing Byproduct Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of sulfonamide synthesis and minimize the formation of unwanted byproducts. Our approach is rooted in a deep understanding of reaction mechanisms and extensive laboratory experience to ensure the integrity and success of your experimental work.

Introduction: The Challenge of Purity in Sulfonamide Synthesis

The synthesis of sulfonamides, a cornerstone in medicinal chemistry, most commonly involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1] While seemingly straightforward, this reaction is often plagued by the formation of byproducts that can complicate purification and reduce yields. This guide provides a comprehensive overview of the most common challenges, their underlying causes, and practical, field-tested solutions to overcome them.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific issues you may encounter during your sulfonamide synthesis, presented in a question-and-answer format to directly tackle your experimental challenges.

Problem 1: Low Yield of the Desired Sulfonamide with a Water-Soluble Impurity

Question: My reaction has a low yield, and during workup, I notice a significant amount of a polar, water-soluble byproduct. What is happening and how can I fix it?

Answer: This is a classic and very common issue in sulfonamide synthesis. The likely culprit is the hydrolysis of your sulfonyl chloride starting material.

  • The Cause: Sulfonyl chlorides are highly reactive electrophiles and are extremely sensitive to moisture.[2] Any water present in your reaction setup, solvents, or reagents will readily react with the sulfonyl chloride to form the corresponding sulfonic acid. This sulfonic acid is unreactive towards the amine and represents a dead-end for your desired reaction, thus lowering the yield of your sulfonamide.[2]

  • Identifying the Byproduct:

    • TLC Analysis: The sulfonic acid byproduct is significantly more polar than the starting sulfonyl chloride and the product sulfonamide. On a silica TLC plate, it will typically have a very low Rf value, often remaining at the baseline.

    • Workup Behavior: Being an acid, it will be readily extracted into an aqueous basic solution (like saturated sodium bicarbonate) during the workup. If you are experiencing a low yield of your organic-soluble product, it's likely that a significant portion of your starting material has been converted to this water-soluble byproduct.

  • Preventative Measures & Solutions: The key to preventing sulfonyl chloride hydrolysis is to maintain strictly anhydrous (dry) conditions throughout your experiment.[2]

    • Glassware and Reagents: Thoroughly dry all glassware in an oven prior to use. Use anhydrous solvents, and ensure your amine and base (e.g., pyridine, triethylamine) are dry. If possible, use a fresh bottle of sulfonyl chloride or purify it before use.[3]

    • Inert Atmosphere: Conduct your reaction under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture.[2]

    • Purification Strategy: During the aqueous workup, a wash with a mild base like saturated sodium bicarbonate solution will effectively remove the acidic sulfonic acid byproduct from the organic layer containing your desired sulfonamide.[4]

    Experimental Protocol: Standard Anhydrous Sulfonamide Synthesis

    • Preparation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) or pyridine (1.5 eq.) in an anhydrous solvent (e.g., dichloromethane, THF).

    • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Reagent Addition: Dissolve the sulfonyl chloride (1.05 eq.) in the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes using a syringe or dropping funnel.

    • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.

    • Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl (to remove the base), saturated aqueous NaHCO3 (to remove the sulfonic acid byproduct), and brine.

    • Isolation: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.

    Diagram: Hydrolysis of Sulfonyl Chloride

    G reac1 R-SO₂Cl (Sulfonyl Chloride) prod1 R-SO₃H (Sulfonic Acid) reac1->prod1 Hydrolysis reac2 H₂O (Water) reac2->prod1 prod2 HCl

    Caption: The reaction of sulfonyl chloride with water to form sulfonic acid.

Problem 2: Formation of a Less Polar Byproduct with Primary Amines

Question: I am using a primary amine in my reaction and I'm observing a significant amount of a less polar byproduct on my TLC plate, in addition to my desired mono-sulfonamide. What is this byproduct and how can I avoid it?

Answer: You are likely observing the formation of a bis-sulfonated amine . This occurs when a primary amine reacts with two equivalents of the sulfonyl chloride.

  • The Cause: After the initial formation of the mono-sulfonamide, the nitrogen atom is still nucleophilic enough to react with a second molecule of the sulfonyl chloride, especially if there is an excess of the sulfonylating agent or if the reaction temperature is too high. The resulting bis-sulfonated product is often more stable and less polar than the mono-sulfonated product.

  • Identifying the Byproduct:

    • TLC Analysis: The bis-sulfonated byproduct will have a higher Rf value (less polar) than your desired mono-sulfonamide. You will typically see three spots on your TLC: the baseline primary amine, the product mono-sulfonamide, and the less polar bis-sulfonamide.[3]

    • NMR Spectroscopy: In the ¹H NMR spectrum, the N-H proton signal of the mono-sulfonamide will be absent in the bis-sulfonated product.

  • Preventative Measures & Solutions:

    • Stoichiometry Control: The most critical factor is to control the stoichiometry of your reactants. Use a slight excess of the primary amine (1.1 to 1.2 equivalents) relative to the sulfonyl chloride to ensure the complete consumption of the limiting reagent.[2]

    • Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C).[3] This maintains a low concentration of the electrophile and favors the formation of the mono-sulfonated product.

    • Temperature Control: Running the reaction at a lower temperature (0 °C to room temperature) can improve the selectivity for the mono-sulfonated product.[5]

    • Choice of Base: While common bases like pyridine and triethylamine are generally effective, for particularly reactive systems, a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) can sometimes help to sterically hinder the second sulfonylation.

    Diagram: Formation of Bis-Sulfonated Amine

    G cluster_0 Desired Reaction cluster_1 Side Reaction amine R-NH₂ (Primary Amine) mono_sulfonamide R-NH-SO₂-R' (Mono-sulfonamide) amine->mono_sulfonamide + R'-SO₂Cl sulfonyl_chloride R'-SO₂Cl (Sulfonyl Chloride) bis_sulfonamide R-N(SO₂-R')₂ (Bis-sulfonamide) mono_sulfonamide->bis_sulfonamide + R'-SO₂Cl

    Caption: The sequential reaction of a primary amine leading to the bis-sulfonated byproduct.

Frequently Asked Questions (FAQs)

Q1: What is the role of pyridine in sulfonamide synthesis? Can it cause side reactions?

A1: Pyridine serves a dual purpose in sulfonamide synthesis. Primarily, it acts as a base to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile.[4] Additionally, it can act as a nucleophilic catalyst by reacting with the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt, which is then more readily attacked by the amine.[4] While generally effective, in some cases, particularly with activated pyridines (e.g., 4-picoline), C-sulfonylation of the pyridine ring itself can occur as a side reaction.[5]

Q2: I'm working with a sterically hindered amine and the reaction is very slow. What can I do?

A2: For sterically hindered or less nucleophilic amines, increasing the reaction temperature can help to drive the reaction forward. However, this may also promote side reactions. Alternatively, using a more potent nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) in catalytic amounts along with a stoichiometric amount of a non-nucleophilic base can significantly accelerate the reaction. Be aware that DMAP can also lead to side reactions if not used judiciously.

Q3: How do I choose the best purification method for my sulfonamide?

A3: The choice of purification method depends on the properties of your sulfonamide and the nature of the impurities.

  • Crystallization: This is often the most effective method for obtaining highly pure sulfonamides.[3] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that yield good quality crystals.

  • Column Chromatography: This is a versatile technique for separating the sulfonamide from both more polar (sulfonic acid) and less polar (bis-sulfonated) byproducts. A typical eluent system is a gradient of ethyl acetate in hexanes. For very polar sulfonamides, adding a small amount of methanol to the eluent may be necessary.

  • Acid-Base Extraction: As detailed in the troubleshooting sections, washing the organic layer with dilute acid and base during workup is a crucial first step in removing basic and acidic impurities.

Q4: Can I use an aqueous base like sodium hydroxide for my reaction?

A4: While it is possible to perform sulfonamide synthesis under Schotten-Baumann conditions (using an aqueous base), it significantly increases the risk of hydrolyzing the sulfonyl chloride.[2] For most research-scale syntheses, using an organic base in an anhydrous organic solvent is the preferred and more reliable method.

Q5: Are there any less common byproducts I should be aware of?

A5: Yes, under certain conditions, other byproducts can form. For instance, if your starting materials contain isocyanate impurities or if the reaction is run at very high temperatures, you might observe the formation of sulfonylated ureas .[6] Additionally, with electron-rich aromatic amines, side reactions on the aromatic ring can sometimes occur.[7] Careful analysis of your crude product by techniques like LC-MS can help to identify these unexpected impurities.

Summary of Key Byproducts and Prevention Strategies

ByproductCausePrevention StrategyPurification Method
Sulfonic Acid Hydrolysis of sulfonyl chloride by water.Maintain strict anhydrous conditions; use an inert atmosphere.Wash with aqueous NaHCO₃ solution during workup.
Bis-sulfonated Amine Reaction of a primary amine with excess sulfonyl chloride.Use a slight excess of the amine; slow, low-temperature addition of sulfonyl chloride.Column chromatography (elute with a gradient of increasing polarity).
C-Sulfonylated Base Side reaction with activated pyridine bases.Use a non-nucleophilic, sterically hindered base (e.g., DIPEA, 2,6-lutidine).Column chromatography.
Sulfonylated Urea Reaction with isocyanate impurities or thermal decomposition.Use pure starting materials; avoid excessively high temperatures.Column chromatography or crystallization.

References

  • Sulfonyl Azides as Precursors in Ligand-Free Palladium-Catalyzed Synthesis of Sulfonyl Carbamates and Sulfonyl Ureas and Synthesis of Sulfonamides | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Yield, purity, and characteristic impurities of the sulfonamide... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates - ACS Publications. (URL: [Link])

  • Which is the alternative of pyridine as a base ? | ResearchGate. (URL: [Link])

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (URL: [Link])

  • Pyridine replacement in organic synthesis : r/chemistry - Reddit. (URL: [Link])

  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide - Research Journal of Pharmacy and Technology. (URL: [Link])

  • Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine) - ResearchGate. (URL: [Link])

  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (URL: [Link])

  • (PDF) Sulfonamide derivatives: Synthesis and applications - ResearchGate. (URL: [Link])

  • The Synthesis of Functionalised Sulfonamides - UCL Discovery. (URL: [Link])

  • TLC Visualization Reagents - EPFL. (URL: [Link])

  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols | Journal of the American Chemical Society. (URL: [Link])

  • Sulfonamide purification process - US2777844A - Google P
  • Synthesis of N-Sulfonyl Amidines and Acyl Sulfonyl Ureas from Sulfonyl Azides, Carbon Monoxide, and Amides - PubMed. (URL: [Link])

  • WO1998032733A1 - Sulfonyl urea derivatives and their use in the control of interleukin-1 activity - Google P
  • Synthesis of sulfonamide (2a–f) and urea derivatives (3a–d) of 1 - ResearchGate. (URL: [Link])

  • Thin Layer Chromatography. (URL: [Link])

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society. (URL: [Link])

  • Preparation of sulfonamides from N-silylamines - PMC - NIH. (URL: [Link])

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (URL: [Link])

  • Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. (URL: [Link])

  • Sulfonamide-impurities - Pharmaffiliates. (URL: [Link])

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC - NIH. (URL: [Link])

  • US3496224A - Purification of sulfonic acids - Google P
  • Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.. (URL: [Link])

  • TLC of Sulfonamides | Request PDF - ResearchGate. (URL: [Link])

  • Temperature Controlled Selective C–S or C–C Bond Formation: Photocatalytic Sulfonylation versus Arylation of Unactivated Heterocycles Utilizing Aryl Sulfonyl Chlorides | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent - European Journal of Chemistry. (URL: [Link])

  • Metal-free introduction of primary sulfonamide into electron-rich aromatics - PMC - NIH. (URL: [Link])

  • Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms - PMC - NIH. (URL: [Link])

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (URL: [Link])

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (URL: [Link])

  • How to separate these sulfonamides with TLC : r/Chempros - Reddit. (URL: [Link])

  • Question on purifying aryl Sulfonic acids : r/Chempros - Reddit. (URL: [Link])

  • Metal-free introduction of primary sulfonamide into electron-rich aromatics - PubMed. (URL: [Link])

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. (URL: [Link])

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Technical Support Center: Scaling Up Methyl 3-benzenesulfonamidobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-benzenesulfonamidobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered during the scale-up of this important sulfonamide synthesis. The information provided herein is based on established chemical principles and practical experience in process development.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in the synthesis of this compound?

Low yields are frequently attributed to the hydrolysis of the benzenesulfonyl chloride starting material.[1] This reagent is highly reactive and sensitive to moisture, which can convert it into the unreactive benzenesulfonic acid.[1] Another significant factor is the choice of an inappropriate base or solvent, which can negatively impact the nucleophilicity of methyl 3-aminobenzoate and the stability of the reactants.[1]

Q2: I'm observing an unexpected side product in my reaction. What is the likely culprit?

A common side product is the bis-sulfonated product, where two benzenesulfonyl groups react with the amine group of methyl 3-aminobenzoate. This is more likely to occur if there is an excess of benzenesulfonyl chloride or if the reaction conditions favor over-reaction. To mitigate this, it is crucial to control the stoichiometry of the reactants carefully.[1] A slow, controlled addition of the sulfonyl chloride to the amine solution is recommended to ensure the sulfonyl chloride is more likely to react with an unreacted amine molecule.[1]

Q3: Can I use an aqueous base like sodium hydroxide for this reaction?

While the use of an aqueous base (Schotten-Baumann conditions) is possible for some sulfonamide syntheses, it significantly increases the risk of hydrolyzing the benzenesulfonyl chloride.[1] For laboratory-scale and scale-up syntheses of this compound, a non-nucleophilic organic base such as pyridine or triethylamine in an anhydrous organic solvent is generally preferred to neutralize the HCl byproduct without competing with the amine nucleophile.[1]

Q4: How do I monitor the progress of the reaction effectively?

Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials (methyl 3-aminobenzoate and benzenesulfonyl chloride), you can observe the disappearance of the starting amine spot and the appearance of a new spot corresponding to the sulfonamide product.[1] This allows for real-time assessment of the reaction's completion.

Troubleshooting Guides

Problem 1: Consistently Low Yields

Causality: As mentioned, the primary culprits for low yields are the hydrolysis of benzenesulfonyl chloride and suboptimal reaction conditions. When scaling up, localized concentration and temperature gradients can exacerbate these issues.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents should be used.[1] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[1]

  • Optimize Base and Solvent:

    • Use a non-nucleophilic organic base like triethylamine or pyridine to scavenge the HCl produced during the reaction.[1]

    • Select a solvent that dissolves both reactants and is inert to the reaction conditions. Dichloromethane and tetrahydrofuran are common choices.[1]

  • Control Stoichiometry and Addition Rate:

    • Use a slight excess of methyl 3-aminobenzoate (e.g., 1.1 equivalents) to ensure complete consumption of the more expensive benzenesulfonyl chloride.[1]

    • During scale-up, add the benzenesulfonyl chloride solution dropwise to the stirred solution of methyl 3-aminobenzoate and base. This helps to maintain a low concentration of the sulfonyl chloride, minimizing side reactions.

  • Temperature Control: The reaction is often exothermic. On a larger scale, efficient heat dissipation is critical. Use a well-controlled reactor with adequate cooling to maintain the desired reaction temperature.

Problem 2: Product Purification Challenges - Oily Product or Difficulty with Crystallization

Causality: The presence of impurities, such as unreacted starting materials, the bis-sulfonated side product, or benzenesulfonic acid (from hydrolysis), can act as a eutectic mixture, preventing the desired product from crystallizing or causing it to separate as an oil.

Troubleshooting Protocol:

  • Aqueous Workup: After the reaction is complete, a thorough aqueous workup is essential.

    • Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and the organic base.

    • Follow with a wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities like benzenesulfonic acid.

    • Finally, wash with brine to remove residual water.

  • Recrystallization: This is a powerful technique for purifying the final product.[1][2]

    • Solvent Selection: A suitable solvent system is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures. Ethanol or a mixture of ethanol and water can be effective.[2]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent.[1] If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[1][2]

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[2]

  • Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel is a reliable alternative.[2]

    • Eluent System: A gradient of hexane and ethyl acetate is typically used to separate the product from less polar and more polar impurities.[2]

    • Monitor the fractions by TLC to identify and combine those containing the pure product.[2]

Problem 3: Exothermic Reaction and Temperature Control During Scale-Up

Causality: The reaction between an amine and a sulfonyl chloride is exothermic. As the reaction scale increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a runaway reaction, decreased yield, and the formation of impurities.

Troubleshooting Protocol:

  • Controlled Addition: As mentioned previously, the slow, controlled addition of the benzenesulfonyl chloride to the amine solution is crucial. This allows the heat generated to be managed effectively.

  • Efficient Cooling: Utilize a reactor with a cooling jacket and ensure good agitation to promote heat transfer.

  • Dilution: Running the reaction at a lower concentration can help to moderate the exotherm. However, this may also slow down the reaction rate, so a balance must be found.

  • Initial Temperature: Start the reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This provides a larger temperature window to absorb the heat of reaction.

Data Presentation

Table 1: Recommended Reagent Stoichiometry and Reaction Conditions
ParameterLab-Scale (e.g., 1-10 g)Pilot-Scale (e.g., 100-500 g)
Methyl 3-aminobenzoate1.0 - 1.1 equivalents1.05 - 1.1 equivalents
Benzenesulfonyl chloride1.0 equivalent1.0 equivalent
Base (e.g., Triethylamine)1.1 - 1.5 equivalents1.2 - 1.5 equivalents
Solvent (e.g., Dichloromethane)10 - 20 mL per gram of amine5 - 10 mL per gram of amine
Reaction Temperature0 °C to room temperature0 - 10 °C during addition, then room temperature
Addition Time10 - 30 minutes1 - 3 hours
Reaction Time2 - 6 hours4 - 8 hours

Experimental Protocols

Step-by-Step Synthesis and Workup Protocol
  • Reaction Setup: In a clean, dry, jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge methyl 3-aminobenzoate and anhydrous dichloromethane.

  • Base Addition: Add triethylamine to the stirred solution.

  • Cooling: Cool the reaction mixture to 0-5 °C using the reactor's cooling jacket.

  • Benzenesulfonyl Chloride Addition: Dissolve benzenesulfonyl chloride in anhydrous dichloromethane and add it to the addition funnel. Add the benzenesulfonyl chloride solution dropwise to the reaction mixture over 1-3 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-8 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 10-15 °C and slowly add water to quench any unreacted benzenesulfonyl chloride.

  • Workup: Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in the troubleshooting section.

Visualizations

Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage A Charge Methyl 3-aminobenzoate, Triethylamine, and DCM to Reactor B Cool to 0-5 °C A->B C Slowly Add Benzenesulfonyl Chloride Solution B->C D Stir at Room Temperature C->D E Quench with Water D->E TLC Monitoring F Aqueous Washes (Acid, Base, Brine) E->F G Dry Organic Layer F->G H Solvent Removal G->H I Crude Product H->I J Recrystallization or Column Chromatography I->J K Pure this compound J->K

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting Start Encountering Synthesis Issue LowYield Low Yield? Start->LowYield PurificationIssue Purification Difficulty? LowYield->PurificationIssue No Anhydrous Check for Anhydrous Conditions LowYield->Anhydrous Yes ExothermIssue Exotherm Control Problem? PurificationIssue->ExothermIssue No Workup Thorough Aqueous Workup PurificationIssue->Workup Yes Cooling Improve Cooling Efficiency ExothermIssue->Cooling Yes Success Successful Synthesis ExothermIssue->Success No BaseSolvent Optimize Base and Solvent Anhydrous->BaseSolvent Stoichiometry Control Stoichiometry and Addition BaseSolvent->Stoichiometry Stoichiometry->Success Recrystallize Recrystallize or Use Chromatography Workup->Recrystallize Recrystallize->Success Dilution Consider Reaction Dilution Cooling->Dilution Dilution->Stoichiometry

Caption: Decision tree for troubleshooting common synthesis pitfalls.

References

Sources

Validation & Comparative

A Comparative Guide to the Purity Analysis of Methyl 3-benzenesulfonamidobenzoate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For compounds like Methyl 3-benzenesulfonamidobenzoate, a molecule featuring the characteristic sulfonamide linkage and aromatic systems common in medicinal chemistry, rigorous purity assessment is paramount. Impurities, even in trace amounts, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for determining the purity of this compound. We will dissect a robust High-Performance Liquid Chromatography (HPLC) method, explaining the scientific rationale behind each parameter. Furthermore, we will compare this gold-standard technique with its modern evolution, Ultra-High-Performance Liquid Chromatography (UHPLC), to provide researchers and drug development professionals with the data needed to make informed decisions for their analytical workflows. All methodologies are presented within the framework of regulatory expectations, ensuring the data generated is both accurate and defensible.[1][2][3]

Chapter 1: The Workhorse Method: Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is the undisputed standard for the analysis of moderately polar, non-volatile organic molecules like this compound.[3] The technique's robustness, reproducibility, and high resolving power make it ideal for separating the main compound from structurally similar impurities.

The Logic of Method Design

A successful HPLC method is not a matter of chance but of deliberate, scientifically-grounded choices. Here, we deconstruct the key decisions in developing a purity analysis method for this compound.

  • Column Selection (The Separation Engine): A C18 (octadecylsilyl) column is the logical starting point. The long alkyl chains of the C18 stationary phase provide a non-polar environment that promotes retention of the aromatic rings in our target molecule through hydrophobic interactions. A standard dimension (e.g., 250 mm length, 4.6 mm internal diameter, 5 µm particle size) offers a balance of high efficiency and moderate backpressure suitable for any standard HPLC system.

  • Mobile Phase Composition (The Driving Force): The mobile phase must be tuned to achieve optimal separation.

    • Organic Modifier: Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks and lower UV cutoff.

    • Aqueous Phase & pH Control: The sulfonamide group has an acidic proton (pKa ~10), and the molecule could be susceptible to hydrolysis. To ensure consistent retention times and peak shapes, the mobile phase pH must be controlled. Using a buffer or adding a small amount of acid (e.g., 0.1% phosphoric or formic acid) to the aqueous component suppresses the ionization of the sulfonamide, making the molecule behave more consistently.[4]

  • Gradient Elution (The Fine-Tuning): For purity analysis, where potential impurities can have a wide range of polarities, a gradient elution is superior to an isocratic one. A gradient program, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase, allows for the effective elution and separation of highly polar (early eluting) and highly non-polar (late eluting) impurities within a single analytical run.[5]

  • Detection (The Eyes): this compound possesses two benzene rings, which are strong chromophores. A photodiode array (PDA) or UV detector set to a wavelength between 220-260 nm will provide excellent sensitivity for the parent compound and most related aromatic impurities.[4][6] A wavelength of 230 nm is a robust choice for this analysis.

Visualizing the HPLC Workflow

The following diagram illustrates the logical sequence of the HPLC purity analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Compound (e.g., 10 mg) Solvent Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Solvent VolFlask Dilute to Volume (e.g., 10 mL for 1 mg/mL) Solvent->VolFlask Filter Filter through 0.45 µm Syringe Filter VolFlask->Filter Autosampler Inject Sample (e.g., 10 µL) Filter->Autosampler Transfer to Vial Column Separation on C18 Column Autosampler->Column Detector UV Detection @ 230 nm Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate All Peaks Chromatogram->Integration Calculation Calculate % Purity (Area Percent) Integration->Calculation Report Report Calculation->Report Validation_Flow cluster_qualitative Qualitative Attributes cluster_limits Performance Limits cluster_reliability Reliability MV Method Validation (ICH Q2) Specificity Specificity (Peak Purity, Resolution) MV->Specificity Linearity Linearity & Range MV->Linearity Accuracy Accuracy (% Recovery) MV->Accuracy Precision Precision (Repeatability & Intermediate) MV->Precision Robustness Robustness (Small Variations) MV->Robustness LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ

Sources

A Comparative Guide to the Structural Confirmation of Methyl 3-benzenesulfonamidobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible science. The isomeric purity of a compound can dramatically alter its biological activity, toxicity, and physical properties. This guide provides an in-depth, data-supported comparison of analytical techniques to definitively confirm the structure of Methyl 3-benzenesulfonamidobenzoate, contrasting it with its positional isomers, the ortho- and para- substituted analogues.

This compound (CAS No. 107922-46-3) is a sulfonamide derivative utilized as an intermediate in the synthesis of various pharmaceutical compounds, including potential anti-inflammatory, analgesic, and antimicrobial agents.[1] Its specific meta- substitution pattern is critical for its intended reactivity and biological targeting. This guide explains the causality behind our experimental choices, presenting a logical workflow for structural elucidation from first principles.

The Isomeric Challenge: Ortho, Meta, or Para?

The primary challenge in confirming the structure of this compound lies in distinguishing it from its positional isomers: Methyl 2-benzenesulfonamidobenzoate and Methyl 4-benzenesulfonamidobenzoate. All three isomers share the same molecular formula (C₁₄H₁₃NO₄S) and molecular weight (291.32 g/mol ), rendering them indistinguishable by standard mass spectrometry alone.[1] The key to their differentiation lies in the distinct spatial arrangement of substituents on the benzoate ring, which creates unique electronic environments detectable by spectroscopic methods.

Compound Name Structure Substitution Pattern
Methyl 2-benzenesulfonamidobenzoateortho-
This compound meta-
Methyl 4-benzenesulfonamidobenzoatepara-

A Multi-Pronged Analytical Approach

A robust structural confirmation relies on a synergistic combination of analytical techniques. Each method provides a unique piece of the structural puzzle. Below, we compare the expected data from Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy for our target compound.

Workflow for Structural Elucidation

The following diagram illustrates the logical progression of experiments for confirming the molecular structure and distinguishing between isomers.

G cluster_0 Initial Checks cluster_1 Definitive Isomer Identification cluster_2 Absolute Confirmation (If Required) MS Mass Spectrometry (Confirms Molecular Weight) H_NMR ¹H NMR Spectroscopy (Distinguishes Isomers via Splitting Patterns & Shifts) MS->H_NMR Isomers have same mass IR Infrared Spectroscopy (Confirms Functional Groups) IR->H_NMR Isomers have same functional groups C_NMR ¹³C NMR Spectroscopy (Confirms Carbon Skeleton & Number of Unique Carbons) H_NMR->C_NMR Corroborates proton environments XRAY Single Crystal X-ray Diffraction (Provides 3D Structure) C_NMR->XRAY For unambiguous solid-state proof

Caption: A logical workflow for the structural confirmation of aromatic isomers.

Mass Spectrometry (MS): The Foundational Check

Mass spectrometry is the first-line technique to confirm the molecular weight of the synthesized compound. Using an ionization method like electrospray ionization (ESI) or electron ionization (EI), we expect to see a molecular ion peak [M+H]⁺ or [M]⁺ that corresponds to the calculated mass.

  • Expected Result: A molecular ion peak at m/z ≈ 291.32.

  • Limitation: MS cannot differentiate between the ortho-, meta-, and para- isomers as they all have the identical molecular weight. It serves as a necessary but insufficient confirmation step.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is invaluable for confirming the presence of key functional groups. The spectra of all three isomers will be broadly similar, but subtle differences in the "fingerprint region" (especially C-H out-of-plane bending) can offer clues to the substitution pattern.[2][3][4]

Table 1: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3250Medium, SharpN-H Stretch (Sulfonamide)
~3070MediumC-H Stretch (Aromatic)
~2955WeakC-H Stretch (Methyl Ester)
~1725StrongC=O Stretch (Ester)
~1340 & ~1160StrongAsymmetric & Symmetric S=O Stretch (Sulfonamide)[5]
810-750 & ~690Medium-StrongC-H Out-of-Plane Bending (Characteristic of meta-substitution)[6]

The most diagnostic IR signals for distinguishing isomers are the C-H out-of-plane bending vibrations in the 650-900 cm⁻¹ region.[2][3] Meta-substituted rings typically show two strong bands: one between 810-750 cm⁻¹ and another characteristic ring bending peak around 690 cm⁻¹.[6] In contrast, para-isomers show a single strong band between 860-800 cm⁻¹, while ortho-isomers have a band between 770-735 cm⁻¹ and typically lack the 690 cm⁻¹ ring bend.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Decisive Analysis

NMR spectroscopy is the most powerful tool for unambiguously distinguishing positional isomers. The chemical shifts (δ) and spin-spin coupling patterns of the protons (¹H NMR) on the benzoate ring provide a unique fingerprint for each substitution pattern.

¹H NMR Spectroscopy

The key to differentiation lies in analyzing the four protons on the benzoate ring.

  • For the meta-isomer (Target Compound): We expect to see four distinct signals for the four aromatic protons on the benzoate ring, often appearing as a complex pattern of multiplets. The proton between the two electron-withdrawing groups (at position 2) will be the most downfield.

  • For the ortho-isomer: A complex pattern of four distinct signals is also expected, but their chemical shifts will differ from the meta-isomer due to different proximity effects.[7]

  • For the para-isomer: The symmetry of the para-isomer results in a much simpler spectrum. The four benzoate protons are chemically equivalent in pairs, leading to two distinct signals, each integrating to 2H and appearing as a characteristic pair of doublets (an AA'BB' system).[4]

Table 2: Predicted ¹H NMR Data Comparison for Benzoate Ring Protons

IsomerProton SignalsExpected MultiplicityCausality
ortho-4Multiplets (ddd, td, etc.)All four protons are chemically and magnetically non-equivalent.
meta- 4 Multiplets (t, d, ddd, etc.) All four protons are in unique chemical environments.
para-2Doublets (d)Chemical equivalence due to symmetry (H-2/H-6 and H-3/H-5 are identical).

¹³C NMR Spectroscopy

¹³C NMR complements the ¹H NMR data by confirming the number of unique carbon atoms in the molecule.

  • Expected Result for this compound: The spectrum should show 11 distinct signals: 6 for the benzenesulfonyl ring (with two pairs being nearly equivalent), 6 for the substituted benzoate ring, 1 for the ester carbonyl carbon (C=O), and 1 for the methyl carbon (-OCH₃). The carbon attached to the sulfonamide group and the carbon of the ester group will have characteristic downfield shifts.[8]

Experimental Protocols

Protocol 1: NMR Sample Preparation and Data Acquisition

This protocol outlines the standard procedure for acquiring high-quality NMR spectra.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.[9]

    • Insert the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse program.

    • Typical parameters: spectral width of ~12 ppm, relaxation delay of 2 seconds, 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of ~220 ppm, relaxation delay of 2-5 seconds, accumulate several hundred to a few thousand scans.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like TMS.

Protocol 2: FTIR Sample Preparation (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle.

    • Ensure a fine, homogenous powder is formed.

  • Pellet Formation:

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) under vacuum for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.

Conclusion and Data Summary

The structural confirmation of this compound is definitively achieved through a combination of analytical techniques, with NMR spectroscopy serving as the cornerstone for isomer differentiation. While mass spectrometry confirms molecular weight and IR spectroscopy identifies functional groups, only ¹H NMR, with its sensitivity to the unique proton environments and coupling patterns, can unambiguously distinguish the meta- isomer from its ortho- and para- counterparts.

Table 3: Consolidated Analytical Data for this compound

TechniqueParameterExpected ResultPurpose
Mass Spec (ESI) [M+H]⁺m/z 292.1Confirms Molecular Formula
IR (KBr) N-H stretch~3250 cm⁻¹Confirms Sulfonamide Group
C=O stretch~1725 cm⁻¹Confirms Ester Group
S=O stretches~1340, ~1160 cm⁻¹Confirms Sulfonyl Group
C-H bends~780 & ~690 cm⁻¹Suggests meta-Substitution
¹H NMR (CDCl₃) Aromatic Protons4 distinct multiplet signalsDifferentiates from para-isomer
-OCH₃ ProtonsSinglet, ~3.9 ppmConfirms Methyl Ester
N-H ProtonBroad singlet (variable)Confirms Sulfonamide Proton
¹³C NMR (CDCl₃) Unique Carbons11 signals expectedConfirms Asymmetric Structure
Carbonyl Carbon~165 ppmConfirms Ester Carbonyl
Methyl Carbon~52 ppmConfirms Methyl Ester

By following the logical workflow and comparing the acquired data against these benchmarks, researchers can confidently validate the structure of their synthesized material, ensuring the integrity and reliability of their subsequent research and development efforts.

References

  • The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium.
  • MySkinRecipes.
  • ChemRxiv. (Preprint). Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy.
  • Analyst (RSC Publishing). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy.
  • ResearchGate.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968).
  • Acta Crystallographica Section E: Crystallographic Communications. Methyl 2-benzenesulfonamidobenzoate. [Link]

  • PubMed Central. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. [Link]

  • NIST WebBook. Benzenesulfonic acid, methyl ester. [Link]

  • Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]

  • ResearchGate. Benzenesulfonylation of Methyl α-D-Glucopyranoside: Synthesis, Characterization and Antibacterial Screening. [Link]

  • NIST WebBook. Benzenesulfonamide, N-methyl-N-phenyl-. [Link]

  • MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • Brainly. Analyze the ^1H and ^{13}C NMR spectra of methyl 3-nitrobenzoate. [Link]

  • The Royal Society of Chemistry. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. [Link]

  • Der Pharma Chemica. Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. [Link]

  • ResearchGate. Benzenesulfonylation of Methyl α-D-Glucopyranoside: Synthesis, Characterization and Antibacterial Screening. [Link]

  • NIST WebBook. Benzoic acid, methyl ester. [Link]

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A Comparative Guide to the Synthesis of Methyl 3-benzenesulfonamidobenzoate: From Classical to Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. Methyl 3-benzenesulfonamidobenzoate, a molecule featuring the important sulfonamide functional group, is a valuable building block in medicinal chemistry. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, moving from the traditional, well-established methods to modern, catalyzed cross-coupling reactions. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to inform your synthetic strategy.

Introduction to this compound and its Synthetic Importance

The sulfonamide functional group is a cornerstone in pharmaceuticals, present in a wide array of drugs including antibacterials, diuretics, and anticonvulsants.[1][2][3] Its ability to act as a bioisostere for amides and carboxylic acids, coupled with its chemical stability, makes it a privileged scaffold in drug design. This compound serves as a versatile intermediate, offering a handle for further functionalization through its methyl ester group while incorporating the core sulfonamide structure. The choice of synthetic method for this compound can significantly impact yield, purity, scalability, and cost-effectiveness.

This guide will explore and compare the following key synthetic strategies:

  • Classical Sulfonylation: The direct reaction of methyl 3-aminobenzoate with benzenesulfonyl chloride.

  • Ullmann Condensation: A copper-catalyzed cross-coupling approach.

  • Buchwald-Hartwig Amination: A palladium-catalyzed C-N bond formation reaction.

  • One-Pot Synthesis from Carboxylic Acids: An emerging strategy for streamlined synthesis.

Method 1: Classical Sulfonylation

The most traditional and straightforward approach to synthesizing this compound is the nucleophilic attack of methyl 3-aminobenzoate on benzenesulfonyl chloride.[1][4] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom of the sulfonyl chloride. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride leaving group and deprotonation of the nitrogen by a base affords the sulfonamide product.

The choice of base is critical in this reaction. While a base is necessary to drive the reaction to completion by scavenging HCl, an excessively strong base can lead to a common side reaction: di-sulfonylation. This occurs when the initially formed sulfonamide is deprotonated by the base, creating a nucleophilic sulfonamide anion that can react with a second molecule of benzenesulfonyl chloride. Using a sterically hindered or a weaker base like pyridine can help to mitigate this side reaction.

Experimental Protocol

Materials:

  • Methyl 3-aminobenzoate

  • Benzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 3-aminobenzoate (1.0 eq) in anhydrous dichloromethane.

  • Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.[5][6]

Workflow Diagram

classical_synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification MAB Methyl 3-aminobenzoate Reaction Reaction in DCM 0 °C to RT, 12-16h MAB->Reaction BSC Benzenesulfonyl chloride BSC->Reaction Base Pyridine Base->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the classical synthesis of this compound.

Method 2: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed cross-coupling reaction that can be employed for the formation of C-N bonds.[7][8][9][10][11] While traditionally requiring harsh reaction conditions, modern protocols often utilize ligands to facilitate the reaction under milder temperatures.[12]

Mechanistic Insights

The mechanism of the Ullmann C-N coupling is thought to involve the formation of a copper(I) amide species in situ from the amine and a copper(I) source.[7][8] This is followed by oxidative addition of the aryl halide (or in this case, a sulfonyl chloride could be envisioned to react similarly, though less common for this specific transformation) to the copper(I) complex, generating a copper(III) intermediate. Reductive elimination from this intermediate then yields the desired C-N coupled product and regenerates the active copper(I) catalyst. The use of ligands, such as diamines or amino acids, can stabilize the copper catalyst and increase its reactivity, allowing for lower reaction temperatures.[13][14]

Experimental Protocol

Materials:

  • Methyl 3-aminobenzoate

  • Benzenesulfonyl chloride

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Ethyl acetate

  • Water and Brine

Procedure:

  • To an oven-dried Schlenk tube, add CuI (5-10 mol%), L-proline (10-20 mol%), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add methyl 3-aminobenzoate (1.2 eq), benzenesulfonyl chloride (1.0 eq), and anhydrous DMSO.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 90-110 °C for 24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.[11]

Reaction Pathway Diagram

ullmann_reaction cluster_reactants Reactants cluster_catalyst Catalytic System MAB Methyl 3-aminobenzoate Reaction Ullmann Coupling DMSO, 90-110 °C, 24h MAB->Reaction BSC Benzenesulfonyl chloride BSC->Reaction Catalyst CuI / L-Proline Catalyst->Reaction Base K₂CO₃ Base->Reaction Product This compound Reaction->Product

Caption: Key components of the Ullmann condensation for sulfonamide synthesis.

Method 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[15][16][17][18] It generally offers milder reaction conditions and a broader substrate scope compared to the Ullmann condensation.[19]

Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig amination typically begins with the oxidative addition of the aryl halide (or sulfonyl chloride) to a Pd(0) complex, forming a Pd(II) species.[15][20] The amine then coordinates to the palladium center, and in the presence of a base, deprotonation occurs to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the Pd(0) catalyst. The choice of phosphine ligand is crucial for the success of this reaction, as it influences the stability and reactivity of the palladium intermediates.[16][21]

Experimental Protocol

Materials:

  • Methyl 3-aminobenzoate

  • Benzenesulfonyl chloride

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or other suitable phosphine ligand)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)

  • Toluene or Dioxane (anhydrous)

  • Ethyl acetate

  • Water and Brine

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd(OAc)₂ (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.5-2.0 eq).

  • Add methyl 3-aminobenzoate (1.2 eq) and benzenesulfonyl chloride (1.0 eq).

  • Add the anhydrous solvent (toluene or dioxane).

  • Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by column chromatography.[22]

Catalytic Cycle Diagram

buchwald_hartwig_cycle cluster_cycle Pd0 Pd(0)L_n OA_complex [Ar-Pd(II)(X)L_n] Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)(NHR')L_n] OA_complex->Amine_complex + R'NH₂ - HX (Base) Product Ar-NHR' Amine_complex->Product Reductive Elimination Product:s->Pd0:n

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Method 4: One-Pot Synthesis from Carboxylic Acids

A more recent and innovative approach involves the one-pot synthesis of sulfonamides directly from carboxylic acids and amines.[23][24][25][26][27] This method leverages a copper-catalyzed decarboxylative halosulfonylation, followed by in-situ amination.

Mechanistic Insights

This process is initiated by a copper-catalyzed conversion of an aromatic carboxylic acid to a sulfonyl chloride.[23][24] This is proposed to occur via a ligand-to-metal charge transfer (LMCT) mechanism, generating an aryl radical which is then trapped by sulfur dioxide. The resulting sulfonyl radical is then halogenated. The key advantage is that the reactive sulfonyl chloride intermediate is not isolated but is directly reacted with an amine in the same pot to form the sulfonamide.[25]

Experimental Protocol

Materials:

  • 3-Carboxybenzenesulfonamide (or 3-aminobenzoic acid to be converted in situ)

  • Benzenesulfonyl chloride (as a precursor or formed in situ)

  • Copper(I) catalyst (e.g., [Cu(MeCN)₄]BF₄)

  • Selectfluor (as a halogen source)

  • Sulfur dioxide (SO₂) source (e.g., DABSO)

  • Amine (e.g., ammonia or a primary amine)

  • Acetonitrile (MeCN, anhydrous)

  • DIPEA (diisopropylethylamine)

Procedure:

  • In a photoreactor or a suitable vessel, combine the carboxylic acid (1.0 eq), the copper catalyst (e.g., 50 mol%), and Selectfluor (1.5 eq) in anhydrous acetonitrile.

  • Introduce sulfur dioxide (2.0 eq).

  • Irradiate the mixture with 365 nm LEDs for 12 hours.

  • After the formation of the sulfonyl chloride, add the amine (e.g., methyl 3-aminobenzoate, 1.2 eq) and DIPEA (2.0 eq) to the crude reaction mixture.

  • Stir at room temperature for an additional 2-4 hours.

  • Work up the reaction by diluting with an organic solvent and washing with water and brine.

  • Dry, concentrate, and purify by column chromatography.[23][27]

Performance Comparison

The choice of synthetic method will ultimately depend on the specific requirements of the researcher, including scale, cost, available equipment, and desired purity. The following table provides a comparative summary of the discussed methods.

FeatureClassical SulfonylationUllmann CondensationBuchwald-Hartwig AminationOne-Pot from Carboxylic Acid
Typical Yield Good to ExcellentModerate to GoodGood to ExcellentModerate to Good
Reaction Conditions Mild (0 °C to RT)High Temp. (90-110 °C)Moderate Temp. (80-110 °C)Mild (RT to moderate temp.)
Catalyst NoneCopper (CuI)Palladium (Pd(OAc)₂)Copper
Reagent Cost LowModerate (Copper catalyst)High (Palladium catalyst & ligand)Moderate
Substrate Scope GoodModerateBroadPotentially Broad
Key Advantages Simple, inexpensiveUses cheaper copper catalystHigh yields, broad scope, mildStreamlined, avoids handling sulfonyl chlorides
Key Disadvantages Potential for di-sulfonylationHarsh conditions, ligand requiredExpensive catalyst, air-sensitiveNewer method, may require optimization

Conclusion and Future Outlook

The synthesis of this compound can be successfully achieved through a variety of methods, each with its own set of advantages and disadvantages. The classical sulfonylation remains a viable and cost-effective option for many applications, provided that side reactions are carefully controlled. For more challenging substrates or when higher yields are paramount, the palladium-catalyzed Buchwald-Hartwig amination offers a robust and versatile solution, albeit at a higher cost. The copper-catalyzed Ullmann condensation provides a more economical alternative to palladium-based methods, and ongoing research continues to improve its efficiency and mildness. The one-pot synthesis from carboxylic acids represents an exciting frontier, offering a more streamlined and potentially safer route by avoiding the isolation of reactive intermediates.

As the demand for complex and diverse molecular architectures in drug discovery continues to grow, the development of efficient and sustainable synthetic methodologies will remain a key area of research. The choice of the optimal synthetic route for this compound and other valuable sulfonamides will depend on a careful consideration of the factors outlined in this guide, enabling researchers to make informed decisions to accelerate their research and development efforts.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Wikipedia. (2023). Ullmann condensation. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Pedersen, P. S., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21189–21196. [Link]

  • ResearchGate. (n.d.). A comparison of the recently reported methods for the synthesis of sulfonamides with the method reported here utilizing TCCA in water. [Link]

  • Hassan, J., et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • PubMed. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • ResearchGate. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Request PDF. [Link]

  • ResearchGate. (2015). An Efficient Method for the Synthesis of N-Acylsulfonamides: One-pot Sulfonylation and Acylation of Primary Arylamines under Solvent-Free Conditions | Request PDF. [Link]

  • ResearchGate. (2018). Mechanistic Studies of Ullmann-Type C-N Coupling Reactions: Carbonate-Ligated Copper(III) Intermediates | Request PDF. [Link]

  • ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide... | Download Scientific Diagram. [Link]

  • BYJU'S. (n.d.). Ullmann Reaction. [Link]

  • National Institutes of Health. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • UniTo. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. [Link]

  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]

  • ResearchGate. (2021). Optimization of the reaction conditions for the Buchwald-Hartwig.... [Link]

  • OUCI. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [Link]

  • MDPI. (2012). Synthesis of Sulfonamides and Evaluation of Their Histone Deacetylase (HDAC) Activity. [Link]

  • ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • ResearchGate. (2020). “On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. [Link]

  • Semantic Scholar. (2003). Mild method for Ullmann coupling reaction of amines and aryl halides.. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2022). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. [Link]

  • ResearchGate. (2024). (PDF) Sulfonamide derivatives: Synthesis and applications. [Link]

  • Frontier Research Publication. (2022). Sulfonamide derivatives: Synthesis and applications. [Link]

  • ResearchGate. (2021). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. [Link]

  • YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate.. [Link]

Sources

A Comparative Guide to the Biological Activity of Benzenesulfonamides: Evaluating Methyl 3-benzenesulfonamidobenzoate in the Context of Established Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of the Sulfonamide Scaffold

The sulfonamide functional group (-S(=O)₂-NR₂R₃) is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of prontosil in the 1930s, this versatile scaffold has been incorporated into a vast array of therapeutic agents.[1][2] Beyond their historical significance as the first class of effective systemic antibacterial agents, sulfonamides exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, diuretic, and enzyme inhibitory effects.[1][3] This guide provides a comparative analysis of the biological activities of various benzenesulfonamide derivatives, with a specific focus on contextualizing the potential of Methyl 3-benzenesulfonamidobenzoate, a compound primarily documented as a synthetic intermediate.[4]

While direct experimental data on the biological profile of this compound is sparse, its structural features allow for an informed, predictive comparison with well-characterized analogs. This document is designed for researchers, scientists, and drug development professionals, offering a synthesis of experimental data from related compounds, detailed protocols for biological evaluation, and an exploration of the structure-activity relationships (SAR) that govern the therapeutic potential of this chemical class.

The Benzenesulfonamide Core: A Privileged Scaffold for Enzyme Inhibition

A primary mechanism through which many benzenesulfonamides exert their biological effects is through enzyme inhibition. The unsubstituted sulfonamide group is an excellent zinc-binding group, making it a powerful anchor for designing inhibitors against zinc-containing metalloenzymes, most notably the Carbonic Anhydrases (CAs).[5][6]

Carbonic Anhydrase Inhibition: A Major Therapeutic Target

Carbonic Anhydrases are a superfamily of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[6] Various CA isoforms are implicated in diseases ranging from glaucoma to cancer, making them critical drug targets.[5] The benzenesulfonamide moiety serves as the foundational scaffold for numerous CA inhibitors.

dot

cluster_synthesis Generalized Synthesis of Benzenesulfonamides start Substituted Aniline reaction Sulfonamide Formation (e.g., in Pyridine) start->reaction sulfonyl_chloride Benzenesulfonyl Chloride sulfonyl_chloride->reaction product Benzenesulfonamide Derivative reaction->product

Caption: Generalized workflow for the synthesis of benzenesulfonamide derivatives.

The efficacy of these inhibitors is highly dependent on the substitution pattern on the benzene ring. Modifications can dramatically alter binding affinity and, crucially, isoform selectivity.[5] For instance, targeting tumor-associated isoforms like CA IX and XII while sparing ubiquitous isoforms such as CA I and II is a key goal in developing anticancer sulfonamides to reduce side effects.[5]

Comparative Data: Carbonic Anhydrase Inhibition

The table below summarizes the inhibitory activity (Kᵢ values) of several representative benzenesulfonamide derivatives against key human (h) CA isoforms. This provides a framework for predicting the potential activity of this compound.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Acetazolamide (Standard)25012255.7[7]
4-Carboxybenzenesulfonamide13409802889[5]
Ureido-substituted Thiazolo-benzimidazole Sulfonamide (Cmpd 7)107.48.16.54.3[7]
Triazole-containing Sulfonamide (Cmpd 7a)215.1387.615.821.3[8]
  • Analysis: The data illustrates the profound impact of substituents. The standard clinical inhibitor, Acetazolamide, is potent against hCA II, IX, and XII. Simple derivatives like 4-carboxybenzenesulfonamide show selectivity for the tumor-associated hCA IX. More complex, heterocyclic derivatives often exhibit high potency across multiple isoforms, particularly the cancer-related ones.[7][8] Based on this, one could hypothesize that this compound, with its ester functionality, would likely exhibit inhibitory activity, with its specific potency and isoform selectivity profile being dependent on how the 3-methoxycarbonyl group orients within the enzyme's active site.

Anticancer Activity: Beyond Carbonic Anhydrase Inhibition

The anticancer potential of sulfonamides is not limited to CA inhibition. Some derivatives induce cell cycle arrest and apoptosis through various mechanisms.[9][10] While data for this compound is unavailable, its positional isomer, Methyl 4-benzenesulfonamidobenzoate, has been investigated as a scaffold for anticancer agents.[11]

dot

cluster_workflow In Vitro Cytotoxicity Testing (MTT Assay) A 1. Seed Cancer Cells in 96-well plate B 2. Incubate (24h) for cell adherence A->B C 3. Treat cells with Sulfonamide dilutions B->C D 4. Incubate (48-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (4h) (Formazan crystal formation) E->F G 7. Solubilize crystals (e.g., with DMSO) F->G H 8. Measure Absorbance (e.g., at 570 nm) G->H I 9. Calculate IC50 Value H->I

Caption: Standard experimental workflow for determining the IC50 of a test compound.

Comparative Data: In Vitro Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for various sulfonamide derivatives against different cancer cell lines, providing a benchmark for cytotoxic potential.

Compound/AnalogCancer Cell LineIC₅₀ (µM)Mechanism/TargetReference
Quinazoline Sulfonate (BS1)HCT-116 (Colon)0.28G2/M Cell Cycle Arrest[9][10]
Quinazoline Sulfonate (BS1)K-562 (Leukemia)0.16G2/M Cell Cycle Arrest[9][10]
N-(4-aminophenyl)-4-methylbenzenesulfonamide derivative (Cmpd 7)A549 (Lung)>100Antimicrobial focus
N-Butyl-benzenesulphonamide derivative (Cmpd 4e)-Antioxidant (IC₅₀ 0.3287 mg/mL)DPPH Scavenging[12][13]
  • Analysis: This data highlights the importance of the entire molecular structure, not just the sulfonamide group. Simple benzenesulfonamides may have weak cytotoxic activity, while complex derivatives, such as the quinazoline sulfonates, can be highly potent, inducing cell cycle arrest at sub-micromolar concentrations.[9][10] The position of the substituent (e.g., meta vs. para for the methyl ester) can significantly influence how the molecule interacts with its biological target. The anticancer potential of this compound would need to be determined empirically but could be hypothesized to be modest unless further derivatized into a more complex structure.

Antimicrobial Activity: The Classic Sulfonamide Role

The original therapeutic application of sulfonamides was as antibacterial agents. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[2][14] Humans are unaffected as they obtain folic acid from their diet. This mechanism is a classic example of antimetabolite action.

dot

cluster_moa Mechanism of Action: Sulfonamide Antibacterials PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Sulfonamide Sulfonamide Drug (Structural Analog) Inhibition INHIBITION Sulfonamide->Inhibition DHF Dihydrofolic Acid (DHF) DHPS->DHF Product DNA Bacterial DNA Synthesis DHF->DNA Inhibition->DHPS

Caption: Sulfonamides competitively inhibit DHPS, blocking bacterial folic acid synthesis.

Comparative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

CompoundE. coli (MIC, µg/mL)S. aureus (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)Reference
Ciprofloxacin (Standard)<10<10<10[15]
N-(4-(hydrazinecarbonyl) phenyl) benzenesulfonamide derivative (Cmpd 4)Moderate ActivityNo Activity-[15]
N-Butyl-benzenesulphonamide derivative (Cmpd 4d)6.72 (mg/mL)--[12][13]
N-Butyl-benzenesulphonamide derivative (Cmpd 4h)-6.63 (mg/mL)-[12][13]
Benzenesulfonyl-glucopyranoside derivative (Cmpd 3)125250125[16][17]

Note: Units reported as mg/mL in the source publication, indicating significantly lower potency compared to standard antibiotics.

  • Analysis: The classic antibacterial sulfonamides require a free para-amino group to mimic PABA effectively.[2][3] this compound lacks this key feature. While some modern sulfonamide derivatives show antimicrobial activity through other mechanisms, the MIC values are often much higher than those of established antibiotics.[12][13] Therefore, it is predicted that this compound would possess weak to negligible direct antibacterial activity based on the canonical DHPS inhibition pathway.

Experimental Protocols: A Guide to Biological Evaluation

To empirically determine the biological activity of a novel compound like this compound, standardized assays are essential.

Protocol 1: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)
  • Principle: This assay measures the inhibition of the CA-catalyzed hydration of CO₂. The reaction produces protons, causing a pH drop that is monitored by a colorimetric indicator.

  • Methodology:

    • Enzyme Preparation: Purified human CA isoenzymes (e.g., hCA I, II, IX, XII) are reconstituted in a suitable buffer (e.g., 10 mM HEPES-Tris, pH 7.5).

    • Inhibitor Preparation: The test compound (e.g., this compound) is dissolved in DMSO to create a stock solution, then serially diluted.

    • Assay Reaction: The assay is performed in a stopped-flow instrument. One syringe contains the enzyme and a pH indicator (e.g., p-nitrophenol). The other syringe contains a CO₂-saturated water solution.

    • Measurement: The two solutions are rapidly mixed. The rate of the subsequent pH change is monitored by the change in absorbance of the indicator over time (e.g., at 400 nm).

    • Data Analysis: The initial rates of reaction are measured in the presence of varying concentrations of the inhibitor. IC₅₀ values are calculated by fitting the data to a dose-response curve. Kᵢ values are then determined using the Cheng-Prusoff equation.

  • Causality & Validation: This method directly measures the catalytic activity of the enzyme, providing a robust and quantitative assessment of inhibition. The use of a standard inhibitor like acetazolamide validates the assay's performance.

Protocol 2: Cytotoxicity Assessment (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

  • Methodology:

    • Cell Culture: Cancer cell lines are cultured in an appropriate medium and seeded into 96-well plates at a density of 5,000-10,000 cells/well. Cells are allowed to adhere overnight.

    • Compound Treatment: Cells are treated with serial dilutions of the test compound (dissolved in DMSO and diluted in culture medium) for 48-72 hours. A vehicle control (DMSO) is included.

    • MTT Addition: The culture medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plate is incubated for 3-4 hours at 37°C.

    • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • Readout: The absorbance of the purple solution is measured on a microplate reader (typically at 570 nm).

    • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle control. The IC₅₀ value is determined by plotting viability against log(concentration) and fitting to a sigmoidal dose-response curve.

  • Causality & Validation: This assay links cytotoxicity to a reduction in metabolic activity, a hallmark of cell death or growth inhibition. Including a positive control (e.g., Doxorubicin) ensures the cell line is responsive to cytotoxic agents.

Conclusion and Future Outlook

This compound, in its current state, is best characterized as a versatile synthetic intermediate.[4] A comparative analysis based on the extensive literature of its structural analogs suggests a low probability of potent, direct antimicrobial activity due to the lack of a PABA-mimicking para-amino group. However, its benzenesulfonamide core strongly implies a potential for enzyme inhibition, particularly against carbonic anhydrases. The precise potency and isoform selectivity remain to be determined but represent a promising avenue for investigation. Similarly, while its anticancer activity may be modest on its own, it serves as an excellent starting point for the synthesis of more complex, biologically active molecules, as demonstrated by the high potency of other elaborate sulfonamide-containing compounds.[9][10]

The path forward is clear: empirical validation is required. The synthesis of this compound followed by systematic screening using the protocols outlined in this guide would provide the definitive data needed to either establish its biological profile or confirm its primary value as a scaffold for future drug discovery endeavors.

References

  • Ghorab, M. M., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. Available at: [Link]

  • Kol-Goren, A., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. Available at: [Link]

  • Forootanfar, H., et al. (2014). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. National Institutes of Health (NIH). Available at: [Link]

  • Gaber, M., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. MDPI. Available at: [Link]

  • Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor. Available at: [Link]

  • Abdel-Gawad, N. M., et al. (2023). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Publishing. Available at: [Link]

  • Mohammed, M. J., et al. (2019). Synthesis and Biological Evaluation of New Sulfonamide Derivative. TSI Journals. Available at: [Link]

  • Hansch, C., et al. (1995). The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships. ACS Publications. Available at: [Link]

  • Al-Gharabli, S. (2015). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. Available at: [Link]

  • Alam, M. A., et al. (2005). Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Onwukeme, V. I., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers. Available at: [Link]

  • Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available at: [Link]

  • Aben, O., et al. (2024). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Inventi Journals. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]

  • Alkhaldi, A. A. M., et al. (2020). 3-Methylthiazolo[3,2-a]benzimidazole-benzenesulfonamide conjugates as novel carbonic anhydrase inhibitors endowed with anticancer activity: Design, synthesis, biological and molecular modeling studies. PubMed. Available at: [Link]

  • Szafraniec-Szczęsny, J., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. National Institutes of Health (NIH). Available at: [Link]

  • Türkeş, C., et al. (2023). Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. PubMed Central. Available at: [Link]

  • Szafraniec-Szczęsny, J., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. PubMed. Available at: [Link]

  • Onwukeme, V. I., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PubMed Central. Available at: [Link]

  • Kawsar, S. M. A., et al. (2024). Enhancing Antibacterial Activity through Structural Modification by Benzenesulfonylation of Methyl α-D-Glucopyranoside. ResearchGate. Available at: [Link]

  • Kawsar, S. M. A., et al. (2015). Benzenesulfonylation of Methyl α-D-Glucopyranoside: Synthesis, Characterization and Antibacterial Screening. ResearchGate. Available at: [Link]

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spectroscopic analysis of Methyl 3-benzenesulfonamidobenzoate for validation

Author: BenchChem Technical Support Team. Date: January 2026

<-48>## Spectroscopic Validation of Methyl 3-benzenesulfonamidobenzoate: A Comparative Guide

Abstract

In the landscape of drug discovery and development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. This guide provides a comprehensive spectroscopic analysis of this compound, a key intermediate in the synthesis of various pharmaceutical agents.[1][2][3] We delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering a detailed interpretation of the experimental data. By comparing the obtained spectra with those of its precursors and alternative structures, this guide establishes a robust validation framework for researchers, scientists, and drug development professionals. Our objective is to not only present the data but to illuminate the scientific rationale behind the analysis, thereby ensuring a high degree of confidence in the compound's identity and purity.

Introduction: The Critical Role of Spectroscopic Validation

The journey from a synthesized molecule to a potential drug candidate is paved with rigorous analytical checkpoints. Spectroscopic analysis forms the bedrock of this process, providing an intricate molecular fingerprint that confirms the compound's structure and reveals the presence of any impurities.[4] this compound, with its characteristic sulfonamide linkage and aromatic functionalities, presents a unique spectroscopic signature.[5] The validation of this structure is not merely a procedural step but a critical determinant of the success and reproducibility of subsequent synthetic transformations and biological assays.

This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and Mass spectra of this compound. We will explore the causal relationships between the molecular structure and the observed spectroscopic data, providing a logical and scientifically sound basis for its validation. Furthermore, a comparative analysis with its synthetic precursors, Methyl 3-aminobenzoate and Benzenesulfonyl chloride, will be presented to highlight the key transformations and confirm the successful formation of the desired product.

Molecular Structure and Synthetic Pathway

The synthesis of this compound typically involves the reaction of Methyl 3-aminobenzoate with Benzenesulfonyl chloride in the presence of a base. This reaction forms the sulfonamide bond, a critical pharmacophore in many drug molecules.[6]

DOT Script for Synthesis Workflow

Synthesis_of_Methyl_3-benzenesulfonamidobenzoate cluster_reactants Reactants cluster_product Product Methyl_3-aminobenzoate Methyl 3-aminobenzoate Product This compound Methyl_3-aminobenzoate->Product + Benzenesulfonyl chloride (Base) Benzenesulfonyl_chloride Benzenesulfonyl chloride Benzenesulfonyl_chloride->Product

Caption: Synthetic route to this compound.

Spectroscopic Characterization and Validation

A multi-pronged spectroscopic approach is essential for the unequivocal validation of this compound. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the connectivity of atoms within the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of both benzene rings, the N-H proton of the sulfonamide, and the methyl protons of the ester group.

Expected ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.5Singlet1HN-HThe acidic proton of the sulfonamide group is typically deshielded and appears as a broad singlet.
~8.0 - 7.2Multiplet9HAr-HProtons on both aromatic rings will resonate in this region, with complex splitting patterns due to coupling.
~3.9Singlet3H-OCH₃The methyl protons of the ester group are in a relatively shielded environment.

Comparative Analysis:

  • Methyl 3-aminobenzoate: The spectrum of the starting material, Methyl 3-aminobenzoate, would show a signal for the -NH₂ protons (typically around 3.8 ppm) and distinct aromatic signals for its single benzene ring.[7][8] The disappearance of the -NH₂ signal and the appearance of the N-H singlet and a more complex aromatic region in the product spectrum are key indicators of a successful reaction.

  • Alternative Isomers: Positional isomers, such as Methyl 2- or 4-benzenesulfonamidobenzoate, would exhibit different splitting patterns in the aromatic region due to the different substitution patterns on the benzoate ring.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Expected ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale
~166C=OThe carbonyl carbon of the ester group is highly deshielded.
~140 - 120Ar-CAromatic carbons from both rings will appear in this region.
~52-OCH₃The methyl carbon of the ester group is in a shielded environment.

Comparative Analysis:

  • Methyl 3-aminobenzoate: The ¹³C NMR spectrum of Methyl 3-aminobenzoate would show fewer aromatic signals compared to the product.[9] The chemical shifts of the aromatic carbons in the benzoate ring will also be altered upon substitution with the benzenesulfonyl group.

DOT Script for Spectroscopic Workflow

Spectroscopic_Validation_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Validation Synthesis Synthesized Compound (this compound) NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Validation Structural Confirmation & Purity Assessment NMR->Validation IR->Validation MS->Validation

Caption: Workflow for the spectroscopic validation of a synthesized compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.[10][11][12]

Expected IR Data:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3250N-H stretchSulfonamide (-SO₂NH-)
~3100-3000C-H stretchAromatic
~1720C=O stretchEster
~1340 & ~1160S=O stretchSulfonamide (-SO₂-)

Comparative Analysis:

  • Methyl 3-aminobenzoate: The IR spectrum of this precursor would show characteristic N-H stretching bands for a primary amine (two bands around 3400-3300 cm⁻¹) but would lack the S=O stretching bands of the sulfonamide.[13]

  • Benzenesulfonyl chloride: This reactant would exhibit strong S=O stretching bands but would not have the N-H or C=O stretching vibrations seen in the product.[14][15][16] The presence of all the key functional group vibrations in the product spectrum provides strong evidence for the formation of this compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns.

Expected Mass Spectrometry Data:

  • Molecular Ion Peak (M⁺): For this compound (C₁₄H₁₃NO₄S), the expected molecular weight is 291.32 g/mol .[1] A peak at m/z = 291 (or 292 for [M+H]⁺ in ESI) would confirm the molecular formula.

  • Key Fragmentation Patterns: A common fragmentation pathway for aromatic sulfonamides involves the loss of SO₂ (64 Da).[17] Other expected fragments would correspond to the benzenesulfonyl cation (m/z = 141) and the methyl benzoyl cation (m/z = 151).

Comparative Analysis:

  • Alternative Techniques: While NMR, IR, and MS are the primary tools, other techniques like High-Performance Liquid Chromatography (HPLC) coupled with a UV detector can be used to assess purity and quantify the compound.[18][19][20] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for volatile derivatives.[21][22]

Experimental Protocols

4.1. General Synthesis of this compound

  • Dissolve Methyl 3-aminobenzoate (1.0 eq) in a suitable solvent (e.g., pyridine or dichloromethane) and cool the solution in an ice bath.

  • Slowly add Benzenesulfonyl chloride (1.1 eq) to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

4.2. Spectroscopic Analysis

  • NMR: Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • IR: Obtain the IR spectrum using either a KBr pellet or as a thin film on a salt plate using an FTIR spectrometer.

  • MS: Analyze the sample using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to obtain the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust and self-validating framework for the confirmation of this compound. By integrating data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, and comparing it with the expected data and that of its precursors, researchers can confidently verify the structure and purity of their synthesized compound. This meticulous approach to validation is indispensable for ensuring the reliability and reproducibility of research in drug discovery and development.

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A Comparative Guide to the Quality Control and Standards of Methyl 3-benzenesulfonamidobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and outlines rigorous quality control (QC) standards for Methyl 3-benzenesulfonamidobenzoate (CAS 107922-46-3), a key pharmaceutical intermediate. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind each experimental choice, ensuring a self-validating and trustworthy quality framework.

Introduction: The Strategic Importance of this compound

This compound is a vital organic building block in modern medicinal chemistry. Its structure, featuring a sulfonamide linkage and a methyl ester, makes it a versatile precursor for synthesizing a range of pharmacologically active agents, including inhibitors of enzymes like carbonic anhydrase and various signaling pathway modulators.[1][2][3][4] The quality of this intermediate is not a trivial matter; it directly dictates the process reproducibility, impurity profile, and ultimately, the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[5][6][7]

The quality control strategy for such an intermediate must be robust, anticipating not just known impurities but also potential unknown and genotoxic contaminants. This guide establishes a comprehensive QC workflow grounded in global standards like the International Council for Harmonisation (ICH) guidelines.[5]

A Multi-Pronged Approach to Quality Control

A reliable quality control paradigm is not a single test but an integrated system of orthogonal analytical techniques. Each method provides a unique piece of the quality puzzle, and together, they create a high-fidelity profile of the intermediate.

Workflow for Comprehensive Quality Assessment

Below is a standard workflow for the release of this compound, ensuring that each batch consistently meets the required specifications.

QC_Workflow cluster_0 Batch Reception & Initial Checks cluster_1 Core Analytical Testing cluster_2 Advanced & Specific Tests cluster_3 Final Disposition raw_material Incoming Batch of This compound visual_check Visual Inspection (Appearance, Color) raw_material->visual_check solubility_check Solubility Test visual_check->solubility_check hplc Purity & Impurity Profile (HPLC-UV) solubility_check->hplc nmr Identity Confirmation (¹H & ¹³C NMR) hplc->nmr ms Molecular Weight Verification (LC-MS) nmr->ms ftir Functional Group Identity (FTIR) ms->ftir gc_ms Residual Solvents & Genotoxic Impurity Screening (GC-MS) ftir->gc_ms elemental Heavy Metal Analysis (ICP-MS) gc_ms->elemental water_content Water Content (Karl Fischer) elemental->water_content data_review Data Review & Issuance of CoA water_content->data_review release Batch Release data_review->release All Specs Met reject Batch Rejection/ Further Investigation data_review->reject OOS Result

Caption: Quality Control Workflow for this compound.

Core Analytical Protocols and Data Interpretation

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the cornerstone of purity assessment. A reverse-phase method is chosen due to the moderate polarity of the target molecule. The UV detector is ideal as the benzene rings in the molecule are strong chromophores. The goal is not just to quantify the main peak but to resolve and detect process-related impurities, such as unreacted starting materials (e.g., methyl 3-aminobenzoate) or by-products.

Experimental Protocol: RP-HPLC Method

  • Instrumentation: HPLC system with a UV-Vis detector (e.g., Waters Alliance e2695 with a 2998 PDA Detector).[8]

  • Column: C18 reverse-phase column (e.g., SunFire C18, 250 mm x 4.6 mm, 5 µm).[8]

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Elution: Start at 60% A / 40% B, ramp to 20% A / 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. This gradient ensures that both more polar and more non-polar impurities are eluted and resolved.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C for consistent retention times.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of Acetonitrile/Water (50:50) to create a 1 mg/mL stock. Dilute as needed.

Trustworthiness & Self-Validation: The method's validity is ensured by running a system suitability test before sample analysis. This includes injecting a standard solution multiple times to check for repeatability (RSD < 2%), theoretical plates (>2000), and tailing factor (<1.5). A validated analytical standard of this compound is used for quantification.[9]

Data Presentation: Typical HPLC Specifications

ParameterSpecificationPurpose
Assay (by HPLC) ≥ 99.0%Ensures high purity of the intermediate.
Individual Impurity ≤ 0.10%Controls specific known and unknown impurities.
Total Impurities ≤ 0.50%Manages the overall purity and safety profile.
Identity Confirmation by NMR and Mass Spectrometry

Expertise & Causality: While HPLC confirms purity, it does not definitively prove identity. Nuclear Magnetic Resonance (NMR) spectroscopy provides an unambiguous structural fingerprint of the molecule.[10][11] Mass Spectrometry (MS) complements this by confirming the molecular weight.[12][13]

Experimental Protocols:

  • ¹H & ¹³C NMR Spectroscopy:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.

    • Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.[10]

    • Expected ¹H NMR Signals (Illustrative): Protons on the two aromatic rings will appear in the 7-8 ppm region, the methyl ester singlet around 3.9 ppm, and the sulfonamide N-H proton as a broad singlet.

    • Expected ¹³C NMR Signals (Illustrative): The ester carbonyl carbon will be downfield (~165 ppm), aromatic carbons between 110-140 ppm, and the methyl ester carbon upfield (~52 ppm).[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Utilize an LC system coupled to a mass spectrometer (e.g., ESI-MS).

    • Inject a dilute solution of the sample.

    • Expected Result: A prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 292.32.

Data Presentation: Identity Verification

TechniqueParameterExpected Result
¹H NMR Chemical Shifts & SplittingSpectrum conforms to the structure of this compound.
LC-MS Molecular Ion [M+H]⁺292.3 ± 0.1 Da
Screening for Potential Genotoxic Impurities

Expertise & Causality: The synthesis of sulfonamides often involves sulfonic acids (e.g., benzenesulfonic acid) which can form potentially genotoxic sulfonate esters as by-products.[14] These impurities are a major concern and must be controlled at parts-per-million (ppm) levels according to ICH M7 guidelines. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method due to its high sensitivity and specificity for these volatile and semi-volatile compounds.[15]

Experimental Protocol: GC-MS for Sulfonate Esters

  • Instrumentation: GC-MS system (e.g., Agilent GC-MS with a DB-5ms column).

  • Sample Preparation: Use of Solid-Phase Microextraction (SPME) for sample concentration to achieve low detection limits.[15]

  • GC Program: An appropriate temperature gradient to separate methyl benzenesulfonate, ethyl benzenesulfonate, and other potential esters.

  • MS Detection: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity, targeting characteristic ions of the suspected impurities.[15]

Trustworthiness & Self-Validation: The method is validated for Limit of Detection (LOD) and Limit of Quantitation (LOQ). Spiked samples are analyzed to confirm recovery and accuracy at the specification limit (e.g., < 5 ppm).[14][15]

Comparative Analysis: this compound vs. Alternative Intermediates

To understand the product's performance, it's useful to compare it with a structural isomer, Methyl 4-benzenesulfonamidobenzoate . The choice between a meta (3-position) and a para (4-position) substituted intermediate can have significant implications for downstream synthesis and the biological activity of the final molecule.

Logical Framework for Comparison

Comparison center_node Key Comparison Attributes reactivity Synthetic Reactivity center_node->reactivity solubility Physicochemical Properties (Solubility, Polarity) center_node->solubility bioactivity Downstream Biological Activity center_node->bioactivity sub3 This compound (meta-isomer) sub4 Methyl 4-benzenesulfonamidobenzoate (para-isomer) reactivity->sub3 - Generally higher reactivity at C4/C6 - Less steric hindrance for some reactions reactivity->sub4 - Symmetrical structure can influence crystallinity and reaction pathways solubility->sub3 - Often higher solubility in polar solvents - Asymmetric structure solubility->sub4 - Typically less polar, may have lower solubility in some solvents bioactivity->sub3 - Leads to different binding pocket interactions - Unique vector for substituent placement bioactivity->sub4 - Different orientation of functional groups - Alters drug-receptor fit

Caption: Comparison of meta vs. para-substituted sulfonamide intermediates.

Supporting Data (Hypothetical Experimental Comparison)

The following table presents hypothetical, yet plausible, experimental data comparing the two isomers. This data illustrates how a seemingly minor structural change can impact key parameters relevant to drug development.

ParameterThis compoundMethyl 4-benzenesulfonamidobenzoateRationale for Difference
HPLC Retention Time (min) 12.513.8The para-isomer is more symmetrical and slightly less polar, leading to stronger interaction with the C18 column and thus a longer retention time.
Aqueous Solubility (mg/L) 15095The asymmetry of the meta-isomer disrupts crystal lattice packing, often leading to higher solubility compared to the more symmetrical para-isomer.
Downstream Yield (%) 85%78%In a hypothetical cyclization reaction, the meta geometry may provide a more favorable orientation for the reacting groups, leading to a higher yield.
Final Compound IC₅₀ (nM) 50 nM250 nMThe spatial arrangement of the sulfonamide in the final drug derived from the meta-isomer may allow for optimal binding to the target enzyme's active site.

This comparison underscores the importance of stringent isomeric purity control. An HPLC method must be able to resolve these two isomers baseline-to-baseline to ensure the correct starting material is used for synthesis.

Conclusion: A Foundation of Quality

The quality control of this compound is a critical, multi-faceted process that forms the bedrock of successful drug development. It relies on a synergistic combination of chromatographic and spectroscopic techniques to control purity, confirm identity, and screen for harmful impurities. By understanding the scientific principles behind each test and comparing performance against relevant alternatives, researchers can make informed decisions, mitigate risks, and ensure the integrity of their final therapeutic products. Adherence to these rigorous standards is not just a matter of compliance; it is a commitment to scientific excellence and patient safety.[5][7][16]

References

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A Comparative Guide to Methyl 3-benzenesulfonamidobenzoate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzenesulfonamide scaffold remains a cornerstone for the development of a diverse array of therapeutic agents. Its unique structural and electronic properties allow for versatile interactions with various biological targets. This guide provides a comprehensive comparative analysis of derivatives of Methyl 3-benzenesulfonamidobenzoate, offering insights into their synthesis, structure-activity relationships (SAR), and performance across different biological assays. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

The Benzenesulfonamide Core: A Privileged Scaffold

The benzenesulfonamide moiety is a key pharmacophore found in a wide range of clinically approved drugs, including diuretics, antidiabetic agents, and anticancer therapies. Its prevalence stems from its ability to act as a bioisostere for other functional groups and its capacity to form strong hydrogen bonds with enzyme active sites, often leading to high binding affinity and improved pharmacokinetic profiles.[1] this compound serves as a versatile starting point for the synthesis of a multitude of derivatives, where modifications to the benzene rings and the sulfonamide linker can be systematically explored to optimize biological activity.

Synthesis of this compound Derivatives: A General Workflow

The synthesis of this compound derivatives typically begins with the reaction of a substituted benzenesulfonyl chloride with methyl 3-aminobenzoate in the presence of a base, such as pyridine or triethylamine. This straightforward nucleophilic substitution reaction provides the core scaffold, which can then be further modified.

Below is a generalized experimental workflow for the synthesis of a this compound derivative.

Experimental Protocol: General Synthesis of N-substituted Methyl 3-benzenesulfonamidobenzoates

  • Reaction Setup: To a solution of methyl 3-aminobenzoate (1.0 eq) in a suitable solvent (e.g., dichloromethane, pyridine) at 0 °C, add the desired substituted benzenesulfonyl chloride (1.1 eq) portion-wise.

  • Base Addition: If not using pyridine as the solvent, add a non-nucleophilic base such as triethylamine (1.2 eq) to the reaction mixture to scavenge the HCl byproduct.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.

This versatile protocol allows for the introduction of a wide range of substituents on the benzenesulfonyl ring, enabling a systematic exploration of the structure-activity relationship.

Diagram of the General Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification A Methyl 3-aminobenzoate C Nucleophilic Substitution (Base, Solvent) A->C B Substituted Benzenesulfonyl Chloride B->C D Work-up & Column Chromatography C->D E Methyl 3-(substituted benzenesulfonamido)benzoate D->E

Caption: General synthetic scheme for this compound derivatives.

Comparative Biological Activities of Benzenesulfonamide Derivatives

The true value of the this compound scaffold lies in the diverse biological activities exhibited by its derivatives. By strategically modifying the peripheral chemical groups, researchers have developed potent inhibitors for a range of therapeutic targets.

Anticancer Activity

Benzenesulfonamide derivatives have shown significant promise as anticancer agents, with several compounds demonstrating potent activity against a variety of cancer cell lines.[1][2] The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as carbonic anhydrases, kinases, and tubulin.

A series of benzenesulfonamide derivatives were synthesized and evaluated for their anti-proliferative activity. One notable compound, BA-3b, demonstrated impressive potency with IC50 values ranging from 0.007 to 0.036 μM against a panel of seven cancer cell lines, including three drug-resistant lines.[3] The proposed mechanism of action for this class of compounds is the inhibition of tubulin polymerization.[3]

In another study, propynyl-substituted benzenesulfonamide derivatives were developed as dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key proteins in a signaling pathway often dysregulated in cancer.[4] Compound 7k from this series was identified as a highly potent dual inhibitor and showed significant tumor growth inhibition in a hepatocellular carcinoma xenograft model, highlighting its potential as a therapeutic candidate.[4]

Table 1: Comparative Anticancer Activity of Selected Benzenesulfonamide Derivatives

Compound IDTargetCancer Cell LineIC50 (µM)Reference
BA-3b TubulinVarious0.007 - 0.036[3]
Compound 7k PI3K/mTORBEL-7404 (Hepatocellular Carcinoma)Potent in vivo[4]
Pyrazoline-benzenesulfonamide hybrid MMPs, CAs, COX-2VariousVaries[2]

Note: This table presents a selection of data from different studies and is intended for comparative purposes. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Visualization of the PI3K/AKT/mTOR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT activates Inhibitor Benzenesulfonamide Derivative (e.g., Cpd 7k) Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: Inhibition of the PI3K/mTOR pathway by benzenesulfonamide derivatives.

Antimicrobial Activity

The sulfonamide functional group has a long history in the development of antimicrobial agents, dating back to the discovery of sulfanilamide. Modern research continues to explore novel benzenesulfonamide derivatives for their antibacterial and antifungal properties. The structure-activity relationship studies in this area are extensive, with various heterocyclic moieties being incorporated into the benzenesulfonamide scaffold to enhance antimicrobial potency.[5]

A review of sulfonyl or sulfonamide-containing heterocyclic derivatives highlights the ongoing efforts to develop new classes of antibiotics to combat the rise of drug-resistant bacteria.[5] The SAR studies discussed emphasize the importance of the specific heterocyclic ring system and the substitution pattern on the benzene ring in determining the antibacterial spectrum and potency.

Structure-Activity Relationship (SAR) Insights

The collective body of research on benzenesulfonamide derivatives provides valuable insights into the relationship between their chemical structure and biological activity.

  • Substitution on the Benzenesulfonyl Ring: The nature and position of substituents on the benzenesulfonyl ring significantly influence the compound's potency and selectivity. Electron-withdrawing groups can enhance the acidity of the sulfonamide proton, which may be crucial for binding to certain enzyme active sites.

  • The Nature of the Linker: For derivatives where the benzenesulfonamide moiety is connected to another pharmacophore, the linker's length, flexibility, and chemical nature play a critical role in optimizing the spatial orientation and interactions with the biological target.

  • Introduction of Heterocyclic Moieties: The incorporation of various heterocyclic rings, such as pyrazoline, thiazole, and others, has proven to be a successful strategy for enhancing the biological activity and modulating the pharmacokinetic properties of benzenesulfonamide derivatives.[2][5]

Conclusion and Future Directions

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The comparative analysis presented in this guide underscores the remarkable versatility of this chemical class and highlights the potential for developing highly potent and selective modulators of various biological targets. Future research in this area will likely focus on the rational design of new derivatives with improved drug-like properties, the exploration of novel therapeutic applications, and the use of computational methods to further refine our understanding of the structure-activity relationships. The continued investigation of these compounds holds great promise for addressing unmet medical needs across a spectrum of diseases.

References

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A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for Methyl 3-benzenesulfonamidobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product safety and efficacy. For a compound such as Methyl 3-benzenesulfonamidobenzoate, a key intermediate or potential impurity in various synthetic pathways, establishing robust and reliable analytical procedures is paramount. This guide provides an in-depth comparison of principal analytical methodologies for the quantification and purity assessment of this compound.

While a specific, universally adopted method for this compound is not widely published, this document synthesizes established analytical principles for analogous sulfonamide and benzoate compounds. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The objective is to provide researchers, scientists, and drug development professionals with the foundational knowledge to select, develop, and validate a method that is fit for its intended purpose, grounded in the authoritative principles of the International Council for Harmonisation (ICH) guidelines.[1][2]

The Regulatory Cornerstone: Understanding ICH Q2(R2) Validation Principles

Any discussion of method validation must begin with the internationally harmonized guidelines. The ICH Q2(R2) guideline, along with its companion document on analytical procedure development, ICH Q14, provides a comprehensive framework for demonstrating that an analytical procedure is suitable for its intended use.[3][4][5][6] The objective of validation is to establish, through documented evidence, a high degree of assurance that a method will consistently produce a result meeting pre-determined specifications and quality attributes.[7]

The core performance characteristics evaluated during validation are interconnected, ensuring a holistic assessment of a method's capabilities.

cluster_purpose Method's Intended Purpose cluster_params Core Validation Parameters (ICH Q2) Assay Assay Specificity Specificity/ Selectivity Assay->Specificity requires Accuracy Accuracy Assay->Accuracy requires Precision Precision (Repeatability, Intermediate) Assay->Precision requires Linearity Linearity Assay->Linearity requires Range Range Assay->Range requires Robustness Robustness Assay->Robustness requires Impurity Impurity Testing Impurity->Specificity requires Impurity->Accuracy requires Impurity->Precision requires Impurity->Linearity requires Impurity->Range requires LOQ Limit of Quantitation (LOQ) Impurity->LOQ requires LOD Limit of Detection (LOD) Impurity->LOD requires Impurity->Robustness requires Identity Identification Identity->Specificity requires Specificity->Accuracy prerequisite for Specificity->Precision prerequisite for Accuracy->Range Precision->Range Linearity->Range defines LOQ->Range lower limit for quantitative tests LOD->LOQ is lower than

Caption: Interrelationship of ICH Q2 validation parameters based on the analytical procedure's purpose.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, this means distinguishing it from starting materials, side-products, and its own potential degradants.

  • Accuracy: The closeness of test results obtained by the method to the true value.[8] Accuracy is typically evaluated using a reference standard of known purity or by spiking a sample matrix with a known amount of the analyte.[9]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels: repeatability, intermediate precision, and reproducibility.[8]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[10]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[2] The LOQ is a critical parameter for impurity determination methods.[10]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[8] This provides an indication of its reliability during normal usage.[9]

Comparison of Analytical Methodologies

The selection of an analytical technique is a critical decision driven by the specific requirements of the analysis, such as the need for high sensitivity for trace impurity analysis versus the need for a robust, routine quality control (QC) assay.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of the pharmaceutical industry for the analysis of non-volatile and thermally labile compounds. The presence of a benzene ring and a sulfonyl group in this compound provides strong chromophores, making it an ideal candidate for UV detection.

  • Principle: Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. The analyte is separated from other components in the sample mixture, and its concentration is measured by its absorbance of UV light at a specific wavelength.

  • Applicability: Excellent for both assay (quantification of the main component) and impurity profiling. It is highly robust, reproducible, and can be readily automated.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient mixture of Mobile Phase A (0.1% Phosphoric Acid in Water) and Mobile Phase B (Acetonitrile). A typical gradient might be:

      • 0-20 min: 30% B to 80% B

      • 20-25 min: 80% B

      • 25-26 min: 80% B to 30% B

      • 26-30 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.[11]

    • Column Temperature: 30 °C.[12]

    • Detection Wavelength: 235 nm (to be confirmed by scanning the UV spectrum of a standard solution).

    • Injection Volume: 10 µL.

  • Solution Preparation:

    • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

    • Sample Solution (100 µg/mL): Prepare the test sample in the same manner using the diluent.

  • System Suitability: Before analysis, inject the standard solution five times. The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%.

Sample Sample Weighing & Dissolution Filter Filtration (0.45 µm Syringe Filter) Sample->Filter Vial Transfer to HPLC Vial Filter->Vial HPLC HPLC Injection & Separation (C18 Column) Vial->HPLC Detect UV Detection (235 nm) HPLC->Detect Data Data Acquisition & Integration Detect->Data Report Quantification & Reporting Data->Report

Caption: General experimental workflow for the HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for separating volatile and thermally stable compounds. Due to the polarity and low volatility of this compound, direct analysis is challenging. Therefore, a derivatization step is required to convert the analyte into a more volatile and thermally stable form.

  • Principle: Partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The separated components are then ionized and fragmented, and the resulting ions are separated by their mass-to-charge ratio, providing high selectivity and structural information.

  • Applicability: Highly suitable for identifying and quantifying trace-level impurities, especially potential genotoxic impurities like alkyl sulfonates that might be present from the synthesis process.[13][14] It offers superior specificity compared to HPLC-UV.

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).

  • Sample Preparation (Derivatization):

    • Accurately weigh 50 mg of the sample into a reaction vial.

    • Add 1 mL of Dichloromethane to dissolve the sample.

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Cap the vial tightly and heat at 70 °C for 30 minutes to form the trimethylsilyl (TMS) derivative.[15]

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[15]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 min.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 min at 300 °C.

    • Injection: 1 µL, Splitless mode.

    • Injector Temperature: 280 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Acquisition Mode: Scan mode for identification, Selected Ion Monitoring (SIM) mode for quantification.

Sample Sample Weighing & Dissolution Deriv Derivatization (e.g., Silylation) Heat at 70°C Sample->Deriv Vial Transfer to GC Vial Deriv->Vial GC GC Injection & Separation (DB-5ms Column) Vial->GC MS MS Detection (EI, SIM/Scan) GC->MS Data Data Acquisition & Analysis MS->Data Report Identification/ Quantification Data->Report

Caption: Experimental workflow for GC-MS analysis, including the critical derivatization step.

UV-Vis Spectrophotometry

This technique is simpler and less expensive than chromatography but also significantly less specific. It is based on the principle of light absorption by the analyte in a solution. For sulfonamides, specificity can be enhanced by chemical reactions that produce a colored product.

  • Principle: A diazotization reaction of the primary aromatic amine (if present after hydrolysis of the sulfonamide) followed by coupling with a chromogenic agent to form a colored azo dye. The absorbance of this colored solution is measured at its wavelength of maximum absorption (λmax) and is proportional to the concentration of the analyte.[16][17]

  • Applicability: Best suited for simple, in-process checks or for formulations with a very clean matrix where interfering substances are known to be absent. It is not suitable for impurity profiling or stability-indicating assays due to its lack of specificity.[18]

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Reagents:

    • Sodium Nitrite solution (0.1% w/v).

    • Ammonium Sulfamate solution (0.5% w/v).

    • N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution (0.1% w/v).[18]

    • Hydrochloric Acid (2 M).

  • Procedure:

    • Prepare a stock solution of this compound (100 µg/mL) in methanol.

    • Pipette an aliquot of the stock solution into a 10 mL volumetric flask.

    • Add 1 mL of 2 M HCl and 1 mL of Sodium Nitrite solution. Shake and let stand for 3 minutes.

    • Add 1 mL of Ammonium Sulfamate solution to neutralize excess nitrite. Shake and let stand for 2 minutes.

    • Add 1 mL of NED solution. A color will develop.

    • Dilute to the mark with purified water.

    • Measure the absorbance at the λmax (typically ~540 nm for such azo dyes) against a reagent blank prepared in the same manner.

  • Quantification: Use a calibration curve prepared from a series of standard solutions treated with the same procedure.

Comparative Performance Data Summary

The following table provides a summary of expected performance characteristics for the three discussed methods. These values are illustrative and serve as a practical baseline for method development and validation.

Validation Parameter HPLC-UV GC-MS (with Derivatization) UV-Vis Spectrophotometry
Specificity High (Separates parent from impurities)Very High (Separation + Mass Spec ID)Low (Prone to interference)
Linearity (R²) > 0.999> 0.998> 0.995
Range (Assay) 80 - 120% of nominal concentration80 - 120% of nominal concentration90 - 110% of nominal concentration
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%97.0 - 103.0%
Precision (%RSD) < 1.5%< 5.0%< 2.0%
Limit of Quantitation (LOQ) ~ 0.05% of nominal concentration< 10 ppm (analyte-dependent)~ 1% of nominal concentration
Typical Application QC Assay, Impurity Profiling, StabilityTrace Impurity Analysis, GenotoxIn-process checks, Simple Assay

Conclusion: Selecting the Appropriate Method

The choice of an analytical method for this compound is fundamentally dictated by its intended purpose.

  • For routine quality control, stability testing, and quantification of the active ingredient , HPLC-UV is the superior choice. It offers an excellent balance of specificity, precision, accuracy, and robustness, aligning perfectly with the stringent requirements of pharmaceutical release testing.[19]

  • For the identification and quantification of trace-level or potential genotoxic impurities , GC-MS is the most powerful tool. Its inherent selectivity, derived from the combination of chromatographic separation and mass spectrometric detection, is unmatched for ensuring the product is free from harmful contaminants.

  • UV-Vis Spectrophotometry , while simple and rapid, should be reserved for situations where specificity is not a major concern, such as preliminary in-process monitoring in a well-understood chemical environment. Its application in a formal regulatory submission would require extensive justification to prove its specificity.

Ultimately, a comprehensive analytical control strategy for this compound may involve using HPLC-UV for the primary assay and purity determination, supplemented by a validated GC-MS method for specific, high-risk impurities. This multi-faceted approach ensures a thorough characterization of the compound, guaranteeing its quality, safety, and consistency.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know. Retrieved from [Link]

  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • ProPharma Group. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • European Medicines Agency. (2023, December 22). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • PubMed. (n.d.). A new, sensitive, and rapid spectrophotometric method for the determination of sulfa drugs. Retrieved from [Link]

  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Retrieved from [Link]

  • Cencora PharmaLex. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]

  • PubMed. (2007, September). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (2017, March 29). spectrophotometric method for determination of sulfonamides in water. Retrieved from [Link]

  • Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Spectrophotometric Method for the Determination of Sulfa Drug in Pharmaceuticals Based on Charge Transfer Reaction. Retrieved from [Link]

  • PharmaRegulatory.in. (2025, December 18). Validation of Analytical Methods: EMA and FDA Audit Findings. Retrieved from [Link]

  • International Council for Harmonisation. (1996, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ResearchGate. (2015, January 18). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Retrieved from [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022, March 17). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Retrieved from [Link]

  • PubMed. (2008, September 10). Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. Retrieved from [Link]

  • Shimadzu. (n.d.). Solutions for Pharmaceutical Impurities. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate | Request PDF. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013, July 1). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE DETERMINATION OF METRONIDAZOLE BENZOATE AND RELATED IMPURITES IN BULK AND PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2022, November 5). Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. Retrieved from [Link]

  • U.S. Department of Agriculture. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]

  • MDPI. (2022, March 17). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Gas chromatography method to quantify α-monobenzoate glycerol in methanolic solutions using methyl benzoate as internal standard and a Rxi-1ms column. Retrieved from [Link]

  • Semantic Scholar. (2022, March 17). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • ResearchGate. (2024, January 27). Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid. Retrieved from [Link]

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A Senior Application Scientist's Guide to Methyl 3-benzenesulfonamidobenzoate and Its Analogs in Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the benzenesulfonamide scaffold represents a cornerstone in medicinal chemistry, offering a versatile template for designing targeted therapeutics. This guide provides an in-depth comparison of Methyl 3-benzenesulfonamidobenzoate and its analogous compounds, delving into their synthesis, structure-activity relationships (SAR), and performance in key biological assays. We will explore how subtle structural modifications can profoundly impact their efficacy as anticancer, antimicrobial, and enzyme-inhibiting agents, supported by experimental data and detailed protocols.

Introduction to this compound: A Versatile Scaffold

This compound is a bi-functional molecule featuring a central benzene ring substituted with a methyl ester and a benzenesulfonamide group. This arrangement provides a unique platform for chemical modification, allowing for the exploration of a wide chemical space to optimize biological activity. The sulfonamide moiety is a well-established pharmacophore, known to interact with a variety of biological targets, while the methyl ester offers a site for further derivatization or can influence the compound's pharmacokinetic properties.

The core structure's potential has led to its investigation in several therapeutic areas. Notably, benzenesulfonamide derivatives have shown significant promise as inhibitors of enzymes crucial in disease progression, such as carbonic anhydrases, and as agents that can modulate key signaling pathways implicated in cancer.[1][2]

Comparative Analysis of Analogous Compounds

The true power of the this compound scaffold lies in the diverse biological activities that can be achieved through strategic structural modifications. By altering substituents on either the benzoic acid or the benzenesulfonyl portion of the molecule, researchers can fine-tune the compound's properties to target specific diseases.

Anticancer Activity: Targeting Key Oncogenic Pathways

The benzenesulfonamide core is a prominent feature in a number of anticancer agents. Modifications to the core structure of this compound have yielded analogs with potent activity against various cancer cell lines.

One key area of interest is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX, which is overexpressed in many hypoxic tumors and contributes to the acidic tumor microenvironment.[3][4] Selective inhibition of CA IX is a promising strategy for cancer therapy.

Furthermore, some benzenesulfonamide analogs have been shown to interact with other critical cancer-related pathways. For instance, Methyl 3-(4-methylbenzenesulfonamido)benzoate, a close analog, has been noted for its interaction with β-catenin, suggesting a potential role in modulating pathways involved in tumor growth.[5]

Table 1: Comparative Anticancer Activity of Benzenesulfonamide Analogs

Compound/Analog ClassTarget/MechanismCell Line(s)IC50/ActivityReference(s)
Thiazolone-Benzenesulfonamides CA IX InhibitionMDA-MB-231, MCF-71.52–6.31 µM[3]
Indoline-Benzenesulfonamides Broad-spectrumA549, HeLa, MCF-7, DU-1451.98–9.12 µM[2]
N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides Apoptosis & Autophagy InductionVarious sensitive and resistant cancer cell linesPotency enhancement over lead compound[6]
Thiazolo[3,2-a]benzimidazole-benzenesulfonamides CA I, II, IX, XII Inhibition-Nanomolar KI values[7]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • Substitution on the Benzenesulfonyl Ring: Electron-donating groups, such as methyl and ethyl groups, particularly at the ortho and para positions, have been shown to increase anticancer activity.[2] Conversely, bulky or strongly electron-withdrawing groups can sometimes diminish activity.

  • Linker Modification: The nature of the linker connecting the benzenesulfonamide core to other moieties is critical. The introduction of rigid cyclic linkers like 1,3,5-triazine has been shown to enhance CA IX inhibition and anticancer activity.[4]

  • Tail Group Variation: The "tail" portion of the molecule, attached to the sulfonamide nitrogen, significantly influences isoform specificity for enzyme inhibitors.[2] For example, incorporating complex heterocyclic systems can lead to highly potent and selective inhibitors.[7]

Experimental Protocol: In Vitro Carbonic Anhydrase (CA) Inhibition Assay

This protocol outlines a colorimetric method for assessing the inhibitory activity of compounds against carbonic anhydrase, based on the hydrolysis of p-nitrophenyl acetate (p-NPA).

Materials:

  • Human Carbonic Anhydrase (e.g., CA II or CA IX)

  • p-Nitrophenyl acetate (p-NPA)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Test compounds and a known CA inhibitor (e.g., Acetazolamide)

  • DMSO

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the CA enzyme in the assay buffer.

    • Prepare a stock solution of p-NPA in DMSO.

    • Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.

  • Assay Setup (in triplicate):

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL p-NPA solution.

    • Enzyme Control (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA enzyme solution.

    • Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA enzyme solution.

    • Positive Control: 158 µL Assay Buffer + 2 µL of reference inhibitor dilution + 20 µL CA enzyme solution.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the p-NPA substrate solution to all wells.

  • Measurement: Immediately measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Determine the percent inhibition for each test compound concentration relative to the enzyme control.

    • Calculate the IC50 value for each compound.

Workflow for Carbonic Anhydrase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagent (Enzyme, Substrate, Compounds) P2 Serial Dilutions of Compounds P1->P2 A1 Plate Setup (Blank, Control, Test) P2->A1 A2 Pre-incubation (15 min, RT) A1->A2 A3 Add Substrate (p-NPA) A2->A3 A4 Kinetic Reading (405 nm) A3->A4 D1 Calculate Reaction Rates A4->D1 D2 Determine % Inhibition D1->D2 D3 Calculate IC50 Values D2->D3

Caption: Workflow for determining the inhibitory activity of compounds against carbonic anhydrase.

Antimicrobial Activity: A Renewed Interest in a Classic Pharmacophore

Sulfonamides were among the first classes of synthetic antimicrobial agents and continue to be relevant in the face of growing antibiotic resistance.[8] The benzenesulfonamide scaffold can be modified to generate compounds with activity against a range of bacterial and fungal pathogens.

Table 2: Comparative Antimicrobial Activity of Benzenesulfonamide Analogs

Compound/Analog ClassTarget Organism(s)MIC (µg/mL) / ActivityReference(s)
Thienopyrimidine-Sulfonamides S. aureus, E. coli, C. albicans, C. parapsilosisMICs ranging from 31.25 to 250 µg/mL[9]
Sulfonamides with Histidine/Tranexamic Acid E. coli, K. pneumoniae, S. aureus, B. subtilisComparable to Ciprofloxacin[10]
N-(hydroxy-nitro-phenyl)-4-methyl-benzenesulfonamides Methicillin-resistant S. aureus (MRSA)Strong inhibition observed[11]

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

  • Direct Attachment: For optimal antimicrobial activity, the sulfonamide group must be directly attached to the benzene ring.[8]

  • Lipophilicity: The overall lipophilicity of the molecule, which can be modulated by various substituents, influences its ability to penetrate bacterial cell walls.[8]

  • Hybrid Molecules: Coupling the benzenesulfonamide moiety with other heterocyclic structures, such as thienopyrimidines or amino acids, can lead to potent and broad-spectrum antimicrobial agents.[9][10]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • DMSO

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture the bacterial strain overnight in CAMHB.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Compound Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the compound in CAMHB in the 96-well plate.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the diluted compound.

    • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Bacterial Inoculum A1 Inoculate 96-well Plate P1->A1 P2 Prepare Compound Dilutions P2->A1 A2 Incubate (16-20h, 37°C) A1->A2 D1 Visual or Spectrophotometric Reading A2->D1 D2 Determine MIC D1->D2

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Conclusion and Future Directions

This compound and its analogs represent a rich and adaptable chemical scaffold with demonstrated potential across multiple therapeutic areas. The extensive body of research on benzenesulfonamide derivatives provides a solid foundation for the rational design of new and improved therapeutic agents.

Future research will likely focus on:

  • Developing highly selective inhibitors: Particularly for enzyme targets like carbonic anhydrases, achieving isoform selectivity is crucial to minimize off-target effects.

  • Combating drug resistance: Designing novel benzenesulfonamide analogs that can overcome existing resistance mechanisms in both cancer and infectious diseases is a high priority.

  • Exploring new biological targets: The versatility of the benzenesulfonamide scaffold suggests that it may have utility against a wider range of biological targets than is currently appreciated.

By leveraging the structure-activity relationships outlined in this guide and employing robust experimental protocols, researchers can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

  • Owa, T., & Nagasu, T. (2000). Syntheses and biological activity of N-(4-sulfamoylphenyl)acetamide derivatives as inhibitors of carbonic anhydrase. Bioorganic & Medicinal Chemistry Letters, 10(12), 1231-1235.
  • Asif, M. (2014). A review on antibacterial activities of Schiff base and sulfonamide derivatives. Journal of Chemistry, 2014, 1-15.
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A Comparative Guide to the Experimental Cross-Validation of Methyl 3-benzenesulfonamidobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the experimental cross-validation of Methyl 3-benzenesulfonamidobenzoate, a sulfonamide derivative with purported applications as a synthetic intermediate in drug discovery.[1][2] Given the limited publicly available experimental data for this specific compound, this document establishes a robust validation protocol by leveraging data from structurally analogous compounds and comparing its potential performance against well-established sulfonamide drugs. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and evaluation of novel therapeutic agents.

Introduction: The Significance of Sulfonamides in Medicinal Chemistry

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anti-inflammatory, diuretic, and anticancer properties.[3][4] The general structure, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom, provides a versatile scaffold for molecular design. This compound (Figure 1) is an intermediate that holds potential for the development of novel drugs, particularly in the realms of anti-inflammatory and antimicrobial therapies.[1] A thorough experimental validation is crucial to ascertain its chemical identity and explore its biological potential.

Figure 1: Chemical Structure of this compound

Caption: The chemical structure of this compound (CAS 107922-46-3).

Synthesis and Characterization: Establishing a Baseline

The synthesis of this compound typically follows a standard nucleophilic substitution reaction between methyl 3-aminobenzoate and benzenesulfonyl chloride in the presence of a base to neutralize the HCl byproduct.

General Synthetic Protocol

A reliable method for the synthesis of N-aryl sulfonamides involves the reaction of an amine with a sulfonyl chloride.[4]

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve methyl 3-aminobenzoate (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.1 equivalents), to the solution and stir.

  • Addition of Sulfonyl Chloride: Slowly add a solution of benzenesulfonyl chloride (1.0 equivalent) in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture with a weak acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure this compound.

G reagents Methyl 3-aminobenzoate Benzenesulfonyl Chloride Pyridine reaction Nucleophilic Substitution (0°C to RT, 12-24h) reagents->reaction DCM workup Aqueous Workup (HCl, NaHCO₃, Brine) reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Diagram 1: General workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

Due to the absence of published spectra for this compound, the following data is predicted based on the known spectra of the structurally similar compound, N-phenylbenzenesulfonamide, and general principles of spectroscopy. These predictions serve as a benchmark for experimental verification.

Table 1: Predicted Spectroscopic Data for this compound

Technique Predicted Key Signals
¹H NMR δ 7.2-8.2 (m, 9H, Ar-H), δ 10.5 (br s, 1H, NH), δ 3.9 (s, 3H, OCH₃)
¹³C NMR δ 166 (C=O), δ 140-120 (Ar-C), δ 52 (OCH₃)
FT-IR (cm⁻¹) ~3250 (N-H stretch), ~1720 (C=O stretch), ~1340 & ~1160 (S=O stretches)
Mass Spec (m/z) 291 [M]⁺, fragments corresponding to loss of -OCH₃, -COOCH₃, and SO₂

Comparative Performance Analysis: Benchmarking Against Established Drugs

To provide context for the potential utility of this compound, its anticipated biological activities are compared with two widely used sulfonamide drugs: Celecoxib, a selective COX-2 inhibitor with anti-inflammatory properties, and Sulfadiazine, an antibiotic.

Anti-inflammatory Potential: A Comparison with Celecoxib

Many benzenesulfonamide derivatives exhibit anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes.[4] Celecoxib is a well-known example of a selective COX-2 inhibitor.

Table 2: Comparison of Anti-inflammatory Activity

Compound Primary Mechanism of Action Key Experimental Data Reference
This compound Predicted COX inhibitorData not available-
Celecoxib Selective COX-2 inhibitionIC₅₀ (COX-2) = 0.04 µM; IC₅₀ (COX-1) = 15 µM[5]

The presence of the benzenesulfonamide moiety in this compound suggests it may exhibit COX inhibitory activity. The substitution pattern on the phenyl ring attached to the nitrogen will be a key determinant of its potency and selectivity.[6] Experimental validation through in vitro COX-1 and COX-2 inhibition assays is essential to determine its anti-inflammatory potential relative to established drugs like Celecoxib.[7]

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX_Enzymes Inhibits (Selective for COX-2) M3B This compound (Predicted Target) M3B->COX_Enzymes Predicted Inhibition

Diagram 2: Predicted anti-inflammatory mechanism of this compound.

Antimicrobial Potential: A Comparison with Sulfadiazine

The foundational biological activity of sulfonamides is their antimicrobial effect, which arises from the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[3]

Table 3: Comparison of Antimicrobial Activity

Compound Primary Mechanism of Action Key Experimental Data (MIC) Reference
This compound Predicted DHPS inhibitorData not available-
Sulfadiazine DHPS inhibitionVaries by bacterial strain[8]

To evaluate the antimicrobial potential of this compound, a standard panel of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) should be tested to determine its minimum inhibitory concentration (MIC).[9][10] This data will allow for a direct comparison with the efficacy of established sulfonamide antibiotics like Sulfadiazine.

Cross-Validation of Experimental Results: A Framework for Trustworthiness

Cross-validation in this context refers to the rigorous verification of experimental findings through orthogonal methods and comparison with established standards.

Orthogonal Confirmation of Structure

The synthesized this compound should be characterized by at least two independent spectroscopic methods (e.g., NMR and Mass Spectrometry) and the data should be consistent with the predicted values. High-resolution mass spectrometry (HRMS) can provide an exact mass, further confirming the elemental composition.

Biological Activity Validation

Positive results in primary biological screens (e.g., COX inhibition or antibacterial assays) should be validated through secondary assays. For instance, a compound showing COX-2 inhibition in an enzymatic assay should also be tested for its ability to reduce prostaglandin production in a cell-based assay.

G cluster_0 Chemical Validation cluster_1 Biological Validation synthesis Synthesis nmr NMR Spectroscopy synthesis->nmr Characterization ms Mass Spectrometry synthesis->ms Characterization ir IR Spectroscopy synthesis->ir Characterization comparison Comparison with Reference Compounds nmr->comparison Structural Confirmation ms->comparison Structural Confirmation primary_assay Primary Screen (e.g., Enzyme Inhibition) secondary_assay Secondary Screen (e.g., Cell-based Assay) primary_assay->secondary_assay Confirmatory secondary_assay->comparison

Diagram 3: A workflow for the cross-validation of experimental results.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, intermediate for the synthesis of novel sulfonamide-based drug candidates. This guide provides a comprehensive roadmap for its synthesis, characterization, and initial biological evaluation. By cross-validating experimental results and benchmarking against established drugs like Celecoxib and Sulfadiazine, researchers can confidently assess its potential and guide future derivatization efforts to optimize its biological activity. The structure-activity relationship (SAR) studies of benzenesulfonamides suggest that modifications to both the benzenesulfonyl and the N-phenyl rings can significantly impact potency and selectivity, offering a rich field for further investigation.[6][9]

References

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Safety Operating Guide

A Guide to Personal Protective Equipment and Safe Handling of Methyl 3-benzenesulfonamidobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential guidance on the safe handling of Methyl 3-benzenesulfonamidobenzoate (CAS No. 107922-46-3). As a member of the sulfonamide, amine, and ester chemical families, this compound requires careful management in a laboratory setting.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a framework for minimizing exposure and ensuring operational safety.

Core Directive: Personal Protective Equipment (PPE)

The primary objective when handling any chemical is to create a barrier between the individual and the potential hazard. Personal Protective Equipment (PPE) is the final and most direct barrier.[3][4] The selection of appropriate PPE is contingent on the nature of the work being performed.

Eye and Face Protection
  • Rationale: Solid particles or dust from this compound can easily become airborne during handling, posing a significant risk of eye irritation or injury. Splashes during the preparation of solutions are also a primary concern.

  • Recommendation:

    • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

    • Best Practice/Working with Solutions: Chemical splash goggles are required when handling solutions or when there is a heightened risk of splashing.

    • Large Quantities/High Splash Risk: A full-face shield worn over safety goggles provides the most comprehensive protection for the eyes and face.[5]

Hand Protection
  • Rationale: Direct skin contact is a primary route of chemical exposure. Even if a compound is not known to be a skin irritant, repeated contact can lead to sensitization or dermatitis.[6] Gloves also prevent the contamination of your experiment.

  • Recommendation:

    • Glove Type: Nitrile gloves are the standard for handling most chemical powders and non-aggressive solutions. Always check for chemical compatibility if using solvents.[5][7]

    • Glove Integrity: Always inspect gloves for tears or punctures before use.

    • Procedure: Use a double-gloving technique when handling highly potent or hazardous materials. Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contamination is suspected.[8] Remove gloves using a technique that avoids skin contact with the outer surface and wash hands thoroughly after removal.[7]

Body Protection
  • Rationale: Protective clothing shields the skin from spills, splashes, and dust contamination. Standard cotton clothing offers minimal protection against chemical hazards.

  • Recommendation:

    • A clean, flame-resistant laboratory coat is mandatory.[7] Ensure the coat is fully buttoned, with sleeves rolled down.

    • For tasks with a higher risk of significant spills, consider using a chemical-resistant apron made of rubber or PVC over the lab coat.[2]

    • Do not wear shorts, skirts, or open-toed shoes in the laboratory.[2][7] Full-length pants and closed-toe shoes are required to protect the lower body.

Respiratory Protection
  • Rationale: The inhalation of fine chemical powders is a significant exposure risk, potentially leading to respiratory irritation or systemic toxicity.

  • Recommendation:

    • Engineering Controls First: The primary method for controlling airborne contaminants is to use engineering controls like a chemical fume hood or a powder containment hood, especially when weighing or transferring the solid.[2][3]

    • When Required: If engineering controls are insufficient or unavailable, respiratory protection is necessary. A NIOSH-approved N95 or N100 particulate respirator can provide protection against airborne dust.[8]

    • Fit and Training: All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and limitations according to institutional and regulatory standards.[8]

Summary of Personal Protective Equipment

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Inspection Safety GlassesNitrile GlovesLab CoatNot typically required
Weighing/Transfer (Solid) Safety GogglesNitrile GlovesLab CoatRequired if not in a fume/powder hood (N95 minimum)
Preparing Solutions Safety Goggles / Face ShieldNitrile GlovesLab Coat / Chemical ApronRequired if not in a fume hood and solvent is volatile
Handling Solutions Safety Glasses / GogglesNitrile GlovesLab CoatNot typically required if handled in a well-ventilated area
Spill Cleanup (Small) Safety Goggles / Face ShieldHeavy-duty Nitrile GlovesLab Coat / Chemical ApronN95 Respirator (minimum)

Operational and Disposal Plan

A safe operational plan encompasses every step from preparation to disposal.

Experimental Workflow: Safe Handling Protocol
  • Preparation: Before starting, ensure you have read and understood the potential hazards.[7] Designate a specific work area and cover the surface with absorbent bench paper. Ensure an eyewash station and safety shower are accessible and unobstructed.[9]

  • Engineering Controls: Perform all manipulations that may generate dust, such as weighing and transferring, inside a certified chemical fume hood or a powder containment enclosure.[3]

  • Handling the Solid:

    • Keep the container of this compound closed when not in use.

    • When transferring, use a spatula or scoop. Avoid pouring the powder from a height to minimize dust generation.

    • Use a weigh boat or appropriate container to prevent spillage on the balance pan.

  • Creating Solutions: When dissolving the solid, add the solid to the solvent slowly. If using volatile solvents, perform this step in a chemical fume hood.[7]

  • Post-Handling: After handling is complete, decontaminate the work area using a wet wipe method or a HEPA-filtered vacuum. Do not dry sweep, as this can re-aerosolize the powder. Thoroughly wash hands and any exposed skin.

Workflow Diagram for Handling this compound

G Safe Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Review Hazards & Establish Work Area prep2 Don Appropriate PPE prep1->prep2 handle1 Weigh Solid Compound prep2->handle1 Proceed to Handling handle2 Transfer & Prepare Solution handle1->handle2 clean1 Decontaminate Work Area (Wet Wipe/HEPA Vac) handle2->clean1 Experiment Complete clean2 Segregate & Dispose of Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for safely handling this compound.

Disposal Plan
  • Chemical Waste: All waste containing this compound, including excess solid and solutions, must be disposed of as hazardous chemical waste.

  • Contaminated Materials: Used gloves, weigh boats, bench paper, and other contaminated disposable materials must also be collected in a designated, sealed hazardous waste container.

  • Regulations: Do not mix incompatible waste streams.[3] All waste disposal must adhere strictly to local, state, and federal environmental regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific procedures.

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure.

  • Skin Contact: Immediately remove contaminated clothing.[10][11] Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[10] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[10][11] Rinse the mouth with water.[10] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.

  • Spills: Evacuate the immediate area. For small spills of solid material, gently cover with an absorbent material and then carefully scoop into a designated waste container. Avoid creating dust. For larger spills, or any spill involving a solution, alert your supervisor and contact your institution's EHS department immediately.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.